p38 MAP Kinase Inhibitor III
描述
Structure
3D Structure
属性
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549505-65-9 | |
| Record name | ML-3403 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-3403 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Abstract
p38 Mitogen-Activated Protein (MAP) Kinase Inhibitor III is a potent and selective small molecule inhibitor of p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and environmental stress. This technical guide provides a comprehensive overview of the inhibitor's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The information is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.
Introduction to p38 MAP Kinase and its Role in Cellular Signaling
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in intracellular signaling cascades. These pathways are activated by a wide range of extracellular stimuli, including inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as environmental stresses like osmotic shock and ultraviolet irradiation. Upon activation, p38 MAP kinases phosphorylate a variety of downstream targets, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell differentiation. The p38α isoform is the most extensively studied and is a significant target for the development of anti-inflammatory therapeutics.
Mechanism of Action of p38 MAP Kinase Inhibitor III
This compound, with the CAS number 581098-48-8, is a cell-permeable compound that functions as a potent, selective, and reversible inhibitor of p38 MAP kinase.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the p38α isoform.[1][2] By occupying the ATP-binding pocket of the enzyme, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2]
Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of intervention by this compound.
References
An In-depth Technical Guide to the p38 MAP Kinase Signaling Pathway and its Inhibition by p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] This pathway plays a pivotal role in cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][3] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[4][5] Of these, p38α is the most extensively studied isoform and a key target for therapeutic intervention in a range of diseases, particularly those with an inflammatory component.[6]
Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous conditions, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.[7] Consequently, the development of potent and selective inhibitors of p38 MAPK is an area of intense research. This technical guide provides a comprehensive overview of the p38 MAPK signaling cascade and focuses on a specific ATP-competitive inhibitor, p38 MAP Kinase Inhibitor III.
The p38 MAP Kinase Signaling Pathway
The activation of p38 MAPK occurs through a tiered kinase cascade.[5] Extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors (e.g., UV radiation, osmotic shock), activate MAP Kinase Kinase Kinases (MAP3Ks or MKKKs).[1][8] These MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6.[3][5] MKK3 and MKK6, in turn, dually phosphorylate p38 MAPK on conserved threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to its full activation.[4]
Once activated, p38 MAPK phosphorylates a multitude of downstream substrates, including other protein kinases and transcription factors.[4][8] Key downstream protein kinases include MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and Mitogen- and Stress-Activated Kinase 1/2 (MSK1/2).[1] Important transcription factor substrates include Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2 (MEF2), and p53.[4] The phosphorylation of these downstream targets ultimately orchestrates the cellular response to the initial stimulus, often leading to the production of pro-inflammatory cytokines and other mediators of inflammation.[9]
This compound: A Potent ATP-Competitive Inhibitor
This compound is a cell-permeable methylsulfanylimidazole compound that functions as a potent, selective, reversible, and ATP-competitive inhibitor of p38 MAP kinase.[7][10] Its inhibitory action is primarily directed at the p38α isoform.[7] By competing with ATP for binding to the kinase, this inhibitor effectively blocks the phosphorylation of downstream substrates, thereby suppressing the inflammatory cascade.[7]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound.
| Target | IC50 | Assay Type |
| p38α MAP Kinase | 0.38 µM | Enzymatic Assay |
| p38 MAP Kinase | 0.9 µM | In vitro Kinase Assay |
| TNF-α Release | 0.044 µM | LPS-stimulated human PBMC |
| TNF-α Release | 0.16 µM | LPS-stimulated human PBMC |
| IL-1β Release | 0.039 µM | LPS-stimulated human PBMC |
| IL-1β Release | 0.37 µM | LPS-stimulated human PBMC |
| Table 1: In Vitro Inhibitory Activity of this compound.[7][9][10][11][12][13] |
| Parameter | Value | Animal Model |
| ED50 (TNF-α release) | 1.33 mg/kg | Mouse |
| Table 2: In Vivo Efficacy of this compound.[7][10][13] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of p38 MAPK inhibitors. The following sections provide representative protocols for key experiments used to characterize this compound.
In Vitro p38α Kinase Assay (Luminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 (p38 substrate)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (e.g., 5% DMSO).[8]
-
Add 2 µl of diluted p38α enzyme to each well.[8]
-
Add 2 µl of a substrate/ATP mixture containing ATF-2 and ATP at their desired final concentrations.[8]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for an additional 40 minutes at room temperature.[8]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based LPS-Induced Cytokine Release Assay (ELISA)
This assay evaluates the inhibitory effect of a compound on p38 MAPK signaling within a cellular context by measuring the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α and IL-1β ELISA kits
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2.5 x 10^5 cells/well in complete RPMI 1640 medium.[3]
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[8]
-
Stimulate the cells with LPS (e.g., 1 µg/ml final concentration) to induce cytokine production.[3]
-
Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.[3][8]
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each inhibitor concentration compared to the LPS-stimulated vehicle control and determine the IC50 values.
Western Blot Analysis of p38 MAPK Phosphorylation
This method is used to assess the phosphorylation status of p38 MAPK, providing a direct measure of its activation and the inhibitory effect of a compound on this process.
Materials:
-
Cell line responsive to p38 activation (e.g., HeLa, A549)
-
p38 MAPK activator (e.g., Anisomycin, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.[4]
-
Stimulate the cells with a p38 activator for the appropriate duration (e.g., Anisomycin for 30 minutes).[4]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[4]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[4]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.
Conclusion
The p38 MAP kinase signaling pathway is a central mediator of inflammatory and stress responses, making it a prime target for therapeutic intervention in a host of human diseases. This compound has demonstrated potent and selective inhibition of this pathway, particularly the p38α isoform, through an ATP-competitive mechanism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and other p38 MAPK inhibitors. A thorough understanding of the signaling cascade and the methodologies to assess its modulation are crucial for advancing the development of novel anti-inflammatory and anti-cancer therapies.
References
- 1. promega.com [promega.com]
- 2. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proinflammatory cytokine release assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound The this compound, also referenced under CAS 581098-48-8, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 581098-48-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 12. (S)-p38 MAPK Inhibitor III - Immunomart [immunomart.com]
- 13. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of p38 MAP Kinase Inhibitor III in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of p38 mitogen-activated protein kinase (MAPK) Inhibitor III and its role in the inflammatory cascade. We will explore the core signaling pathway, the inhibitor's mechanism of action, quantitative efficacy data, and detailed experimental protocols.
The p38 MAPK Pathway: A Central Regulator of Inflammation
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors.[1][2] This pathway is a key player in orchestrating the production of pro-inflammatory mediators, making it a significant target for anti-inflammatory therapies.[3][4] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied and implicated isoform in inflammatory processes.[1][5][6]
Activation of the p38 MAPK pathway follows a three-tiered kinase cascade:
-
MAPK Kinase Kinase (MAP3K): Upon stimulation, various MAP3Ks are activated.
-
MAPK Kinase (MKK): These MAP3Ks then phosphorylate and activate MKK3 and MKK6.[7]
-
p38 MAPK: Activated MKK3/6 dually phosphorylates p38 MAPK on specific threonine and tyrosine residues, leading to its activation.[1]
Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[1][2] This ultimately leads to the increased expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which amplify and sustain the inflammatory response.[1][5]
Caption: The p38 MAPK signaling pathway in inflammation.
p38 MAP Kinase Inhibitor III: Mechanism of Action
This compound, also identified as ML3403, is a cell-permeable, potent, and selective inhibitor of p38 MAP kinase.[8][9] It functions as a reversible, ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream substrates.[9] By blocking the kinase activity of p38, particularly the p38α isoform, the inhibitor effectively disrupts the signaling cascade that leads to the production of inflammatory cytokines.[9] This targeted inhibition makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[4][10]
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. p38 MAPK inhibitors attenuate pro-inflammatory cytokine production and the invasiveness of human U251 glioblastoma cells | springermedicine.com [springermedicine.com]
- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
p38 MAP Kinase Inhibitor III: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p38 MAP Kinase Inhibitor III, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, and its relevance to Alzheimer's disease (AD) research. This document outlines the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to p38 MAPK in Alzheimer's Disease
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] In the context of Alzheimer's disease, the p38 MAPK pathway is implicated in several key pathological processes, including neuroinflammation, amyloid-beta (Aβ) induced toxicity, and tau protein hyperphosphorylation.[1][2][3] Activated p38 MAPK is found in the brains of AD patients and is associated with the production of pro-inflammatory cytokines by microglia and astrocytes, which contributes to neuronal damage.[2][4][5][6] Furthermore, p38 MAPK can directly phosphorylate tau protein, contributing to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[3] Given its central role in AD pathogenesis, inhibition of p38 MAPK represents a promising therapeutic strategy.[1][2]
This compound: A Profile
This compound, also known as ML3403, is a cell-permeable, potent, selective, reversible, and ATP-competitive inhibitor of p38α MAP kinase.[4] Its selectivity and in vivo suitability make it a valuable tool for investigating the role of p38α MAPK in Alzheimer's disease models.
Quantitative Data
The following tables summarize the key in vitro inhibitory activities of this compound.
| Target | IC50 | Assay Conditions |
| p38α MAP Kinase | 380 nM | In vitro kinase assay |
| Cytokine Release Inhibition (Human PBMCs) | IC50 | Stimulant |
| TNF-α | 160 nM | Lipopolysaccharide (LPS) |
| IL-1β | 39 nM | Lipopolysaccharide (LPS) |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of the p38 MAPK signaling pathway in the molecular pathology of Alzheimer's disease. Environmental stressors and inflammatory cytokines activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then contributes to neuroinflammation and tau hyperphosphorylation.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
p38 MAP Kinase Inhibitor III: A Technical Guide to its Role in Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[1][] Activation of this pathway plays a pivotal role in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3][4] As such, the p38 MAPK pathway has emerged as a key therapeutic target for a range of inflammatory diseases.[1][5] p38 MAP Kinase Inhibitor III is a potent and selective, ATP-competitive inhibitor of p38 MAPK, demonstrating significant effects on the release of key inflammatory mediators.[6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on cytokine release, and detailed experimental protocols for its evaluation.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling pathway that amplifies extracellular signals into a cellular response. The pathway is initiated by various stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β) and cellular stressors like lipopolysaccharide (LPS).[8] These stimuli activate upstream MAPK kinases (MAPKKs or MKKs), primarily MKK3 and MKK6, which in turn dually phosphorylate and activate p38 MAPK.[8] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the increased transcription and translation of pro-inflammatory cytokine genes.[3][9]
This compound exerts its effect by competitively binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and inhibiting the subsequent inflammatory cascade.
Data Presentation: In Vitro Inhibitory Activity
This compound has been demonstrated to be a potent inhibitor of both the p38 MAPK enzyme and the release of pro-inflammatory cytokines in cellular assays. The following tables summarize the available quantitative data.
| Target | IC50 (nM) | Assay Conditions |
| p38α MAPK | 380 | In vitro kinase assay |
| Cytokine | IC50 (nM) | Cell Type | Stimulus |
| TNF-α | 160 | Human PBMC | LPS |
| IL-1β | 39 | Human PBMC | LPS |
| IL-6 | Data not available | - | - |
| IL-8 | Data not available | - | - |
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment to assess the effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs).
Assay for Inhibition of LPS-Induced Cytokine Release in Human PBMCs
1. Materials and Reagents:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Inhibitor: this compound (e.g., from Sigma-Aldrich or MedchemExpress), prepared as a stock solution in DMSO.
-
Stimulus: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Reagents for Cell Isolation: Ficoll-Paque PLUS, Phosphate Buffered Saline (PBS).
-
Assay Plate: Sterile 96-well flat-bottom cell culture plates.
-
Cytokine Quantification: ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8.
2. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs and transfer to a new centrifuge tube.
-
Wash the PBMCs by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
3. Experimental Procedure:
-
Adjust the PBMC suspension to a final concentration of 1 x 106 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension (1 x 105 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Add 50 µL of the diluted inhibitor or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 10-100 ng/mL is typically effective for stimulating cytokine release.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
4. Cytokine Quantification:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
Quantify the concentration of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
5. Data Analysis:
-
Generate a standard curve for each cytokine using the recombinant standards provided in the ELISA kits.
-
Calculate the concentration of each cytokine in the experimental samples by interpolating from the standard curve.
-
Determine the percentage inhibition of cytokine release for each concentration of the inhibitor compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for each cytokine by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammation. Its potent inhibitory effect on the release of key pro-inflammatory cytokines such as TNF-α and IL-1β underscores the therapeutic potential of targeting this pathway. The provided experimental protocol offers a robust framework for researchers to further explore the immunomodulatory effects of this and other p38 MAPK inhibitors. Further investigation is warranted to fully characterize its inhibitory profile against a broader range of cytokines, including IL-6 and IL-8, in various cellular contexts. This will provide a more comprehensive understanding of its potential applications in the development of novel anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [sigmaaldrich.com]
- 8. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 9. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Targets of p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p38 MAP Kinase Inhibitor III, a potent and cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The document details the inhibitor's primary cellular targets, mechanism of action, and its effects on downstream signaling events, particularly the inhibition of pro-inflammatory cytokine production. Quantitative data on its inhibitory activity are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key assays relevant to the study of this inhibitor are provided, along with visual representations of signaling pathways and experimental workflows to facilitate understanding and experimental design.
Introduction to p38 MAP Kinase and its Role in Cellular Signaling
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., osmotic shock, UV radiation), and growth factors.[1][2] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[1][3] Activation of the p38 MAPK pathway is a key regulatory mechanism in various cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[2][4]
The canonical activation of p38 MAPK involves a three-tiered kinase cascade. Upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop.[5] Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as activating transcription factor 2 (ATF2) and myocyte enhancer factor 2C (MEF2C).[6] This signaling cascade ultimately leads to the regulation of gene expression and cellular responses. Given its central role in the inflammatory response, the p38 MAPK pathway is a significant target for the development of therapeutic agents for inflammatory diseases.[3]
This compound: An Overview
This compound, also known by the alternate name ML3403, is a potent, selective, and cell-permeable small molecule inhibitor of p38 MAP kinase.[1][4] Its chemical formula is C₂₃H₂₁FN₄S, and it has a molecular weight of 404.50 g/mol .[1] The CAS number for this compound is 581098-48-8.[1]
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket of p38 MAP kinase, thereby preventing the phosphorylation of its downstream substrates and effectively blocking the propagation of the signaling cascade.[4]
Cellular Targets and In Vitro/In Vivo Activity
The primary cellular target of this compound is the p38α isoform of the p38 MAP kinase family.[4] Its inhibitory activity has been quantified in various in vitro and in vivo assays.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been determined against its primary kinase target and in cell-based assays measuring the inhibition of pro-inflammatory cytokine release.
| Target/Assay | Parameter | Value | Reference |
| p38α MAP Kinase | IC₅₀ | 0.38 µM | [4] |
| p38 MAP Kinase (general) | IC₅₀ | 0.9 µM | [2] |
| IL-1β Release (Human PBMC) | IC₅₀ | 0.039 µM | [4] |
| TNF-α Release (Human PBMC) | IC₅₀ | 0.16 µM | [4] |
| IL-1β Release (general) | IC₅₀ | 0.37 µM | [2] |
| TNF-α Release (general) | IC₅₀ | 0.044 µM | [2] |
| TNF-α Release (in vivo, mouse) | ED₅₀ | 1.33 mg/kg | [4] |
Table 1: Summary of quantitative data for this compound.
Signaling Pathways and Experimental Workflows
Visualizing the p38 MAPK signaling pathway and the workflow of common experimental procedures is crucial for understanding the context of the inhibitor's action and for designing new experiments.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: A typical workflow for Western blot analysis of p38 MAPK phosphorylation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
In Vitro p38α Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against the p38α isoform.
Materials:
-
Recombinant active p38α kinase
-
ATF2 (or other suitable substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the desired concentration of this compound (or DMSO vehicle control), and the substrate (e.g., ATF2).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration of ~10 µM, with a specific activity of ~500 cpm/pmol).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
-
Wash once with acetone (B3395972) and allow the paper to air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting inhibitor concentration versus percentage inhibition.
Cellular Assay for Inhibition of Cytokine Release (Human PBMCs)
This protocol outlines a method to assess the potency of this compound in a more physiologically relevant cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (in DMSO).
-
Human TNF-α and IL-1β ELISA kits.
-
96-well cell culture plates.
Procedure:
-
Seed PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells/well in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce cytokine production. Include an unstimulated control group.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 1,200 rpm for 10 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀ values.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is for the semi-quantitative analysis of the phosphorylation status of p38 MAPK in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., THP-1, HeLa).
-
Cell culture medium and supplements.
-
p38 MAPK activator (e.g., anisomycin, sorbitol, or LPS).
-
This compound (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate cells and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Quantify the band intensities using densitometry software and express the level of phosphorylated p38 as a ratio to total p38.
Conclusion
This compound is a valuable research tool for investigating the roles of the p38 MAPK signaling pathway in various biological processes, particularly in the context of inflammation. Its potent and selective inhibition of p38α, coupled with its cell permeability and in vivo activity, makes it a suitable compound for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this inhibitor in their experimental designs. Further investigation into its selectivity profile across all p38 isoforms would provide a more complete understanding of its cellular effects.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. abmole.com [abmole.com]
The Impact of p38 MAP Kinase Inhibitor III on Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the effects of p38 MAP Kinase Inhibitor III on gene expression, providing a comprehensive resource for researchers in cellular biology, inflammation, and drug discovery. By inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, this small molecule compound serves as a critical tool for investigating cellular stress responses and inflammatory processes. This document outlines the inhibitor's mechanism of action, its influence on the expression of key inflammatory genes, and detailed protocols for experimental analysis.
Introduction to the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a highly conserved intracellular signaling cascade that plays a central role in the cellular response to a wide array of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as environmental stresses such as osmotic shock and ultraviolet irradiation.[1][] Activation of this pathway is a key driver of inflammatory gene expression, making it a significant target for therapeutic intervention in a variety of diseases.
The canonical p38 MAPK signaling cascade is initiated by the activation of MAPK kinase kinases (MAP3Ks), which then phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[3] These MKKs, in turn, dually phosphorylate p38 MAPK at threonine and tyrosine residues within a conserved TGY motif, leading to its activation.[4] Once activated, p38 MAPK translocates to the nucleus where it phosphorylates and activates a number of downstream targets, including a variety of transcription factors such as ATF-2 (Activating Transcription Factor 2) and Elk-1 (Ets-Like Protein 1), as well as other protein kinases like MAPK-activated protein kinase 2 (MK2).[1][5] This cascade of events ultimately results in the transcriptional and post-transcriptional regulation of numerous genes, particularly those involved in the inflammatory response.[6]
Diagram of the p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of intervention for this compound.
This compound: Mechanism and Efficacy
This compound is a cell-permeable compound that functions as a potent and selective inhibitor of p38 MAPK.[7] Its primary mechanism of action is the competitive inhibition of ATP binding to the p38α isoform, thereby preventing the phosphorylation of its downstream substrates.[8]
Inhibitory Activity
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) for this compound.
| Target | Assay System | IC50 Value |
| p38α MAP Kinase | Biochemical Assay | 0.9 µM[9] |
| IL-1β Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.37 µM[9] |
| TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.044 µM[9] |
Table 1: Inhibitory concentrations (IC50) of this compound.
Effect on Inflammatory Gene Expression
The inhibition of the p38 MAPK pathway by this compound leads to significant alterations in the expression of a multitude of genes, particularly those central to the inflammatory response. While comprehensive gene expression profiling data for this specific inhibitor is not extensively available in the public domain, studies on other potent p38 MAPK inhibitors in relevant cell types, such as primary human chondrocytes stimulated with IL-1β, provide valuable insights into its expected effects.
Downregulation of Pro-inflammatory Genes
Treatment with p38 MAPK inhibitors has been shown to significantly suppress the IL-1β-induced upregulation of several key pro-inflammatory and matrix-degrading genes. The following table presents representative data on the inhibition of gene expression by p38 MAPK inhibitors in IL-1β-stimulated primary human chondrocytes.
| Gene | Function | Fold Induction by IL-1β | % Inhibition by p38 MAPK Inhibitor |
| COX-2 (PTGS2) | Prostaglandin synthesis, inflammation | 30-150 fold | Up to 90%[10] |
| MMP13 | Matrix metallopeptidase, cartilage degradation | Not specified | Significant inhibition[10] |
| iNOS (NOS2) | Nitric oxide synthesis, inflammation | 250-370 fold | 50-70% (at 24h)[10] |
| mPGES1 (PTGES) | Prostaglandin E synthase, inflammation | Not specified | ~50%[10] |
| TNFRSF11B (OPG) | Osteoprotegerin, bone metabolism | Not specified | Significant inhibition[10] |
Table 2: Effect of p38 MAPK inhibition on the expression of IL-1β-induced inflammatory genes in primary human chondrocytes. Data is representative of the effects of potent p38 MAPK inhibitors.[10]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the impact of this compound on gene expression.
Diagram of Experimental Workflow
Caption: A typical experimental workflow for studying the effects of an inhibitor on gene expression.
Cell Culture and Treatment of Primary Human Chondrocytes
-
Cell Isolation and Culture: Isolate primary human chondrocytes from articular cartilage obtained from donors with no history of joint disease. Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the chondrocytes in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow to 80-90% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 24 hours in DMEM containing 0.5% FBS.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL) for the desired time period (e.g., 4 hours or 24 hours).
Total RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Purity: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered indicative of pure RNA.
-
RNA Integrity: Assess the integrity of the RNA by agarose (B213101) gel electrophoresis or using a bioanalyzer. The presence of distinct 28S and 18S ribosomal RNA bands with a 2:1 ratio indicates intact RNA.
Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., COX-2, MMP13) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Genome-Wide Gene Expression Analysis by Microarray
-
RNA Sample Preparation: Use high-quality total RNA (as determined by the quality control steps above) for microarray analysis.
-
cDNA Synthesis and Labeling: Synthesize double-stranded cDNA from the total RNA. In vitro transcribe the cDNA to generate biotin-labeled cRNA.
-
Hybridization: Fragment the labeled cRNA and hybridize it to a whole-genome microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.
-
Washing and Staining: Wash the microarray chips to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate.
-
Scanning and Data Acquisition: Scan the microarray chips using a high-resolution scanner to detect the fluorescent signals.
-
Data Analysis: Process the raw image data to generate gene expression values. Perform normalization of the data across all arrays. Use appropriate statistical methods to identify differentially expressed genes between the different treatment groups (e.g., control vs. IL-1β, IL-1β vs. IL-1β + inhibitor). Perform pathway and gene ontology analysis to identify the biological processes and signaling pathways affected by the inhibitor.
Conclusion
This compound is a valuable tool for dissecting the role of the p38 MAPK pathway in regulating gene expression, particularly in the context of inflammation. By potently and selectively inhibiting p38 MAPK, this compound allows for the detailed investigation of downstream signaling events and their impact on the transcription and translation of key inflammatory mediators. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting the p38 MAPK pathway in various disease models.
References
- 1. GENETIC INHIBITION OF P38 MAP KINASE ACTIVITY IN CARTILAGE REDUCES LIMB LENGTH AND WORSENS OSTEOARTHRITIS IN ADULT MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK and COX2 inhibition modulate human chondrocyte response to TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to p38 MAP Kinase Inhibitor III in Neuroinflammation Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of p38 MAP Kinase Inhibitor III, its application in neuroinflammation research, and detailed protocols for its use. It is intended to serve as a practical guide for laboratory and preclinical investigations.
Introduction: p38 MAPK in Neuroinflammation
Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system (CNS), are central to initiating and propagating the neuroinflammatory cascade.[1] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory processes.[2] In response to stressors and inflammatory stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ), p38 MAPK is activated in microglia.[2][3] This activation leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which can drive neuronal damage.[1][2] Consequently, inhibitors of p38 MAPK represent a promising therapeutic avenue for mitigating the detrimental effects of chronic neuroinflammation.[3]
This compound is a cell-permeable, ATP-competitive inhibitor that has demonstrated efficacy in suppressing cytokine release both in vitro and in vivo. Its reduced activity against cytochrome P450 isoforms compared to other inhibitors like SB 203580 makes it a more suitable candidate for in vivo studies.
Quantitative Data: Inhibitor Potency and Efficacy
The inhibitory activity of this compound has been quantified across various assays. The tables below summarize its potency (IC₅₀) and in vivo efficacy (ED₅₀).
Table 1: In Vitro Potency of this compound
| Target/Process | IC₅₀ Value (µM) | Assay Condition / Cell Type | Reference |
|---|---|---|---|
| p38 MAPK | 0.9 | Enzymatic Assay | [4][5] |
| p38α MAPK | 0.38 | Enzymatic Assay | |
| IL-1β Release | 0.37 | Not Specified | [4][5] |
| IL-1β Release | 0.039 | LPS-stimulated human PBMC | |
| TNF-α Release | 0.044 | Not Specified | [4][5] |
| TNF-α Release | 0.16 | LPS-stimulated human PBMC | |
Table 2: In Vivo Efficacy of this compound
| Target/Process | ED₅₀ Value | Animal Model | Reference |
|---|
| TNF-α Release | 1.33 mg/kg | LPS-induced mouse model | |
Signaling Pathway and Point of Intervention
The p38 MAPK pathway is a central hub for inflammatory signaling in microglia. Activation by stimuli such as LPS triggers a phosphorylation cascade that culminates in the production of pro-inflammatory mediators. This compound acts by directly blocking the kinase activity of p38, thereby preventing downstream signaling.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of this compound in common neuroinflammation models.
This protocol details the assessment of the inhibitor's anti-inflammatory effects on LPS-stimulated microglial cells.[1]
1. Cell Culture:
-
Seed BV2 microglial cells (or primary microglia) in a 24-well plate at a density of 5 x 10⁴ cells/well.[1]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Inhibitor Pre-treatment:
-
The next day, replace the culture medium with fresh serum-free medium.
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM). Add the inhibitor to the respective wells.
-
Include a vehicle control group (e.g., DMSO, the solvent for the inhibitor).
-
Incubate for 1 hour.[1]
3. Stimulation:
-
Following pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells, except for the negative control group.[1]
4. Incubation and Analysis:
-
Incubate the plate for 24 hours at 37°C.[1]
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[1]
This protocol provides a general procedure for evaluating the inhibitor's efficacy in a mouse model of acute neuroinflammation.[1]
1. Animal Model and Acclimatization:
-
Use adult male C57BL/6 mice.
-
Acclimatize animals for at least one week before beginning the experiment. Ensure all procedures are approved by the relevant institutional animal care and use committee.[1]
2. Drug Administration:
-
Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A dose of 1.33 mg/kg has been shown to be effective in inhibiting TNF-α release.
-
The vehicle control group should receive an equivalent volume of the vehicle solution.[1]
3. Induction of Neuroinflammation:
-
One hour after inhibitor administration, induce neuroinflammation with a single i.p. injection of LPS (e.g., 1 mg/kg).[1]
4. Assessment and Tissue Collection:
-
Behavioral Analysis (optional, at 24 hours): Perform behavioral tests such as the open field or Y-maze to assess sickness behavior or cognitive deficits.[1]
-
Tissue Collection: At a designated time point (e.g., 6 hours for peak cytokine expression or 24 hours post-LPS), euthanize the mice and perfuse transcardially with ice-cold saline.[1][6]
-
Dissect brain regions of interest (e.g., hippocampus, cortex), and either snap-freeze in liquid nitrogen for biochemical analysis or fix in 4% paraformaldehyde for immunohistochemistry.[1]
5. Biochemical and Histological Analysis:
-
qPCR: Extract RNA from brain tissue to quantify mRNA expression levels of pro-inflammatory cytokines (e.g., Tnf, Il1b).[1]
-
Western Blot: Prepare protein lysates to determine the levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK to confirm target engagement.[1]
-
Immunohistochemistry: Use fixed brain sections to visualize and quantify microglial activation using an Iba1 antibody.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
p38 MAP Kinase Inhibitor III: A Technical Guide to its Role in Apoptosis Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors.[1][] This pathway plays a pivotal, albeit complex, role in determining cell fate, with its influence extending to proliferation, differentiation, and apoptosis (programmed cell death).[3][4][5] The context-dependent nature of p38 MAPK signaling often places it at a crucial juncture, deciding whether a cell survives or undergoes apoptosis.[4] Consequently, inhibitors of p38 MAPK are valuable tools for dissecting these cellular processes and hold therapeutic potential for various diseases, including inflammatory conditions and cancer.[4]
This technical guide provides an in-depth overview of p38 MAP Kinase Inhibitor III, a potent and selective inhibitor of p38 MAPK. We will delve into its mechanism of action, its multifaceted role in the regulation of apoptosis, and provide detailed experimental protocols for studying its effects.
This compound: Mechanism of Action and Efficacy
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of p38 MAP kinase. Its efficacy has been quantified through various in vitro studies, demonstrating its potent inhibitory activity.
| Target | IC50 Value | Assay System |
| p38 MAP Kinase | 0.9 µM | Cell-free assay |
| IL-1β Release | 0.37 µM | Human peripheral blood mononuclear cells (PBMCs) |
| TNF-α Release | 0.044 µM | Human peripheral blood mononuclear cells (PBMCs) |
The Dual Role of p38 MAPK in Apoptosis Regulation
The p38 MAPK pathway's role in apoptosis is not straightforward; it can exert both pro-apoptotic and anti-apoptotic effects depending on the cell type, the nature of the stimulus, and the duration of the signal.[4]
Pro-Apoptotic Functions:
-
Activation of Pro-apoptotic Bcl-2 Family Proteins: p38 MAPK can directly phosphorylate and activate pro-apoptotic members of the Bcl-2 family, such as Bax. This can lead to their translocation to the mitochondria, promoting the release of cytochrome c and subsequent caspase activation.
-
Regulation of p53: In response to certain cellular stresses, p38 MAPK can phosphorylate and activate the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic genes.
-
Crosstalk with the JNK Pathway: The p38 MAPK and JNK pathways are often co-activated by stress stimuli and can cooperate to promote apoptosis.
Anti-Apoptotic Functions:
-
Inhibition of Pro-apoptotic Bcl-2 Family Proteins: In some contexts, p38 MAPK can phosphorylate and inhibit the function of pro-apoptotic Bcl-2 family members.
-
Activation of Survival Pathways: p38 MAPK can activate downstream kinases and transcription factors that promote cell survival and inhibit apoptotic signaling.
The use of specific inhibitors like this compound is crucial for dissecting these complex and often contradictory roles of p38 MAPK in apoptosis. By selectively blocking this pathway, researchers can elucidate its specific contribution to cell death in different experimental models.
Signaling Pathways
The following diagrams illustrate the p38 MAPK signaling pathway and its role in apoptosis, as well as the mechanism of action for this compound.
Caption: p38 MAPK signaling cascade and its role in apoptosis.
Caption: ATP-competitive inhibition of p38 MAPK by its inhibitor.
Experimental Protocols
To investigate the effects of this compound on apoptosis, a combination of techniques is typically employed. Below are detailed protocols for key experiments.
Western Blotting for Phospho-p38 MAPK
This protocol is used to determine the phosphorylation status of p38 MAPK, which is indicative of its activation.
a. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluence and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin (B549157) treatment) and a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
Caption: Workflow for Western blot analysis of p-p38 MAPK.
Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
a. Reagent Preparation
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Allow the reagent to equilibrate to room temperature before use.
b. Assay Procedure
-
Seed cells in a 96-well white-walled plate and treat with this compound.
-
After the treatment period, add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Flow Cytometry for Apoptosis Detection (Annexin V and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]
a. Cell Preparation
-
Treat cells with this compound as described previously.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
b. Staining
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (PI) solution.
c. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry immediately.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for apoptosis analysis by flow cytometry.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricate role of the p38 MAPK signaling pathway in apoptosis. Its specificity and potency allow for the targeted inhibition of this pathway, enabling researchers to dissect its contribution to cell fate decisions in various biological contexts. The experimental protocols provided in this guide offer a robust framework for assessing the effects of this inhibitor on p38 MAPK activation and the induction of apoptosis. A thorough understanding of these techniques is essential for advancing our knowledge of apoptosis regulation and for the development of novel therapeutic strategies targeting the p38 MAPK pathway.
References
- 1. benchchem.com [benchchem.com]
- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Pharmacology of p38 MAP Kinase Inhibitor III (SB202190): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of p38 MAP Kinase Inhibitor III, a pyridinyl imidazole (B134444) compound commonly known as SB202190. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction and Mechanism of Action
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2] Four isoforms have been identified: p38α, p38β, p38γ, and p38δ.[2][3] The p38α isoform is the most extensively studied and plays a pivotal role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[4][5] Consequently, it is a significant therapeutic target for a range of inflammatory diseases.
This compound, or SB202190, is a potent, selective, and cell-permeable inhibitor of p38 MAPK.[6][7] Its mechanism of action is ATP-competitive, binding directly to the ATP pocket of the kinase domain.[6][7] This binding prevents the transfer of phosphate (B84403) from ATP to downstream substrates, thereby inhibiting the kinase's catalytic activity.[8] SB202190 primarily targets the p38α and p38β isoforms.[6][7]
It is important to note that while highly selective, some studies have investigated the broader kinase selectivity profile of SB202190, revealing potential off-target effects at higher concentrations.[9][10][11] For instance, it has been shown to have inhibitory activity against kinases such as CK1δ, GAK, and RIP2.[11]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the potency, binding affinity, and pharmacokinetic profile of SB202190.
Table 1: In Vitro Inhibitory Activity of SB202190
| Parameter | Target Isoform | Value | Assay Conditions |
| IC₅₀ | p38α (SAPK2a/MAPK14) | 50 nM | Cell-free kinase assay |
| IC₅₀ | p38β (SAPK2b/MAPK11) | 100 nM | Cell-free kinase assay |
| Kd | Recombinant Human p38 | 38 nM | Binding assay |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kd (Dissociation constant) reflects the binding affinity of the inhibitor to the target.[6][12]
Table 2: Pharmacokinetic Parameters of SB202190 in Rats
| Parameter | Matrix | Value |
| Limit of Quantitation | Serum | 0.25 µg/mL |
| Limit of Quantitation | Kidney | 1 µg/g |
| Limit of Quantitation | Urine | 1 µg/mL |
| Average Recovery | Serum | 74% |
| Average Recovery | Kidney | 75% |
| Average Recovery | Urine | 92% |
Data obtained from a high-performance liquid chromatography (HPLC)-UV method for quantification.[13]
Signaling Pathway and Inhibition
The p38 MAPK signaling cascade is a multi-tiered pathway. It is typically initiated by environmental stresses or inflammatory cytokines.[1][4] This leads to the activation of MAP Kinase Kinase Kinases (MKKKs), which then phosphorylate and activate MAP Kinase Kinases (MKKs), specifically MKK3 and MKK6.[2][14] These MKKs, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[1][2][15] Activated p38 phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a cellular response.[2][16][17] SB202190 inhibits p38 activity at the core of this cascade.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of p38 MAPK inhibitors. The following protocols are representative of key experiments used to characterize SB202190.
This assay quantifies the ability of SB202190 to inhibit the enzymatic activity of purified, recombinant p38α kinase by measuring ATP consumption.
-
Materials:
-
Recombinant human p38α enzyme
-
p38 substrate (e.g., ATF-2)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
SB202190 (test inhibitor)
-
ADP-Glo™ Kinase Assay Kit or equivalent
-
384-well white plates
-
Luminescence-capable plate reader
-
-
Protocol:
-
Prepare serial dilutions of SB202190 in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 1 µL of diluted SB202190 or vehicle (DMSO control).
-
Add 2 µL of p38α enzyme diluted in kinase buffer to each well.
-
Add 2 µL of a substrate/ATP mixture (containing ATF-2 and ATP at concentrations near the Kₘ for the enzyme).
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[18]
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.[18]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each SB202190 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[18]
-
This assay assesses the inhibitory effect of SB202190 on p38 MAPK signaling within a cellular context by measuring the phosphorylation status of p38 and its downstream substrate, ATF-2.
-
Materials:
-
Cell line expressing p38 MAPK (e.g., HeLa, THP-1, or R28 cells)[5][8]
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Anisomycin, UV radiation, Lipopolysaccharide (LPS))[8]
-
SB202190
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-ATF-2 (Thr71), anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of SB202190 (or vehicle) for 1-2 hours.[8]
-
Stimulation: Induce p38 activation by treating cells with a stimulus (e.g., 10 µg/mL LPS) for 15-30 minutes.[4]
-
Cell Lysis: Aspirate medium, wash cells twice with ice-cold PBS, and add ice-cold lysis buffer. Scrape cells, collect lysate, and incubate on ice for 30 minutes.[8]
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[4]
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples, add Laemmli buffer, and boil for 5 minutes. Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C.[8][17]
-
Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again with TBST. Apply chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or the loading control to determine the extent of inhibition.[8]
-
Experimental and Drug Discovery Workflow
The characterization of a p38 MAPK inhibitor like SB202190 typically follows a structured workflow, progressing from initial screening to more complex cellular and in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. SB202190 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bioanalysis and pharmacokinetics of the p38 MAPkinase inhibitor SB202190 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
p38 MAP Kinase Inhibitor III: An In-depth Technical Guide to Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p38 MAP Kinase Inhibitor III, with a core focus on its isoform selectivity. This document consolidates available quantitative data, details relevant experimental methodologies, and presents key biological pathways and workflows through standardized diagrams to support researchers and professionals in drug development.
Introduction to p38 MAP Kinases and Inhibition
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors.[1][2] Four distinct isoforms of p38 MAPK have been identified: α (alpha), β (beta), γ (gamma), and δ (delta), each encoded by a separate gene. These isoforms are involved in regulating a multitude of cellular processes such as inflammation, apoptosis, cell cycle progression, and differentiation.[1][2] Consequently, they have emerged as significant therapeutic targets for a range of inflammatory diseases, autoimmune disorders, and cancer.
This compound, also known as ML3403, is a cell-permeable, ATP-competitive inhibitor of p38 MAPK.[3][4] It has demonstrated potent anti-inflammatory properties by effectively suppressing the release of pro-inflammatory cytokines.[2][5] Understanding the isoform selectivity of this inhibitor is critical for predicting its therapeutic efficacy and potential side effects.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against the general p38 MAPK and specifically against the p38α isoform. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target | IC50 Value (µM) |
| p38 MAPK | 0.9[2][6][7] |
| p38α | 0.38[8] |
| IL-1β Release Inhibition | 0.044[2][6][7] |
| TNF-α Release Inhibition | 0.37[2][6][7] |
Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway in the cellular response to stress and inflammation. The following diagram illustrates the canonical p38 MAPK signaling pathway.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
The determination of inhibitor potency and selectivity involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific p38 isoform.
1. Principle: The assay quantifies the amount of ADP produced from the kinase reaction, where the p38 kinase phosphorylates a substrate in the presence of ATP. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
2. Materials:
-
Recombinant human p38 MAPK isoforms (α, β, γ, δ)
-
Kinase substrate (e.g., ATF2)
-
ATP
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well plates
-
Plate reader with luminescence detection capabilities
3. Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO as a vehicle control). c. Add 2 µL of the diluted p38 kinase enzyme to each well. d. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. e. Incubate the plate at room temperature for 60 minutes. f. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. g. Incubate at room temperature for 40 minutes. h. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. i. Incubate at room temperature for 30 minutes. j. Measure the luminescence using a plate reader.
4. Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based LPS-Induced TNF-α Release Assay
This assay assesses the inhibitor's ability to block p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.
1. Principle: Lipopolysaccharide (LPS) stimulates immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) to produce and release TNF-α, a process that is dependent on the p38 MAPK pathway. The amount of TNF-α released into the cell culture supernatant is quantified using an ELISA.
2. Materials:
-
Human PBMCs or a suitable monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader for ELISA
3. Procedure: a. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours. Include a non-stimulated control and a vehicle control (DMSO + LPS). d. Centrifuge the plate to pellet the cells and collect the culture supernatant. e. Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
4. Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing p38 MAPK inhibitors.
Caption: A typical drug discovery workflow for p38 MAPK inhibitors.
Conclusion
This compound (ML3403) is a potent inhibitor of p38α MAPK and effectively suppresses pro-inflammatory cytokine production in cellular models. While its activity against other p38 isoforms has not been widely reported, the available data suggests a degree of selectivity that warrants further investigation for its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of this and other p38 MAPK inhibitors, which are crucial for the development of novel anti-inflammatory therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel p38 MAPK inhibitor ML3403 has potent anti-inflammatory activity in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
p38 MAP Kinase Inhibitor III: A Technical Guide for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress, inflammatory cytokines, and growth factors. This pathway plays a complex and often contradictory role in cancer, acting as both a tumor suppressor and a promoter of tumor progression, depending on the cellular context and the specific p38 isoform involved.[1][2] The four isoforms of p38 MAPK (α, β, γ, and δ) are differentially expressed across tissues and possess distinct substrate specificities, contributing to the pleiotropic effects of this signaling cascade.[3]
Dysregulation of the p38 MAPK pathway has been implicated in numerous aspects of cancer biology, including cell proliferation, apoptosis, cell cycle regulation, inflammation, and invasion.[3][4] Consequently, the components of this pathway have emerged as attractive targets for therapeutic intervention. This technical guide focuses on p38 MAP Kinase Inhibitor III , a potent and selective ATP-competitive inhibitor of p38 MAPK, and its application in cancer cell line research.
This compound: An Overview
This compound, also known as ML3403, is a cell-permeable compound identified by the CAS number 581098-48-8.[5] It functions as a reversible, ATP-competitive inhibitor of p38 MAP kinase.
Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized in various assays. However, there is a notable lack of extensive, publicly available data on its specific effects across a wide range of cancer cell lines. The available data on its inhibitory concentrations are summarized below.
| Target | IC50 | Assay System |
| p38 MAPK | 0.9 µM | In vitro kinase assay |
| p38α | 0.38 µM (380 nM) | Cell-free assay |
| TNF-α release | 0.044 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| IL-1β release | 0.37 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| TNF-α release | 0.16 µM | Lipopolysaccharide (LPS)-stimulated human PBMCs |
| IL-1β release | 0.039 µM | Lipopolysaccharide (LPS)-stimulated human PBMCs |
Note: The IC50 values for p38 MAPK/p38α vary between different suppliers and assay conditions.[1] Researchers should consider these variations when designing experiments.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling pathway initiated by a wide array of extracellular stimuli. Upon activation, a series of phosphorylation events leads to the activation of p38 MAPK, which in turn phosphorylates various downstream substrates, including transcription factors and other kinases, to elicit a cellular response.
Effects of p38 MAPK Inhibition in Cancer Cell Lines
The functional consequences of p38 MAPK inhibition in cancer cells are multifaceted and can include effects on cell viability, apoptosis, and cell cycle progression. While specific data for this compound is limited, studies with other p38 inhibitors provide insights into the potential outcomes of its application.
Cell Viability
Inhibition of p38 MAPK can lead to a reduction in the viability of certain cancer cell lines. This effect is often dependent on the specific genetic background of the cancer cells, such as their p53 mutation status.[2] For example, some studies have shown that p53 mutant breast cancer cells are more sensitive to p38 inhibition.[2]
Table 2: Effect of p38 MAPK Inhibition on Cancer Cell Viability (Data from various p38 inhibitors)
| Cell Line | Cancer Type | p38 Inhibitor | Effect on Viability | Reference |
| MDA-MB-468 | Breast Cancer (p53 mutant) | siRNA (p38α) | ~50% inhibition of proliferation | [2] |
| SW480/5-FU | Colon Cancer (5-FU resistant) | siRNA (p38) | Increased sensitivity to noscapine (B1679977) | [6] |
| NCI-H69 | Small Cell Lung Cancer | SB203580 | Enhanced etoposide-induced cell death | [7] |
Apoptosis
The role of p38 MAPK in apoptosis is complex, with reports suggesting both pro-apoptotic and anti-apoptotic functions.[5][] Inhibition of p38 MAPK can sensitize cancer cells to apoptosis induced by chemotherapeutic agents.[5]
Cell Cycle
p38 MAPK is involved in regulating cell cycle checkpoints, particularly in response to cellular stress.[9] Inhibition of p38 can lead to cell cycle arrest, often at the G1/S or G2/M transition, thereby preventing cancer cell proliferation.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and MTT solution.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Phospho-p38 MAPK
This protocol details the detection of phosphorylated (activated) p38 MAPK and total p38 MAPK levels by Western blotting.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and at the appropriate concentrations. Include positive and negative controls.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for the quantitative analysis of apoptosis in cells treated with this compound.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
This compound is a valuable tool for investigating the complex role of the p38 MAPK signaling pathway in cancer. While there is a current lack of comprehensive data on its specific effects in a wide array of cancer cell lines, the protocols and background information provided in this guide offer a solid foundation for researchers to explore its potential as a therapeutic agent. Further studies are warranted to elucidate the full spectrum of its anti-cancer activities and to identify the specific cancer types that are most likely to respond to its inhibitory effects. Through rigorous and standardized experimental approaches, the scientific community can build a more complete understanding of this promising inhibitor and its place in the landscape of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Cell Cycle Profiling of Cancer Cells for Prioritizing FDA-Approved Drugs with Repurposing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of the p38 MAPK Pathway in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical intracellular signaling cascade that governs a vast array of cellular processes. Activated by a wide range of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors, the p38 MAPK pathway plays a central, and often contradictory, role in the pathogenesis of numerous human diseases. This technical guide provides an in-depth exploration of the p38 MAPK pathway, its molecular mechanics, its multifaceted involvement in disease, and the experimental methodologies used to investigate its function.
The p38 MAPK Signaling Cascade: A Three-Tiered Kinase Module
The p38 MAPK pathway is a highly conserved signaling module that, like other MAPK cascades, is characterized by a three-tiered kinase system. This system involves a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself. The signal transduction is initiated by various upstream stimuli that activate a MAP3K. This activated MAP3K then phosphorylates and activates a downstream MAP2K, which in turn dually phosphorylates and activates p38 MAPK on specific threonine and tyrosine residues (TGY motif) within its activation loop.[1][2]
There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6/SAPK3), and p38δ (MAPK13/SAPK4).[3][4] p38α is the most ubiquitously expressed and extensively studied isoform.[4][5]
Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases (such as MAPKAPK-2/MK2 and MSK1/2) and transcription factors (like ATF-2, MEF2C, and p53).[6][7][8] This downstream signaling regulates a multitude of cellular responses, including inflammation, apoptosis, cell cycle progression, cell differentiation, and migration.[1][6]
The Dichotomous Role of p38 MAPK in Disease
The functional consequences of p38 MAPK activation are highly context-dependent, varying with cell type, the nature and duration of the stimulus, and the specific isoforms involved. This leads to a dual, and often opposing, role for the p38 MAPK pathway in the progression of various diseases.
Cancer
In the realm of oncology, the p38 MAPK pathway exhibits a complex, dichotomous role, acting as both a tumor suppressor and a promoter of malignancy.[5][9]
-
Tumor Suppressor: In the early stages of tumorigenesis, p38 MAPK can act as a tumor suppressor by inducing apoptosis, promoting cell cycle arrest, and driving cellular senescence.[9] For instance, it can activate the tumor suppressor p53 and downregulate key cell cycle proteins like Cyclin D1.[9]
-
Tumor Promoter: Conversely, in advanced cancers, p38 MAPK signaling is often co-opted to promote tumor progression.[9] It plays a crucial role in processes such as invasion and metastasis by regulating the expression of matrix metalloproteinases (MMPs) and facilitating the epithelial-mesenchymal transition (EMT).[6][10] Furthermore, p38 MAPK contributes to angiogenesis and chemoresistance, making it a challenging therapeutic target.[9][11]
Inflammatory Diseases
The p38 MAPK pathway is a central regulator of inflammatory responses.[12][13] Its activation in immune cells, such as macrophages, leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[12][13] The pathway also controls the expression of other inflammatory mediators, including cyclooxygenase-2 (COX-2).[12] Dysregulation of p38 MAPK signaling is a hallmark of many chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[13][14][15] Consequently, p38 MAPK inhibitors have been extensively investigated as potential anti-inflammatory therapeutics.[12][14][15]
Neurodegenerative Diseases
Emerging evidence implicates the p38 MAPK pathway in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[16][17] Persistent activation of p38 MAPK in neurons and glial cells is thought to contribute to neurodegeneration through several mechanisms.[16][18] In AD, p38 MAPK is involved in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[16][19] It also mediates neuronal apoptosis and neuroinflammation, both of which are central to the progression of these devastating diseases.[16][17][19]
Quantitative Data on p38 MAPK Inhibitors
The development of small molecule inhibitors targeting p38 MAPK has been a major focus of pharmaceutical research. The following table summarizes the in vitro potency of several p38 MAPK inhibitors that have been evaluated in clinical trials.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Disease Area(s) of Clinical Investigation |
| Ralimetinib (LY2228820) | p38α, p38β | 5.3 (p38α), 3.2 (p38β) | Advanced Cancer |
| PD 169316 | p38α | 89 | Research Tool |
| VX-745 | Not specified | Not specified | Inflammatory Diseases |
| VX-702 | Not specified | Not specified | Inflammatory Diseases |
| SCIO-469 | p38α | Not specified | Rheumatoid Arthritis |
| BIRB-796 | p38α | Not specified | Inflammatory Diseases |
| PH-797804 | Not specified | Not specified | Inflammatory Diseases |
| SB-681323 | Not specified | Not specified | Inflammatory Diseases |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for illustrative purposes and are compiled from various sources.[20][21][22][23][24]
Experimental Protocols for Studying the p38 MAPK Pathway
Investigating the p38 MAPK pathway requires a combination of molecular and cellular biology techniques. Below are detailed protocols for three key experimental approaches.
Western Blot Analysis of p38 MAPK Phosphorylation
Western blotting is a fundamental technique to assess the activation state of p38 MAPK by detecting its phosphorylated form.
a) Experimental Workflow Diagram
b) Detailed Protocol
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[26]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
-
Detection:
In Vitro Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of p38 MAPK.
a) Experimental Workflow Diagram
b) Detailed Protocol
-
Immunoprecipitation of p38 MAPK:
-
Immunoprecipitate p38 MAPK from cell lysates using an antibody against total or phosphorylated p38 MAPK coupled to protein A/G agarose (B213101) beads.[28][29]
-
-
Kinase Reaction:
-
Incubation and Termination:
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer and boiling.[28]
-
-
Detection:
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate p38 MAPK and its interacting proteins from a complex mixture.
a) Experimental Workflow Diagram
b) Detailed Protocol
-
Cell Lysis and Pre-clearing:
-
Prepare cell lysates as described for Western blotting.
-
Optionally, pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[31]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with lysis buffer.
-
Elute the bound proteins from the beads by boiling in SDS sample buffer.[31]
-
-
Downstream Analysis:
-
Analyze the immunoprecipitated proteins by Western blotting to confirm the presence of p38 MAPK and to identify co-precipitating proteins.
-
Conclusion
The p38 MAPK pathway is a master regulator of cellular responses to stress and inflammation, with profound implications for human health and disease. Its dual role in cancer and its central function in inflammatory and neurodegenerative disorders make it a compelling target for therapeutic intervention. A thorough understanding of the intricacies of this pathway, facilitated by the robust experimental methodologies outlined in this guide, is essential for the continued development of novel and effective treatments for a wide range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 17. [PDF] Role of p 38 MAPK Signaling in Neurodegenerative Diseases : A Mechanistic Perspective | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pagepressjournals.org [pagepressjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. media.cellsignal.com [media.cellsignal.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ulab360.com [ulab360.com]
Methodological & Application
Application Notes and Protocols: p38 MAP Kinase Inhibitor III
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Activated by stimuli such as lipopolysaccharides (LPS), UV irradiation, and cytokines like TNF-α and IL-1β, the p38 MAPK cascade plays a central role in cell differentiation, apoptosis, and the production of pro-inflammatory mediators.[2][4][] The pathway involves a core of three sequentially acting protein kinases, culminating in the activation of p38 MAPK through phosphorylation at Thr-180 and Tyr-182 by upstream kinases MKK3 and MKK6.[2][6][7] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a variety of biological effects.[2]
Given its crucial role in inflammation, the p38 MAPK pathway is a significant target for therapeutic intervention in various diseases.[8] p38 MAP Kinase Inhibitor III is a cell-permeable, potent, and selective inhibitor of p38 MAPK.[9] It acts as a reversible and ATP-competitive inhibitor, making it a valuable tool for investigating the physiological and pathological roles of the p38 signaling cascade. Notably, this inhibitor shows reduced activity against the cytochrome P450-2D6 isoform compared to other common inhibitors like SB 203580, rendering it more suitable for in vivo experimental models.
Data Presentation
The inhibitory activity of this compound is summarized in the tables below, providing key quantitative data for its biochemical and cellular effects.
Table 1: Biochemical Inhibitory Activity
| Target Kinase | IC50 Value (µM) | Mechanism of Inhibition |
|---|---|---|
| p38α MAPK | 0.38 | ATP-competitive |
Data sourced from Calbiochem® and Sigma-Aldrich product information.
Table 2: Cellular Inhibitory Activity in Human PBMCs
| Cytokine Inhibited | Stimulant | IC50 Value (µM) |
|---|---|---|
| TNF-α | LPS | 0.16 |
| IL-1β | LPS | 0.039 |
Data represents the inhibition of lipopolysaccharide (LPS)-induced cytokine release in human peripheral blood mononuclear cells (PBMCs).
Table 3: In Vivo Efficacy
| Effect Measured | Animal Model | ED50 Value (mg/kg) |
|---|---|---|
| Suppression of TNF-α release | Mouse | 1.33 |
Data represents the effective dose for 50% inhibition of LPS-induced TNF-α release.
Signaling Pathway and Inhibition
The diagram below illustrates the canonical p38 MAPK signaling cascade, from extracellular stimuli to downstream cellular responses, highlighting the point of intervention by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols: p38 MAP Kinase Inhibitor III in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing p38 MAP Kinase Inhibitor III in various cell culture assays. This document includes a summary of its biological activity, quantitative data on its efficacy, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are key players in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1] The activation of the p38 MAPK pathway is implicated in a range of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][2] Dysregulation of this pathway is associated with numerous diseases, making it a significant target for therapeutic intervention.[3]
This compound is a cell-permeable compound that acts as a potent, selective, reversible, and ATP-competitive inhibitor of p38 MAP kinase.[4][5] It has been shown to effectively suppress the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4][6]
Data Presentation
The following tables summarize the inhibitory activity of this compound from various studies. This data is intended to serve as a reference, and researchers should determine the optimal concentration for their specific cell lines and experimental conditions.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| p38α MAP Kinase | 0.38 µM (380 nM) | In vitro kinase assay | [4] |
| p38 MAP Kinase | 0.9 µM | In vitro | [6] |
| TNF-α Release | 0.16 µM (160 nM) | Human PBMC (LPS-induced) | [4] |
| IL-1β Release | 0.039 µM (39 nM) | Human PBMC (LPS-induced) | [4] |
| TNF-α Release | 0.044 µM | In vitro | [6] |
| IL-1β Release | 0.37 µM | In vitro | [6] |
Signaling Pathways and Workflows
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a three-tiered kinase cascade.[1] External stimuli activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs), specifically MKK3 and MKK6 for the p38 pathway.[1][7] These MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation.[8][9] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other protein kinases and transcription factors, to elicit a cellular response.[2][7]
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.
Caption: A general experimental workflow for studying the effects of this compound.
Experimental Protocols
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is designed to assess the inhibition of p38 MAPK phosphorylation by this compound.
Materials:
-
Cells of interest
-
This compound
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.[1]
-
Stimulate the cells with a known p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation.[1] Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to the culture dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][3]
-
Incubate on ice for 30 minutes with occasional vortexing.[1][3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1][3]
-
Collect the supernatant containing the protein extract.[3]
-
-
Protein Quantification:
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[1][3]
-
Wash the membrane three times with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[1][3]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.[1][3]
-
Quantify the band intensities and calculate the ratio of phospho-p38 to total p38 for each sample.[1][3]
-
Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production and release of cytokines.
Materials:
-
Cells capable of cytokine production (e.g., PBMCs, macrophages)
-
This compound
-
Stimulus for cytokine production (e.g., LPS)
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)
-
96-well plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Inhibitor Treatment and Stimulation:
-
Supernatant Collection:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
-
ELISA:
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of the cytokine in each sample based on a standard curve.
-
Determine the percent inhibition of cytokine release for each inhibitor concentration.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
96-well plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength.
-
-
For CellTiter-Glo® Assay:
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
If applicable, determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting
For troubleshooting common issues such as inconsistent results in Western blotting or apparent resistance to the inhibitor, refer to detailed guides on these topics.[11] Key considerations include the use of phosphatase inhibitors, optimization of antibody concentrations, and regular cell line authentication and mycoplasma testing.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2][3] This pathway plays a pivotal role in diverse cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation.[1][] The activation of p38 MAPK is primarily mediated through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182) by upstream MAP Kinase Kinases (MKKs), predominantly MKK3 and MKK6.[5][6] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[7]
p38 MAP Kinase Inhibitor III is a potent and selective, cell-permeable inhibitor of p38 MAPK.[8][9] It functions as an ATP-competitive inhibitor, binding to the kinase and preventing the phosphorylation of downstream substrates.[8] Western blotting is a fundamental and widely used technique to assess the phosphorylation status of p38 MAPK, thereby providing a direct measure of the pathway's activation and the efficacy of inhibitors like this compound.[3] These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on p38 MAPK phosphorylation.
p38 MAPK Signaling Pathway and Inhibition
The p38 MAPK cascade is a three-tiered signaling module. Upon stimulation by various stressors, upstream MAP Kinase Kinase Kinases (MAP3Ks) are activated. These MAP3Ks then phosphorylate and activate MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK at Thr180 and Tyr182, leading to its activation. Activated (phosphorylated) p38 MAPK then phosphorylates a range of downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, to regulate gene expression and cellular responses.[3][10] this compound exerts its effect by blocking the kinase activity of p38, thereby preventing the phosphorylation of these downstream substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 6. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of p38 MAP Kinase Inhibitor III (CAS 581098-48-8), a potent and selective, ATP-competitive inhibitor of p38 MAP kinase.[1][2][3] This document details the inhibitor's solubility in various solvents, provides step-by-step protocols for the preparation of stock and working solutions, and outlines proper storage conditions to ensure stability. Furthermore, it includes key biological activity data and visual diagrams of the p38 signaling pathway and a general experimental workflow to facilitate its application in research settings.
Chemical and Physical Properties
This compound, also known as ML3403, is a cell-permeable methylsulfanylimidazole compound.[1][3] It is recognized for its potent, selective, and reversible inhibition of p38 MAP kinase.[1][3] A key advantage of this inhibitor is its reduced activity against the cytochrome P450-2D6 isoform compared to other common p38 inhibitors like SB 203580, making it a more suitable candidate for in vivo animal studies.[1][3][4]
| Property | Value |
| CAS Number | 581098-48-8[1][2][5][6] |
| Synonyms | ML3403, (RS)-{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl}-(1-phenylethyl)amine][1][2] |
| Molecular Formula | C₂₃H₂₁FN₄S[1][2][6] |
| Molecular Weight | 404.50 g/mol [1][2][5][6] |
| Appearance | White to off-white or yellow crystalline solid[3][5] |
| Purity | ≥95%[2][3] |
Solubility Data
The solubility of this compound can vary between suppliers. It is crucial to use fresh, anhydrous solvents, as hygroscopic DMSO, in particular, can significantly reduce the solubility of the compound.[5] Sonication or warming may be required to fully dissolve the compound.[5]
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (247.22 mM) | MedchemExpress[5] |
| 12 mg/mL | Cayman Chemical[6] | |
| 5 mg/mL | Sigma-Aldrich[3] | |
| DMF | 20 mg/mL (49.44 mM) | MedchemExpress, Cayman Chemical[5][6] |
| Ethanol | 30 mg/mL | Cayman Chemical[6] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL | Cayman Chemical[6] |
| Water | Insoluble | - |
Preparation of Solutions
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Calculate Mass: Use the molecular weight (404.50 g/mol ) to calculate the required mass for your desired volume. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.045 mg of the inhibitor.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. For instance, add 247 µL of DMSO to 1 mg of the compound to yield a 10 mM solution.[1][4]
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[5]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
Stock Solution Preparation Table (for DMSO)
| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.4722 mL | 12.3609 mL | 24.7219 mL |
| 5 mM | 0.4944 mL | 2.4722 mL | 4.9444 mL |
| 10 mM | 0.2472 mL | 1.2361 mL | 2.4722 mL |
Table adapted from MedchemExpress preparation guide.[5]
Protocol for Preparing Working Solutions
For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in the cell culture medium.
-
Determine Final Concentration: Decide on the final concentration required for your experiment based on the compound's IC₅₀ values (see Table 4) or literature review.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in the cell culture medium.
-
Control DMSO Concentration: It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.[7] Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Immediate Use: Add the diluted working solution to the cells immediately after preparation.
Storage and Stability
Proper storage is essential to maintain the activity of the inhibitor.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 3 years[5][6] |
| 2-8°C | (Supplier dependent)[3][8] | |
| In Solvent (DMSO) | -80°C | Up to 6 months[5] |
| -20°C | Up to 1-3 months[3][5] |
Note: Always follow the storage recommendations provided by the specific supplier. After initial use, stock solutions should be aliquoted and stored frozen to prevent degradation from repeated freeze-thaw cycles.[3][5]
Biological Activity and Applications
This compound is a potent inhibitor of the p38α isoform and effectively suppresses the release of pro-inflammatory cytokines like TNF-α and IL-1β in human peripheral blood mononuclear cells (PBMCs).[1][3][6]
| Target | IC₅₀ / ED₅₀ | Assay Condition |
| p38α MAP Kinase | 380 nM | In vitro kinase assay[1][3][4] |
| p38 MAP Kinase | 0.9 µM | In vitro kinase assay[5][6] |
| TNF-α Release | 160 nM | LPS-stimulated human PBMCs[1][3][4] |
| IL-1β Release | 39 nM | LPS-stimulated human PBMCs[1][3][4] |
| TNF-α Release | ED₅₀ = 1.33 mg/kg | In vivo (LPS-induced in mice)[1][3][4] |
Visual Protocols and Pathways
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress.[] Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell cycle regulation.[] The inhibitor acts by competing with ATP for the binding pocket of p38 kinase, thereby blocking downstream signaling.
References
- 1. This compound The this compound, also referenced under CAS 581098-48-8, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 581098-48-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound The this compound, also referenced under CAS 581098-48-8, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 581098-48-8 [sigmaaldrich.com]
- 4. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. chemicalbook.com [chemicalbook.com]
p38 MAP Kinase Inhibitor III: In Vivo Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of p38 MAP Kinase Inhibitor III in mouse models. This document includes detailed protocols, dosage information, and data presentation to facilitate experimental design and execution.
Introduction
p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of external stimuli, including stress and inflammatory cytokines.[1][2][3][4] The p38 MAPK signaling pathway is implicated in various physiological and pathological processes, such as inflammation, cell cycle regulation, apoptosis, and immune responses.[1][2] Of the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is a key mediator in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Consequently, inhibitors of p38 MAPK, particularly p38α, are valuable tools for studying inflammatory diseases and have been investigated as potential therapeutic agents.
This compound is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase.[5] It has demonstrated efficacy in suppressing cytokine release both in vitro and in vivo, making it a suitable candidate for preclinical studies in mouse models of inflammatory and other diseases.[5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound and other relevant p38 MAPK inhibitors.
Table 1: In Vitro Potency of p38 MAP Kinase Inhibitors
| Inhibitor | Target | IC50 | Cell Line/Assay Conditions |
| This compound | p38α | 380 nM | ATP-competitive inhibition |
| This compound | TNF-α release | 160 nM | LPS-stimulated human PBMC |
| This compound | IL-1β release | 39 nM | LPS-stimulated human PBMC |
| BCT197 | p38 MAPK | <1 µM | Not specified |
| MW01-2-069A-SRM | p38α MAPK | Concentration-dependent inhibition | Enzyme activity assay |
| SKF-86002 | p38α | 820 nM | Not specified |
Table 2: In Vivo Efficacy of p38 MAP Kinase Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosage | Route of Administration | Key Findings |
| This compound (ML3403) | Gastric Cancer Dissemination (NOD-SCID mice) | 6.5 mg/kg/day or 13 mg/kg/day for 7 days | Intraperitoneal (I.P.) | Reduced peritoneal dissemination of cancer cells.[2][6] |
| This compound | LPS-induced inflammation | ED50 = 1.33 mg/kg | Not Specified | Suppression of TNF-α release.[5][7] |
| MW01-2-069A-SRM | Alzheimer's Disease (Aβ-infused mice) | 2.5 mg/kg/day for 2 weeks | Oral gavage | Attenuated excessive pro-inflammatory cytokine production.[1] |
| MW01-2-069A-SRM | LPS-induced neuroinflammation | 5 mg/kg (single dose) | Oral gavage | Reduced IL-1β production in the cortex.[6] |
| NPC-037282 | Ischemic Stroke | 10 mg/kg (4 doses, 4h intervals) | Not Specified | Reduced infarct size.[8] |
| BCT197 | Influenza (H1N1) | Clinically relevant concentrations | Not Specified | Reduced weight loss and improved survival.[9] |
| Adezmapimod | Antiretroviral-induced Neuropathic Pain (BALB/c mice) | 30 mg/kg (twice daily for 5 days) | Intraperitoneal (I.P.) | Suppressed mechanical allodynia. |
| SKF-86002 | Dementia with Lewy Bodies/Parkinson's Disease (α-synuclein transgenic mice) | 20 mg/kg | Intraperitoneal (I.P.) | Reduced neuroinflammation and ameliorated synaptic and motor deficits.[3] |
Signaling Pathway
The p38 MAPK signaling cascade is a three-tiered kinase module activated by various extracellular stimuli. This leads to the downstream activation of transcription factors and other kinases, ultimately regulating gene expression and cellular processes.
References
- 1. Adezmapimod (SB 203580) | p38 MAPK Inhibitor | AmBeed.com [ambeed.com]
- 2. SSAT - Mechanistic Role of p38 MAPK in Gastric Cancer Dissemination in a Rodent Model Peritoneal Metastasis [meetings.ssat.com]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound The this compound, also referenced under CAS 581098-48-8, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 581098-48-8 [sigmaaldrich.com]
- 6. ovid.com [ovid.com]
- 7. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. | BioWorld [bioworld.com]
- 9. The effect of P38 MAP kinase inhibition in a mouse model of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
p38 MAP Kinase Inhibitor III: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of p38 MAP Kinase Inhibitor III, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, in in vitro research applications. This document covers the mechanism of action, recommended working concentrations, and step-by-step protocols for its application in cell-based assays.
Introduction
This compound, also known as ML3403, is a cell-permeable, reversible, and ATP-competitive inhibitor of p38 MAP kinase. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as apoptosis, gene expression, and cell cycle regulation. The four isoforms of p38 MAPK (α, β, γ, and δ) are activated through phosphorylation by upstream kinases like MKK3 and MKK6 in response to stimuli such as UV radiation, osmotic shock, and cytokines like TNF-α and IL-1β.[1][2] Once activated, p38 MAPKs phosphorylate a variety of downstream targets, making this pathway a significant target in the study and treatment of inflammatory diseases and cancer. This compound has been shown to effectively suppress the release of pro-inflammatory cytokines, such as TNF-α and IL-1β.[3]
Mechanism of Action
This compound selectively targets the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates. This inhibition is potent and has been characterized with specific IC50 values against the kinase and in cellular assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (p38α) | 0.38 µM (380 nM) | |
| IC50 (p38 MAPK) | 0.9 µM | [3] |
| IC50 (TNF-α release, human PBMC) | 0.16 µM (160 nM) | |
| IC50 (IL-1β release, human PBMC) | 0.039 µM (39 nM) | |
| Molecular Weight | 404.50 g/mol | |
| Molecular Formula | C₂₃H₂₁FN₄S |
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli and results in a wide range of cellular responses.
Experimental Protocols
Solubility and Stock Solution Preparation
Proper solubilization of this compound is crucial for accurate and reproducible experimental results. The compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Reconstitution: Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in DMSO. For example, to make 1 ml of a 10 mM stock solution, dissolve 4.045 mg of the inhibitor in 1 ml of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
In Vitro Working Concentration
The optimal working concentration of this compound for cell-based assays is cell-type and context-dependent. Based on its IC50 values, a typical starting concentration range for in vitro experiments is 1 to 10 µM . It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A pre-incubation time of 1-2 hours with the inhibitor before stimulation is generally recommended.
Protocol 1: Inhibition of p38 MAPK Phosphorylation in Cell Culture (Western Blot Analysis)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK in response to a stimulus.
Materials:
-
Cells of interest (e.g., HeLa, RAW 264.7, or primary cells)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Stimulant (e.g., Lipopolysaccharide (LPS), Anisomycin, UV radiation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be 0.1 µM to 10 µM. Include a DMSO vehicle control.
-
Pre-incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the p38 MAPK stimulus (e.g., 1 µg/mL LPS for 30 minutes) to the wells. Include an unstimulated control.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Separate 20-30 µg of protein from each sample by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each sample. Plot the normalized values against the concentration of this compound to determine the effective inhibitory concentration.
Protocol 2: Measurement of Cytokine Release Inhibition (ELISA)
This protocol is designed to measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α or IL-1β, from cells.
Materials:
-
Cells capable of producing the cytokine of interest (e.g., human PBMCs, macrophages)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Stimulant (e.g., 1 µg/mL Lipopolysaccharide (LPS))
-
ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)
-
96-well plates for cell culture
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted inhibitor or a DMSO vehicle control to the wells.
-
Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production. Include an unstimulated control.
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine release (e.g., 4-24 hours, depending on the cell type and cytokine).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the concentration of this compound to determine the IC50 for cytokine release inhibition.
Troubleshooting
-
Low or no inhibition:
-
Increase the concentration of the inhibitor.
-
Increase the pre-incubation time.
-
Ensure the inhibitor stock solution is properly prepared and stored.
-
-
Cell toxicity:
-
Decrease the concentration of the inhibitor.
-
Reduce the incubation time.
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess toxicity at different concentrations.
-
-
High background in Western blot:
-
Optimize antibody concentrations.
-
Increase the number and duration of washes.
-
Ensure the blocking step is sufficient.
-
Concluding Remarks
This compound is a valuable tool for studying the roles of the p38 MAPK signaling pathway in various cellular processes. The protocols provided here serve as a starting point for in vitro experiments. Optimization of concentrations and incubation times for specific cell lines and experimental setups is recommended to achieve the most accurate and reproducible results.
References
Application Notes and Protocols for p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing p38 MAP Kinase Inhibitor III in research settings. This document outlines the inhibitor's mechanism of action, presents key quantitative data, and offers detailed protocols for its application in common cell-based assays.
Introduction to p38 MAP Kinase and its Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide range of extracellular stimuli, including stress, cytokines, and growth factors.[1] The four isoforms of p38 MAPK (α, β, γ, and δ) are key components of a signaling cascade that regulates various cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[2][3] Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention.[1][4]
This compound is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAPK.[5][6] By blocking the activity of p38 MAPK, this inhibitor can modulate downstream signaling events, leading to the suppression of pro-inflammatory cytokine production, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[7][8]
Data Presentation
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes these key quantitative data.
| Target/Process | IC50 Value | Cell/System | Reference |
| p38 MAP Kinase | 0.9 µM | Cell-free assay | [7][8] |
| p38α MAP Kinase | 380 nM | Cell-free assay | [5] |
| IL-1β Release | 0.37 µM | Human PBMC | [7][8] |
| IL-1β Release | 39 nM | Human PBMC | [5] |
| TNF-α Release | 0.044 µM (44 nM) | Human PBMC | [7][8] |
| TNF-α Release | 160 nM | Human PBMC | [5] |
Signaling Pathway Diagram
The p38 MAPK signaling pathway is a multi-tiered cascade. External stimuli activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to a cellular response.
Experimental Protocols
Here we provide detailed protocols for two key experiments to study the effects of this compound: Western Blot for p38 Phosphorylation and a Cytokine Release Assay.
Experimental Workflow: General Overview
The following diagram illustrates a typical workflow for investigating the effect of this compound on a specific cellular response.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK in cultured cells.
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (dissolved in DMSO)
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 activator for the recommended time (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control group.[1]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the culture dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[1]
-
To normalize the data, the membrane can be stripped and re-probed for total p38 MAPK.[9]
-
Quantify the band intensities for both phospho-p38 and total p38 using densitometry software.
-
Cytokine Release Assay (ELISA)
This protocol describes how to measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines like TNF-α and IL-1β from cultured cells.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-1β)
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., human peripheral blood mononuclear cells - PBMCs) in a 96-well plate at the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.[10]
-
-
Sample Collection:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
-
ELISA Protocol:
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition of cytokine release for each concentration of the this compound compared to the vehicle-treated, stimulated control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. publications.ersnet.org [publications.ersnet.org]
p38 MAP Kinase Inhibitor III: Application Notes on DMSO Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the stability of p38 MAP Kinase Inhibitor III when dissolved in Dimethyl Sulfoxide (DMSO). These guidelines are intended to ensure the integrity and reproducibility of experimental results by providing best practices for the storage and handling of this compound.
Introduction to this compound
This compound is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress stimuli, playing a key role in cell differentiation, apoptosis, and autophagy.[1][2] Due to its central role in inflammation, p38 MAPK is a significant target for the development of therapeutics for a range of diseases. Accurate and reliable experimental data hinges on the consistent activity of the inhibitor, which is directly related to its stability in solution.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered cascade of protein kinases. External stimuli, such as cytokines or cellular stress, activate a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates a MAP Kinase Kinase (MAPKK). The activated MAPKK then phosphorylates and activates p38 MAPK. Activated p38 proceeds to phosphorylate various downstream targets, including other kinases and transcription factors, leading to a cellular response.
Caption: The p38 MAPK signaling cascade.
Stability of this compound in DMSO
Storage Recommendations
To ensure the stability of this compound in DMSO stock solutions, the following storage conditions are recommended.
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage and frequently accessed aliquots. |
| -80°C | Up to 6 months | Recommended for long-term storage to minimize degradation. |
Note: The solid, powdered form of this compound is generally stable for at least four years when stored at -20°C.[3]
Factors Affecting Stability in DMSO
Several factors can influence the stability of small molecules, including this compound, when dissolved in DMSO.
-
Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible compounds. It is crucial to use anhydrous, high-purity DMSO and to minimize the exposure of stock solutions to ambient air.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially lead to the degradation of compounds in DMSO. While some studies on diverse compound libraries suggest that a limited number of freeze-thaw cycles may not cause significant degradation for many molecules, it is best practice to aliquot stock solutions into single-use volumes to minimize this risk.[1][2]
-
Light Exposure: Some compounds are light-sensitive. While there is no specific data on the photosensitivity of this compound, it is prudent to store stock solutions in amber vials or otherwise protected from light.
-
Oxidation: Although less common in DMSO, oxidation can occur, especially if the solution is repeatedly exposed to air. Purging aliquots with an inert gas like argon or nitrogen before sealing can mitigate this.
Protocols for Handling and Stability Assessment
To ensure the integrity of your experiments, it is recommended to follow strict protocols for the preparation, storage, and handling of this compound solutions. If there is a concern about the stability of the inhibitor under specific experimental conditions, a stability study can be performed.
Protocol for Preparation of DMSO Stock Solutions
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, low-retention tips
-
-
Procedure:
-
Allow the powdered this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol for Assessing Stability via HPLC
This protocol outlines a general method for assessing the stability of this compound in DMSO over time.
Caption: Workflow for a stability study.
-
Objective: To determine the percentage of this compound remaining after storage under various conditions.
-
Materials:
-
Stock solution of this compound in DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Incubators/freezers for storage at different temperatures
-
-
Procedure:
-
Time Point 0 (T=0):
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Immediately dilute a sample of the stock solution to a working concentration in the mobile phase.
-
Inject the sample into the HPLC and record the chromatogram. The peak area of the parent compound at T=0 serves as the 100% reference.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into separate tubes for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C, and a set for repeated freeze-thaw cycles).
-
-
Subsequent Time Points (T=x):
-
At each scheduled time point (e.g., 1, 2, 4, 8 weeks), retrieve the designated aliquot from each storage condition.
-
For the freeze-thaw sample, thaw at room temperature, and then re-freeze. Repeat for the desired number of cycles before analysis.
-
Dilute and analyze the samples by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Summary and Best Practices
-
Always use anhydrous, high-purity DMSO for preparing stock solutions of this compound.
-
Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Protect stock solutions from light by using amber vials or storing them in the dark.
-
When in doubt, perform a small-scale stability study under your specific experimental conditions to ensure the integrity of the inhibitor.
-
For cell-based assays, ensure the final concentration of DMSO is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
By adhering to these guidelines, researchers can be confident in the stability and activity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols for p38 MAP Kinase Inhibitor III in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] These kinases are key regulators of signaling pathways involved in inflammation, cell differentiation, apoptosis, and cell cycle control.[3][4] Given their central role in these processes, p38 MAPKs are significant targets for therapeutic intervention in numerous diseases.
p38 MAP Kinase Inhibitor III is a potent, cell-permeable, and ATP-competitive inhibitor of p38 MAP kinase, with a notable selectivity for the p38α isoform. Its utility in research extends to the investigation of p38 MAPK-mediated signaling events. One powerful application is its use in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. In this context, the inhibitor can be used to study the kinase in its inactive state, potentially stabilizing or disrupting its interactions with substrates and other binding partners. These application notes provide detailed protocols for the use of this compound in immunoprecipitation experiments to facilitate the study of p38 MAPK-associated protein complexes.
Product Information and Quantitative Data
This compound is a methylsulfanylimidazole compound that acts as a reversible and selective inhibitor of p38 MAP kinase.
| Property | Value | Reference |
| Synonyms | ML3403, (RS)-{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl}-(1-phenylethyl)amine] | |
| Molecular Formula | C₂₃H₂₁FN₄S | [5] |
| Molecular Weight | 404.50 g/mol | [5][6] |
| Form | Solid | |
| Solubility | DMSO: 5 mg/mL | |
| Storage | 2-8°C |
Inhibitory Activity:
| Target | IC₅₀ | Cell Type / Condition | Reference |
| p38α MAP Kinase | 380 nM | in vitro | [6] |
| p38 MAP Kinase | 0.9 µM | in vitro | [5][7] |
| TNF-α release | 160 nM (0.16 µM) | Human PBMC (LPS-induced) | [6] |
| IL-1β release | 39 nM (0.039 µM) | Human PBMC (LPS-induced) | |
| IL-1β release | 44 nM (0.044 µM) | Human PBMC | [5][7] |
| TNF-α release | 0.37 µM | Human PBMC | [5][7] |
Signaling Pathway and Experimental Workflow Diagrams
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade activated by various stress signals and inflammatory cytokines. This leads to the phosphorylation and activation of downstream kinases and transcription factors, culminating in a cellular response.
Caption: The p38 MAPK signaling cascade.
Immunoprecipitation Experimental Workflow
This workflow outlines the key steps for performing an immunoprecipitation experiment to isolate p38 MAPK and its potential binding partners, incorporating the use of this compound.
Caption: General workflow for immunoprecipitation of p38 MAPK.
Experimental Protocols
The following protocols provide a general framework for immunoprecipitation of p38 MAPK. Optimization of parameters such as antibody and inhibitor concentrations, and incubation times, may be necessary for specific cell types and experimental conditions.
Protocol 1: Immunoprecipitation of p38 MAPK from Pre-treated Cells
This protocol is designed to analyze the p38 MAPK interactome when the kinase is inhibited within the cellular environment prior to lysis.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease and phosphatase inhibitor cocktails
-
Anti-p38 MAPK antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., Lysis Buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at a final concentration of 1-10 µM (or an optimized concentration) for 1-4 hours. A vehicle control (DMSO) should be run in parallel.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 20-30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration.
-
-
Pre-clearing the Lysate:
-
To 1-2 mg of cell lysate, add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-p38 MAPK antibody to the pre-cleared lysate. For a negative control, add the same amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G bead slurry to capture the antibody-protein complexes.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis.
-
-
Analysis:
-
The eluted samples can be analyzed by SDS-PAGE and Western blotting using antibodies against p38 MAPK and putative interacting proteins.
-
For discovery of novel interactors, samples can be submitted for mass spectrometry analysis.
-
Protocol 2: In-lysate Inhibition for Immunoprecipitation
This protocol is useful when the goal is to inhibit p38 MAPK activity immediately upon cell lysis to preserve specific phosphorylation-dependent interactions.
Procedure:
-
Cell Lysis:
-
Follow steps 2.1 to 2.5 from Protocol 1.
-
Immediately before use, supplement the Lysis Buffer with protease and phosphatase inhibitors, and this compound at a final concentration of 1-10 µM.
-
-
Immunoprecipitation and Subsequent Steps:
-
Proceed with steps 3 through 8 from Protocol 1, using the lysate containing the p38 inhibitor.
-
Troubleshooting and Considerations
-
High Background: Insufficient pre-clearing or inadequate washing can lead to high background. Increase the number of washes or the stringency of the wash buffer.
-
Low Yield of Target Protein: Ensure sufficient antibody is used and that the incubation times are adequate. The choice of lysis buffer is also critical; for some protein complexes, a milder, non-denaturing buffer may be required.
-
Inhibitor Concentration: The optimal concentration of this compound may vary depending on the cell type and the specific goals of the experiment. A dose-response experiment is recommended to determine the most effective concentration.
-
Co-immunoprecipitation: For Co-IP experiments, it is crucial to use non-denaturing lysis buffers to preserve protein-protein interactions. The stringency of the wash buffer should be carefully optimized to reduce non-specific binding without disrupting the specific protein complex.
By employing this compound in immunoprecipitation experiments, researchers can gain valuable insights into the composition and regulation of p38 MAPK signaling complexes, contributing to a deeper understanding of its biological functions and its role in disease.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p38 Mitogen-Activated Protein Kinase- and HuR-Dependent Stabilization of p21Cip1 mRNA Mediates the G1/S Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An interplay between the p38 MAPK pathway and AUBPs regulates c-fos mRNA stability during mitogenic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for p38 MAP Kinase Inhibitor III Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of the cellular response to inflammatory cytokines and environmental stress.[1][2][3][4] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making its components attractive targets for therapeutic intervention. p38 MAP Kinase Inhibitor III is a potent, selective, and ATP-competitive inhibitor of p38α MAPK.[4][5] As a cell-permeable compound, it is a valuable tool for studying the cellular functions of p38 MAPK in vitro and in vivo.[4]
These application notes provide a comprehensive guide to assessing the cell permeability of this compound. Understanding the permeability of a compound is crucial for the development of effective drugs, as it determines the ability of the molecule to cross cellular membranes and reach its intracellular target. Two standard methods for evaluating cell permeability are detailed: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and the Caco-2 cell monolayer assay for evaluating a combination of passive and active transport mechanisms.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a tiered pathway involving a series of protein kinases that sequentially activate each other. The pathway is typically initiated by cellular stress or inflammatory cytokines.[1][2][3] This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The activated MAPKK then dually phosphorylates a p38 MAPK on threonine and tyrosine residues, leading to its activation.[1][2] Activated p38 MAPK can then phosphorylate various downstream substrates, including other kinases and transcription factors, to regulate cellular processes such as inflammation, apoptosis, and cell cycle progression.[1][3]
Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Data Presentation
The following tables summarize the key properties of this compound and provide a general classification for interpreting cell permeability data.
Table 1: Properties of this compound
| Property | Value | Reference |
| Alternate Name | ML3403 | [4] |
| CAS Number | 581098-48-8 | [4] |
| Molecular Formula | C₂₃H₂₁FN₄S | [4] |
| Molecular Weight | 404.50 g/mol | [4] |
| Mechanism of Action | ATP-competitive p38 MAPK inhibitor | [4] |
| IC₅₀ (p38α) | 0.38 µM | [4] |
| IC₅₀ (TNF-α release) | 0.16 µM (in human PBMC) | [4] |
| IC₅₀ (IL-1β release) | 0.039 µM (in human PBMC) | [4] |
Table 2: General Classification of Compound Permeability
| Permeability Class | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | > 80% |
| Moderate | 1 - 10 | 20% - 80% |
| Low | < 1 | < 20% |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to predict passive membrane permeability.
Figure 2: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the donor solution by diluting the stock solution to a final concentration of 10-100 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Prepare the acceptor solution using the same buffer.
-
-
Membrane Coating:
-
Use a 96-well filter plate (e.g., Millipore MultiScreen-IP).
-
Pipette 5 µL of a lipid solution (e.g., 1% w/v lecithin in dodecane) into each well of the filter (donor) plate. Allow the lipid to impregnate the filter for at least 5 minutes.
-
-
Assay Assembly and Incubation:
-
Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Add 150 µL of the donor solution to each well of the filter plate.
-
Incubate the plate assembly at room temperature for 4 to 18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [ -ln(1 - CA(t) / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ]
Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the theoretical equilibrium concentration.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time in seconds.
-
-
Protocol 2: Caco-2 Cell Monolayer Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer, mimicking the intestinal epithelium. It allows for the assessment of both passive and active transport.
Figure 3: Workflow for the Caco-2 cell monolayer permeability assay.
Methodology:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
-
Alternatively, the permeability of a low-permeability marker like Lucifer Yellow can be assessed.
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
For Apical to Basolateral (A→B) permeability: Add the dosing solution containing this compound (e.g., 10 µM) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B→A) permeability: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a specified time, typically 120 minutes. Collect samples from the receiver chamber at various time points.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for each direction using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio (ER) by dividing the Papp value from the B→A direction by the Papp value from the A→B direction. An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.
-
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the cell permeability of this compound. The PAMPA assay offers a rapid, high-throughput assessment of passive permeability, which is valuable for early-stage drug discovery. The Caco-2 assay provides a more physiologically relevant model, yielding data on both passive and active transport mechanisms that are crucial for predicting oral drug absorption. By employing these assays, researchers can quantitatively determine the permeability of this compound, thereby validating its utility as a cell-permeable probe and informing its potential for further development as a therapeutic agent.
References
- 1. Cytokine-induced epithelial permeability changes are regulated by the activation of the p38 mitogen-activated protein kinase pathway in cultured Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 mitogen-activated protein kinase attenuates butyrate-induced intestinal barrier impairment in a Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound The this compound, also referenced under CAS 581098-48-8, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 581098-48-8 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: p38 MAP Kinase Inhibitor III Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a wide range of external stress stimuli, including inflammatory cytokines, UV irradiation, and osmotic shock.[1][2] The p38 MAPK signaling pathway is deeply involved in regulating critical cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[2][3] Given its central role in the inflammatory response, the p38 MAPK pathway, particularly the p38α isoform, has become a significant target for therapeutic intervention in various diseases.[3]
p38 MAP Kinase Inhibitor III is a cell-permeable, potent, and ATP-competitive inhibitor of p38 MAPK with an IC50 value of 0.9 µM for the kinase itself.[4][5] It has also been shown to effectively suppress the release of pro-inflammatory cytokines, with IC50 values of 0.37 µM for Interleukin-1 beta (IL-1β) and 0.044 µM for Tumor Necrosis Factor-alpha (TNF-α).[4][5] As with any potential therapeutic agent, evaluating its cytotoxic profile is a critical step in preclinical development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a Lactate Dehydrogenase (LDH) release assay.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli that activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[6][7] These MAPKKs, in turn, dually phosphorylate p38 MAPK on specific threonine (Thr180) and tyrosine (Tyr182) residues, leading to its activation.[1][7] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK-2 and transcription factors such as ATF2, MEF2, and p53, ultimately culminating in a specific cellular response.[1][6]
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. p38 Inhibitors Products: R&D Systems [rndsystems.com]
Application Notes and Protocols for Long-Term Storage of p38 MAP Kinase Inhibitor III Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper long-term storage and handling of p38 MAP Kinase Inhibitor III solutions to ensure their stability and efficacy for research and drug development purposes.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation.[1] The long-term stability of this inhibitor in solution is critical for obtaining reliable and reproducible experimental results. Improper storage can lead to degradation of the compound, resulting in decreased potency and the potential for off-target effects. These notes provide recommendations for optimal storage conditions, preparation of stock solutions, and methods for assessing stability.
The p38 MAP kinase signaling pathway is a crucial cascade involved in cellular processes such as inflammation, cell cycle regulation, and apoptosis. Environmental stresses and inflammatory cytokines can activate this pathway, leading to the phosphorylation of a series of downstream targets.
Recommended Long-Term Storage Conditions
To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines for stock solutions prepared in Dimethyl Sulfoxide (DMSO).
Storage Temperature and Duration
Proper storage temperature is the most critical factor in preventing degradation.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months[2] | Recommended for longest-term storage. Minimizes the risk of degradation. |
| -20°C | Up to 3 months[3] | Suitable for shorter-term storage. |
| 2-8°C | Not Recommended | For short-term handling (hours to a few days) on the benchtop, keep the solution on ice. |
| Room Temperature | Not Recommended | Significant degradation can occur. |
Note: The stability data presented is based on vendor recommendations. For critical applications, it is advisable to perform in-house stability testing.
Aliquoting
To avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture, it is highly recommended to aliquot the stock solution into single-use volumes upon initial preparation.
Light and Air Exposure
This compound should be protected from light.[3] Store aliquots in amber-colored vials or in a light-blocking container. While the solid compound is packaged under inert gas, once in solution, minimize headspace in the vials and ensure they are tightly sealed to reduce exposure to air and moisture.
Preparation of Stock Solutions
The following protocol outlines the recommended procedure for preparing a stock solution of this compound.
Materials
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene (B1209903) or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Aliquoting: Immediately after complete dissolution, aliquot the stock solution into single-use, tightly sealed amber vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
Experimental Protocols for Stability Assessment
To quantitatively assess the long-term stability of the this compound solution, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Long-Term Stability Study Protocol
This protocol describes a systematic approach to evaluating the stability of the inhibitor solution over time.
-
Sample Preparation: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute a sample of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Analyze this sample to determine the initial purity and peak area.
-
Storage: Store the aliquots of the stock solution under the desired long-term storage conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, and 6 months), retrieve an aliquot from each storage condition.
-
Sample Analysis: Thaw the aliquot, dilute it with the mobile phase as in step 2, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the inhibitor remaining by comparing the peak area at each time point to the peak area at Time 0. The appearance of new peaks should also be noted as potential degradation products.
Representative HPLC Method for Stability Testing
The following is a representative HPLC method that can be used as a starting point for the analysis of this compound. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Illustrative Quantitative Stability Data
The following table provides illustrative data on the stability of a similar small molecule kinase inhibitor in DMSO, as specific quantitative data for this compound is not publicly available. This data demonstrates the expected stability trends.
| Storage Condition | Time Point | % Remaining (Illustrative) | Appearance of Degradation Products |
| -80°C | 1 Month | >99% | Not Detected |
| 3 Months | >98% | Not Detected | |
| 6 Months | >97% | Minimal | |
| -20°C | 1 Month | >98% | Not Detected |
| 3 Months | ~95% | Minor peaks may appear | |
| 6 Months | <90% | Detectable |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. These studies involve exposing the inhibitor to harsh conditions to accelerate its decomposition.
Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photodegradation: Exposure to UV light (254 nm) and visible light for 24 hours.
Potential Degradation Pathways
Imidazole-containing compounds can be susceptible to oxidation and photodegradation. Hydrolysis of amide or ester functionalities, if present in a similar inhibitor, could also occur under acidic or basic conditions. Analysis of the stressed samples by LC-MS can help in the identification of degradation products.
Conclusion
The long-term stability of this compound solutions is paramount for the integrity of research and development activities. Adherence to the recommended storage conditions, including storage at -80°C in single-use aliquots protected from light, will ensure the inhibitor's performance. For critical applications, it is strongly recommended to perform in-house stability studies using a validated stability-indicating HPLC method to confirm the inhibitor's integrity over time.
References
Application Notes and Protocols: p38 MAP Kinase Inhibitor III in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of p38 MAP Kinase Inhibitor III, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. This document is intended to guide researchers in accurately assessing the inhibitory activity of this compound in both biochemical and cellular contexts.
Introduction to this compound
This compound, also known as ML3403, is a cell-permeable, ATP-competitive inhibitor of p38 MAP kinase.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as apoptosis, gene expression, and cell cycle regulation. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a significant target for therapeutic intervention. This compound serves as a valuable tool for studying the physiological and pathological roles of the p38 MAPK pathway.
Quantitative Data Summary
The inhibitory activity of this compound and other common p38 MAPK inhibitors are summarized in the tables below. These values are compiled from various sources, and it is important to note that experimental conditions may differ.
Table 1: In Vitro Kinase and Cellular Activity of this compound
| Target/Assay | IC50 | Cell Line/Conditions |
| p38α MAPK | 0.9 µM[3] | Biochemical Assay |
| p38α MAPK | 380 nM[2] | Biochemical Assay |
| IL-1β Release | 0.37 µM[3] | Cellular Assay |
| TNF-α Release | 0.044 µM[3] | Cellular Assay |
| IL-1β Release | 39 nM[2] | Human PBMC, LPS-induced |
| TNF-α Release | 160 nM[2] | Human PBMC, LPS-induced |
Table 2: Comparative In Vitro Kinase Inhibitory Activity of Common p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| Doramapimod (BIRB 796) | 38[4] | 65[4] | 200[4] | 520[4] |
| Neflamapimod (VX-745) | 10[5] | 220[5] | - | - |
| SB 203580 | 300-500[6] | - | - | - |
| SB 202190 | 50[7] | 100[7] | - | - |
| PD 169316 | 89[7] | - | - | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling cascade, a typical workflow for inhibitor screening, and a detailed workflow for an in vitro kinase assay.
Experimental Protocols
Biochemical p38α Kinase Inhibition Assay (Luminescent)
This protocol is adapted from a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials and Reagents:
-
Recombinant human p38α enzyme
-
ATF-2 (or other suitable p38 substrate)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in kinase buffer. A final concentration range of 0.1 nM to 30 µM is recommended. Include a vehicle control (e.g., 0.1% DMSO).
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle.
-
Enzyme Addition: Add 2 µl of diluted p38α enzyme to each well.
-
Reaction Initiation: Add 2 µl of a pre-mixed solution of ATF-2 substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Part 1): Add 5 µl of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP Detection (Part 2): Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based LPS-Induced TNF-α Release Assay
This protocol assesses the inhibitory effect of this compound on p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.
Materials and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
This compound dissolved in DMSO
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well for PBMCs) and allow them to adhere or stabilize overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be 1 nM to 10 µM. Include a DMSO vehicle control.
-
Pre-incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentrations as a function of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of the p38 MAPK pathway in health and disease. The protocols provided herein offer robust methods for characterizing its inhibitory activity. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure accurate and reproducible results.
References
Application Notes and Protocols: p38 MAP Kinase Inhibitor III in Primary Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing p38 MAP Kinase Inhibitor III in primary cell culture systems. The document outlines the inhibitor's mechanism of action, presents key quantitative data, and offers detailed protocols for essential experiments, including determining optimal concentrations and analyzing downstream effects.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and external stressors.[1][2] This pathway is integral to a wide range of cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation.[2][3] The p38 MAPK family has four isoforms (α, β, γ, δ), with p38α being the most studied and a key mediator in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4][5][6] Consequently, inhibitors of p38 MAPK are valuable tools for studying and potentially treating inflammatory diseases.[5][6][7]
This compound is a potent and selective, ATP-competitive inhibitor of p38 MAPK.[8] Its use in primary cells, which more closely mimic in vivo conditions than immortalized cell lines, is crucial for translational research. However, primary cells are often more sensitive to chemical treatments, necessitating careful optimization of experimental conditions.[1] These notes provide the foundational data and protocols to successfully employ this inhibitor in primary cell-based assays.
p38 MAPK Signaling Pathway and Inhibition
External stimuli such as environmental stress or inflammatory cytokines activate a cascade of kinases.[9][10] This typically begins with a MAP Kinase Kinase Kinase (MAP3K), which then phosphorylates and activates a MAP Kinase Kinase (MAP2K), specifically MKK3 and MKK6 in this pathway.[10] MKK3/6, in turn, dually phosphorylates p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[11][12] Activated p38 MAPK then phosphorylates various downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, regulating the expression of inflammatory genes.[10][13] this compound acts by blocking the kinase activity of p38, thereby preventing the phosphorylation of its downstream targets and suppressing the inflammatory response.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Data Presentation
Quantitative data for this compound highlights its potency against its primary target and its effectiveness in cellular assays.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ Value | Assay Type |
|---|---|---|
| p38 MAPK | 0.9 µM | Enzymatic Assay |
| IL-1β Release | 0.37 µM | Cellular Assay |
| TNF-α Release | 0.044 µM | Cellular Assay |
(Data sourced from MedchemExpress.[14])
Table 2: General Recommendations for Use in Primary Cells
| Application | Suggested Starting Concentration Range | Key Considerations |
|---|---|---|
| Cell Viability Assay | 0.01 µM - 20 µM | Perform a dose-response curve to find the max non-toxic dose.[1] |
| Western Blot (p-p38) | 0.1 µM - 5 µM | Pre-treat with inhibitor before stimulating cells.[1] |
| Cytokine Release (ELISA) | 0.01 µM - 2 µM | Concentration will be cell-type dependent; refer to IC₅₀ values. |
(Note: These are starting recommendations. The optimal concentration must be determined empirically for each primary cell type and experimental condition.)
Experimental Protocols
Critical Preliminary Step: Reagent Preparation
-
Inhibitor Stock Solution: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock (e.g., 10 mM).
-
Storage: Store stock solutions at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) to maintain stability.[1][14] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the inhibitor in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture is non-toxic (typically ≤ 0.1%) and consistent across all wells, including a vehicle control.[1]
Caption: A typical workflow for studying inhibitor effects in primary cells.
Protocol 1: Determining Optimal Working Concentration via MTT Cell Viability Assay
This protocol is essential to identify the maximum non-toxic concentration of the inhibitor for your specific primary cells.[1]
-
Materials:
-
Primary cells of interest
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1][15]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested range is 0.01, 0.1, 0.5, 1, 5, 10, and 20 µM. Include a "vehicle control" well (medium with the same final DMSO concentration) and a "no treatment" control well.[1]
-
Incubation: Carefully remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations or controls to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[1][16] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the cells or formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals.[1][15] Mix gently by pipetting or placing on a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus inhibitor concentration to determine the highest concentration that does not significantly reduce cell viability.
-
Caption: Determining the optimal inhibitor concentration is a critical first step.
Protocol 2: Analysis of p38 MAPK Activation via Western Blotting
This protocol verifies that the inhibitor effectively blocks the phosphorylation of p38 MAPK in stimulated primary cells.
-
Materials:
-
Primary cells cultured in 6-well plates
-
This compound
-
Stimulant (e.g., LPS, TNF-α)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.[1]
-
Protein assay kit (e.g., BCA).[1]
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).[1]
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK.[1]
-
HRP-conjugated secondary antibody.[1]
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the determined non-toxic concentration of this compound or vehicle control for 1-2 hours.
-
Add the stimulus (e.g., 1 µg/mL LPS) to activate the p38 pathway and incubate for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[1]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or similar assay.[1]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking and Antibody Incubation:
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin.
-
Protocol 3: Measurement of Cytokine Production via ELISA
This protocol quantifies the inhibitory effect on the release of key pro-inflammatory cytokines like TNF-α and IL-1β.
-
Materials:
-
Primary cells cultured in 24- or 48-well plates
-
This compound
-
Stimulant (e.g., LPS)
-
Commercial ELISA kit for the cytokine of interest (e.g., human TNF-α)
-
-
Procedure:
-
Cell Culture and Treatment: Seed primary cells and allow them to stabilize.
-
Pre-treat cells with a range of concentrations of this compound (based on IC₅₀ values and viability data) or vehicle control for 1-2 hours.
-
Add the stimulus (e.g., LPS) to induce cytokine production.
-
Supernatant Collection: Incubate for an appropriate time (e.g., 6-24 hours). After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentration in each sample by comparing its absorbance to the standard curve. Analyze the dose-dependent inhibition of cytokine release by the inhibitor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. portlandpress.com [portlandpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 8. scbt.com [scbt.com]
- 9. sinobiological.com [sinobiological.com]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: p38 MAP Kinase Inhibitor III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p38 MAP Kinase Inhibitor III. The information provided addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as ML3403, is a cell-permeable, potent, and ATP-competitive inhibitor of p38 MAP kinase.[1] Its primary target is p38α (MAPK14), a key kinase involved in cellular responses to stress, inflammation, and other external signals.[2][]
Q2: What are the known on-target IC50 values for this compound?
A2: The inhibitory concentrations (IC50) for this compound are:
-
p38α (MAPK14): 0.9 µM[4]
-
Inhibition of IL-1β release: 0.37 µM[4]
-
Inhibition of TNF-α release: 0.044 µM[4]
Q3: Are there known off-target effects for this compound?
A3: Yes, like many kinase inhibitors that target the conserved ATP-binding pocket, this compound has been observed to interact with other kinases. Based on kinome-wide affinity profiling, several potential off-target kinases have been identified.[5]
Q4: Which kinases are potential off-targets of this compound?
A4: A kinome scan analysis revealed that at a concentration of 1µM, this compound can significantly inhibit other kinases besides its primary target, p38α. The following table summarizes the percentage of activity remaining for some of the notable off-targets.[5] A lower percentage indicates stronger inhibition.
| Target Kinase | Gene Symbol | % Activity Remaining at 1µM | % Activity Remaining at 10µM |
| mitogen-activated protein kinase 14 | MAPK14 (p38α) | -1.0 | 0.0 |
| mitogen-activated protein kinase 11 | MAPK11 (p38β) | 10.0 | -2.0 |
| nemo like kinase | NLK | 69.0 | 14.0 |
| casein kinase 1 delta | CSNK1D (CK1δ) | 35.0 | 9.0 |
| mitogen-activated protein kinase 9 | MAPK9 (JNK2) | 39.0 | -6.0 |
Q5: What are the potential consequences of these off-target effects in my experiments?
A5: Off-target effects can lead to a variety of unintended biological consequences, which may complicate data interpretation.[6] These can include:
-
Unexpected Phenotypes: Observing cellular effects that are not consistent with the known functions of p38 MAPK.
-
Toxicity: Inhibition of essential kinases can lead to cytotoxicity or other adverse cellular events.[][7]
-
Confounding Results: Misattribution of an observed phenotype to the inhibition of p38 MAPK when it is actually caused by the inhibition of an off-target kinase.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound, with a focus on addressing potential off-target effects.
Problem 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Off-target inhibition of other signaling pathways.
-
Troubleshooting/Solution:
-
Confirm On-Target Engagement: Use Western blotting to verify the inhibition of p38 MAPK phosphorylation (at Thr180/Tyr182) at the working concentration of the inhibitor in your cell system.[8]
-
Investigate Key Off-Targets: Based on the kinome scan data, assess the activation state of potential off-target pathways, such as the JNK pathway (MAPK9) or casein kinase 1 pathways, using phospho-specific antibodies.
-
Use a Structurally Different p38 Inhibitor: Compare the phenotype observed with this compound to that of a structurally unrelated p38 inhibitor (e.g., a diaryl urea-based inhibitor like BIRB 796).[9] If the phenotype is consistent, it is more likely to be an on-target effect.
-
Perform a Dose-Response Analysis: Use the lowest effective concentration of the inhibitor to minimize off-target effects. A significant separation between the IC50 for p38 inhibition and the concentration causing the unexpected phenotype may suggest an off-target effect.
-
Problem 2: Observed cytotoxicity at working concentrations.
-
Possible Cause: Inhibition of kinases essential for cell survival or other off-target toxicities.[][7]
-
Troubleshooting/Solution:
-
Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo®) to determine the cytotoxic concentration of the inhibitor in your specific cell line.
-
Lower the Inhibitor Concentration: If possible, use a concentration that effectively inhibits p38 without causing significant cell death.
-
Time-Course Experiment: Assess cell viability at different time points to distinguish between acute toxicity and effects on proliferation over time.
-
Problem 3: Difficulty confirming p38 pathway inhibition by Western Blot.
-
Possible Cause: Technical issues with the Western blot protocol or antibody performance.
-
Troubleshooting/Solution:
-
Use a Positive Control: Treat cells with a known p38 MAPK activator (e.g., anisomycin (B549157), UV radiation) to ensure the phospho-p38 antibody is working correctly.
-
Include Phosphatase Inhibitors: Always use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of p38 after cell lysis.
-
Optimize Antibody Dilutions: Titrate both the primary and secondary antibodies to achieve a clear signal with low background.
-
Check Protein Loading: Ensure equal protein loading across all lanes by quantifying protein concentration and using a loading control (e.g., GAPDH, β-actin).
-
Experimental Protocols
1. Kinase Selectivity Profiling (Biochemical Assay)
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., KINOMEscan®, Millipore KinaseProfiler™) that employs binding assays or enzymatic assays.[5][10]
-
Provide the service with this compound at a specified concentration (e.g., 1 µM and 10 µM) for initial screening.
-
For any significant "hits" (e.g., >70% inhibition), perform follow-up dose-response assays to determine the IC50 value for each off-target kinase.[11]
-
Data Analysis: Compare the IC50 values of the off-target kinases to that of p38α to determine the selectivity profile.
-
2. Western Blot for p38 MAPK Pathway Activation
-
Objective: To confirm on-target engagement of this compound in a cellular context.
-
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 4-16 hours if necessary to reduce basal p38 activation.
-
Pre-treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with a p38 activator (e.g., 10 µg/mL anisomycin for 30 minutes) to induce p38 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect chemiluminescence using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify band intensities and normalize phospho-p38 levels to total p38 and the loading control.
3. Cell Viability Assay (MTS Assay)
-
Objective: To assess the cytotoxic effects of this compound.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: Experimental workflow for investigating on-target and off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. scbt.com [scbt.com]
- 2. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p38 MAP Kinase Inhibitor III Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p38 MAP Kinase Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable, potent, selective, reversible, and ATP-competitive inhibitor of p38 MAP kinase.[1] It specifically targets the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates.[2] This inhibitor has shown effective suppression of LPS-induced cytokine release, such as TNF-α and IL-1β.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment. Based on its IC50 values, a concentration range of 0.1 µM to 10 µM is often a reasonable starting point for in vitro studies.[3][4]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For a stock solution, you can dissolve it in DMSO at a concentration of 5 mg/mL. It is recommended to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is considered selective, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations.[6] These can arise from the structural conservation of the ATP-binding pocket across various kinases.[6] One notable advantage of this compound is its reduced inhibitory activity against cytochrome P450-2D6 compared to other inhibitors like SB 203580, making it more suitable for in vivo studies. If you observe unexpected cellular phenotypes, it is advisable to test a structurally different p38 inhibitor to confirm that the effect is on-target.[6]
Troubleshooting Guides
Problem 1: No or weak inhibition of p38 MAPK phosphorylation.
-
Possible Cause: Incorrect inhibitor concentration.
-
Solution: Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental setup.[7]
-
-
Possible Cause: Inactive inhibitor.
-
Solution: Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Prepare a fresh stock solution if necessary.
-
-
Possible Cause: Issues with Western blot detection.
-
Solution: Ensure that phosphatase inhibitors are included in your cell lysis buffer to prevent dephosphorylation of your target protein.[7] Optimize your primary antibody concentration and increase the amount of protein loaded on the gel (at least 20-30 µg of whole-cell extract is recommended).[7] Include a positive control, such as cells stimulated with a known p38 activator (e.g., Anisomycin or UV radiation), to validate your antibody and detection system.[7]
-
Problem 2: High cell toxicity or unexpected cell death.
-
Possible Cause: Inhibitor concentration is too high.
-
Possible Cause: On-target effect in your specific cell model.
-
Solution: The p38 MAPK pathway is involved in apoptosis and cell cycle regulation, so its inhibition can sometimes lead to cell death depending on the cellular context.[6][] Review the literature for the role of p38 in your specific cell type.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to the cells. It is generally recommended to keep the final DMSO concentration below 0.1%.[5]
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause: Uneven protein loading in Western blots.
-
Solution: Accurately determine the protein concentration of your cell lysates using a reliable method like the BCA assay.[10] Ensure you load equal amounts of protein in each lane of your gel.[11] Always normalize the phosphorylated p38 signal to a loading control, such as total p38 or a housekeeping protein like GAPDH.[10]
-
-
Possible Cause: Cell culture variability.
-
Solution: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and incubation times. Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.[7]
-
-
Possible Cause: Instability of the inhibitor in culture medium.
-
Solution: Prepare fresh working dilutions of the inhibitor from your stock solution for each experiment.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Cell/Assay Type | Reference |
| p38α MAP Kinase | 380 nM | In vitro kinase assay | |
| p38 MAPK | 0.9 µM | Not specified | [3][4] |
| TNF-α Release | 160 nM | Human PBMC | |
| IL-1β Release | 39 nM | Human PBMC | [3] |
Table 2: Recommended Concentration Ranges for Common p38 MAPK Inhibitors
| Inhibitor | Typical In Vitro Concentration Range | Notes | Reference |
| This compound | 0.1 µM - 10 µM | Reduced activity against cytochrome P450-2D6. | |
| SB203580 | 1 µM - 10 µM | Can induce Raf-1 activation at higher concentrations (>20 µM). | [12] |
| SB202190 | 50 nM - 10 µM | Potent inhibitor of p38α and p38β. | [5][13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound by Western Blot
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Treatment: Pre-treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.[10]
-
Stimulation: Induce p38 phosphorylation by treating the cells with a known p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes).[10] Include an unstimulated control group.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[10]
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an ECL substrate and an imaging system.[10]
-
-
Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.[10] Calculate the ratio of phospho-p38 to total p38 for each treatment condition.
Protocol 2: In Vitro p38 Kinase Assay
-
Immunoprecipitation:
-
Kinase Reaction:
-
Termination and Detection:
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of p38 Inhibitor III.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for weak or no p38 inhibition.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. invivogen.com [invivogen.com]
- 13. selleckchem.com [selleckchem.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: p38 MAP Kinase Inhibitor III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results while using p38 MAP Kinase Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase.[1] It specifically targets the p38α isoform. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream targets, thereby blocking the signaling cascade activated by various cellular stressors and inflammatory cytokines.[2]
Q2: What are the expected outcomes of treating cells with this compound?
A2: The primary expected outcome is the inhibition of the p38 MAPK signaling pathway. This typically leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β).[3] Depending on the cell type and experimental context, this can result in decreased inflammation, modulation of cell cycle, differentiation, and apoptosis.[][5]
Q3: What are "off-target" effects and why are they a concern with kinase inhibitors?
A3: Off-target effects occur when an inhibitor binds to and affects proteins other than its intended target. This is a significant concern for kinase inhibitors because the ATP-binding pocket is structurally conserved across many kinases, which can lead to cross-reactivity.[2][6] These unintended interactions can produce misleading experimental results, unexpected cellular phenotypes, or toxicity.[2][7]
Q4: My cells are showing unexpected levels of cell death after treatment. Is this an off-target effect?
A4: Unexpected cytotoxicity could be either an on-target or an off-target effect. The p38 MAPK pathway plays a complex, context-dependent role in regulating apoptosis, cell differentiation, and the cell cycle.[2][] Therefore, potent inhibition of this pathway could, in some cell models, lead to cell death. However, it could also be an off-target effect, especially at higher concentrations. A dose-response experiment is recommended to determine the IC50 in your specific cell line and compare it to the known IC50 for p38 MAPK inhibition.[2]
Troubleshooting Guide for Unexpected Results
Issue 1: Loss of Inhibitor Efficacy or Tachyphylaxis
You observe an initial reduction in p38 MAPK activity (e.g., decreased phosphorylation of a downstream target like MK2), but the effect diminishes over time despite continuous inhibitor presence.
Possible Causes:
-
Feedback Loop Activation: Inhibition of p38α can disrupt negative feedback loops that normally suppress the activity of upstream kinases like TAK1, MLK2, or MLK3.[9][10] This can lead to the reactivation of the p38 pathway or the activation of other pro-inflammatory pathways, such as JNK or ERK, which may compensate for p38 inhibition.[9][10]
-
Inhibitor Degradation: The inhibitor may not be stable under your specific experimental conditions (e.g., prolonged incubation, presence of certain media components).
Troubleshooting Steps:
-
Analyze Upstream Kinases: Use Western blotting to examine the phosphorylation status of upstream kinases (e.g., phospho-TAK1) and other MAPKs (e.g., phospho-JNK, phospho-ERK) at various time points after inhibitor treatment. An increase in their activation could indicate a feedback mechanism.[10][11]
-
Use a Structurally Different p38 Inhibitor: To confirm that the primary observation is due to p38 inhibition and not a unique off-target effect of this compound, use a second, structurally unrelated p38 inhibitor (e.g., SB203580).[2] If both inhibitors produce the same phenotype, it is more likely an on-target effect related to pathway dynamics.
-
Time-Course Experiment: Perform a detailed time-course experiment to map the kinetics of p38 pathway inhibition and the potential activation of compensatory pathways.
Issue 2: Unexpected Activation of Other Signaling Pathways
You observe an increase in the phosphorylation of proteins in other signaling pathways, such as ERK or JNK, following treatment with the p38 inhibitor.
Possible Causes:
-
Pathway Crosstalk and Feedback: As mentioned above, blocking p38 can lead to the activation of other MAPK pathways like ERK and JNK through the disinhibition of upstream kinases.[9][10][11]
-
Off-Target Kinase Inhibition: While selective, this compound might inhibit other kinases at higher concentrations, leading to unforeseen signaling consequences.[12]
Troubleshooting Steps:
-
Confirm with Multiple Inhibitors: Use another p38 inhibitor with a different chemical structure to see if the same effect is observed.
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects are often more pronounced at higher concentrations.[2] Determine the lowest effective concentration that inhibits p38 without activating other pathways.
-
Kinase Profiling: If the unexpected effect is critical to your research, consider a broader kinase profiling assay to identify potential off-target interactions of the inhibitor in your experimental system.
Issue 3: Paradoxical or Contradictory Cellular Phenotypes
The observed cellular response is the opposite of what is described in the literature for p38 inhibition (e.g., increased inflammation, enhanced cell proliferation).
Possible Causes:
-
Cell-Type Specificity: The function of the p38 pathway can be highly context-dependent, varying significantly between different cell types and stimuli.[9] For instance, while p38 inhibition is often anti-inflammatory, in some contexts, it can unexpectedly augment the production of certain cytokines like IL-12.[13]
-
Disruption of Dual Roles: p38α can have both pro-inflammatory and anti-inflammatory roles. For example, it is required for the production of the anti-inflammatory cytokine IL-10.[10] Inhibiting p38α could therefore suppress its beneficial anti-inflammatory effects, leading to a net pro-inflammatory outcome.[9]
-
Isoform-Specific Effects: The inhibitor targets p38α, but other isoforms (β, γ, δ) may have different or even opposing functions in your cell model.[10][14] The overall cellular response will be the net effect of inhibiting the targeted isoform.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the role of p38 MAPK in your specific cell type and experimental model. There may be published reports of paradoxical effects.[11][13][15]
-
Measure a Broader Range of Markers: Instead of relying on a single endpoint, measure a panel of markers to get a more complete picture of the cellular response. For example, measure both pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines.
-
Use Genetic Approaches: If feasible, use siRNA or shRNA to specifically knock down p38α and compare the phenotype to that observed with the chemical inhibitor. This can help distinguish on-target from off-target effects.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line / Assay Conditions |
| p38α MAP Kinase | 0.9 µM | In vitro kinase assay |
| p38α MAP Kinase | 0.38 µM | In vitro kinase assay |
| IL-1β Release | 0.37 µM | LPS-stimulated human PBMC[3] |
| TNF-α Release | 0.044 µM | LPS-stimulated human PBMC[3] |
IC50 values can vary between different studies and assay conditions.
Table 2: Selectivity Profile of Common p38 Inhibitors (Illustrative)
| Kinase | This compound (Hypothetical IC50 in nM) | SB203580 (IC50 in nM) |
| p38α | 44 - 900 | 300 - 500 [16] |
| p38β | - | 100[16] |
| JNK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
| CK1δ | - | Known off-target[12] |
| GSK3β | - | Known off-target[12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
This protocol is designed to assess the phosphorylation status of p38, JNK, and ERK to investigate inhibitor efficacy and potential pathway crosstalk.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulation: Add the appropriate stimulus (e.g., LPS, UV radiation, anisomycin) for the recommended time (typically 15-30 minutes for MAPK activation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-SAPK/JNK (Thr183/Tyr185)
-
Total SAPK/JNK
-
Phospho-p44/42 ERK (Thr202/Tyr204)
-
Total p44/42 ERK
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Canonical p38 MAPK signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of p38 Mitogen-Activated Protein Kinase Augments Progression of Remnant Kidney Model by Activating the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are p38γ inhibitors and how do they work? [synapse.patsnap.com]
- 15. Inhibition of p38 MAPK signaling promotes late stages of myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleck.co.jp [selleck.co.jp]
Technical Support Center: p38 MAP Kinase Inhibitor III
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential cytotoxicity issues associated with p38 MAP Kinase Inhibitor III. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound is a cell-permeable small molecule that potently and selectively inhibits p38 MAP kinase in an ATP-competitive manner.[1] It has been shown to inhibit the release of pro-inflammatory cytokines IL-1β and TNF-α from human peripheral blood mononuclear cells.[1][2][3]
Q2: I am observing high levels of cytotoxicity in my cells even at concentrations expected to be non-toxic. What are the potential causes?
A2: Unexpectedly high cytotoxicity can stem from several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell type. It is crucial to run a vehicle control experiment.
-
Compound Stability: Like many small molecules, this compound can be sensitive to storage conditions and multiple freeze-thaw cycles. Improper handling can lead to degradation and the formation of cytotoxic byproducts. Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
-
Cell Line Sensitivity: Different cell lines, especially primary cells, can exhibit varying sensitivities to chemical inhibitors.[4] The optimal non-toxic working concentration for your specific cell line may be lower than reported for other lines.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can interact with unintended targets, leading to cytotoxicity.[5][6] While this compound is selective, cross-reactivity with other kinases cannot be entirely ruled out, especially at supra-physiological concentrations.[5]
Q3: Can inhibition of the p38 MAPK pathway itself induce apoptosis and lead to cytotoxicity?
A3: The role of the p38 MAPK pathway in apoptosis is complex and context-dependent. In some cellular contexts, p38 MAPK signaling promotes apoptosis, and its inhibition would be protective.[] However, in other scenarios, p38 MAPK activity is required for cell survival, and its inhibition can lead to apoptosis.[8] Therefore, the cytotoxic effects you observe may be a direct consequence of inhibiting a pro-survival signal in your specific experimental model.
Q4: How can I distinguish between apoptosis and necrosis as the cause of cytotoxicity?
A4: To differentiate between apoptotic and necrotic cell death, you can use a combination of assays. Annexin V staining can identify early apoptotic cells, while a dye like Propidium Iodide (PI) or 7-AAD will stain late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry analysis of cells co-stained with Annexin V and a viability dye can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Troubleshooting Guides
Problem 1: High Background Cytotoxicity in Vehicle Control
-
Possible Cause: The solvent (e.g., DMSO) concentration is too high for the cell line being used.
-
Solution:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cells.
-
Adjust Stock Concentration: If necessary, prepare a more concentrated stock of the inhibitor to minimize the final solvent volume added to the culture medium.
-
Problem 2: Inconsistent Cell Viability Results
-
Possible Cause:
-
Uneven cell seeding in multi-well plates.
-
"Edge effects" in multi-well plates, where wells on the perimeter of the plate experience more evaporation.
-
Inhibitor instability or precipitation.
-
-
Solution:
-
Ensure Uniform Seeding: Create a single-cell suspension and mix thoroughly before and during plating.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
-
Verify Inhibitor Solubility: After diluting the inhibitor in your culture medium, visually inspect for any precipitation. If solubility is an issue, consider using a different formulation or a lower concentration.
-
Problem 3: Discrepancy Between Expected and Observed IC50 Values for Cytotoxicity
-
Possible Cause:
-
Cell line-specific differences in sensitivity.
-
Incorrect inhibitor concentration due to degradation or inaccurate stock preparation.
-
Development of acquired resistance in the cell line.
-
-
Solution:
-
Perform Dose-Response: Conduct a thorough dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line.
-
Verify Stock Solution: Check the concentration and integrity of your inhibitor stock.
-
Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and test for mycoplasma contamination, which can alter cellular responses.
-
Quantitative Data
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₂₃H₂₁FN₄S | [2] |
| Molecular Weight | 404.50 | [1][2] |
| CAS Number | 581098-48-8 | [1] |
| In Vitro Activity | ||
| IC₅₀ (p38 MAPK) | 0.9 µM | [1][2][3] |
| IC₅₀ (IL-1β release) | 0.37 µM | [1][2][3] |
| IC₅₀ (TNF-α release) | 0.044 µM | [1][2][3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor treatment. Replace the old medium with the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Experimental Setup: Seed cells and treat with this compound as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated samples relative to the positive and negative controls.
Protocol 3: Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / Viability Dye-: Live cells
-
Annexin V+ / Viability Dye-: Early apoptotic cells
-
Annexin V+ / Viability Dye+: Late apoptotic/necrotic cells
-
Annexin V- / Viability Dye+: Necrotic cells
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: A troubleshooting decision tree for unexpected cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
p38 MAP Kinase Inhibitor III Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using p38 MAP Kinase Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving the this compound powder. What is the recommended solvent?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 5 mg/mL. For ease of use, some suppliers also offer the inhibitor as a pre-dissolved 10 mM solution in DMSO.[1]
Q2: My this compound is precipitating out of my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous solutions like cell culture media is a common issue due to the inhibitor's low solubility in water.[2] To prevent this, follow these steps:
-
Prepare a concentrated stock solution in 100% DMSO.
-
When preparing your working solution, dilute the DMSO stock directly into your final culture medium immediately before use.
-
Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent toxicity to your cells.[2]
-
Vortex the diluted solution gently but thoroughly before adding it to your cells.
Q3: Can I use solvents other than DMSO for in vivo studies?
A3: Yes, for in vivo applications, solvent systems other than pure DMSO are often required. Here are a couple of formulation protocols that can be used:
-
PEG300/Tween-80/Saline: A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This mixture can achieve a solubility of at least 5 mg/mL.[3]
-
Corn Oil: A simpler formulation for some applications is a mixture of 10% DMSO and 90% corn oil, which also achieves a solubility of at least 5 mg/mL.[3]
Q4: What is the recommended storage condition for the this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is recommended to use it within one month.[3] Protect the stock solution from light.
Q5: At what concentration should I use this compound in my cell-based assay?
A5: The effective concentration will vary depending on the cell type and the specific experimental conditions. However, a good starting point is to perform a dose-response experiment. The IC₅₀ for p38α is reported to be 380 nM. For inhibiting cytokine release in vitro, IC₅₀ values are even lower, around 160 nM for TNF-α and 39 nM for IL-1β in human PBMCs. Therefore, a concentration range of 0.1 µM to 10 µM is often a reasonable starting point for many cell-based assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer/Medium | The inhibitor has low aqueous solubility.[2] | Prepare a high-concentration stock in 100% DMSO. Dilute the stock solution into the final aqueous buffer/medium immediately before use, ensuring vigorous mixing. Keep the final DMSO concentration low (e.g., <0.5%). |
| Inconsistent Experimental Results | Degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles. | Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles. |
| Cell Toxicity Observed | The concentration of DMSO in the final culture medium is too high. | Ensure the final DMSO concentration in your cell culture does not exceed a level toxic to your specific cell line, typically recommended to be below 0.1%.[2] |
| No Inhibitory Effect Observed | The inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your experimental system. The IC₅₀ for p38α is 380 nM. |
| The inhibitor is not active against the specific p38 isoform in your system. | This compound is most potent against p38α. Confirm the expression and role of p38α in your model. |
Data Presentation
Solubility Data
| Solvent/System | Concentration | Notes |
| DMSO | 5 mg/mL | Clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (12.36 mM) | Clear solution, suitable for in vivo use.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (12.36 mM) | Clear solution, suitable for in vivo use.[3] |
Inhibitory Activity
| Target | IC₅₀ / ED₅₀ | System |
| p38α MAP Kinase | 380 nM | In vitro enzyme assay |
| TNF-α Release | 160 nM | Human PBMC (in vitro) |
| IL-1β Release | 39 nM | Human PBMC (in vitro) |
| TNF-α Release | ED₅₀ = 1.33 mg/kg | Mouse (in vivo) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 404.50 g/mol ).[4] For example, to prepare 1 mL of a 10 mM stock, weigh out 0.4045 mg.
-
Dissolving: Add the appropriate volume of 100% DMSO to the powder. For 1 mg of powder, this would be 247 µL to make a 10 mM solution.[1]
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[3]
-
Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials. Store at -20°C or -80°C, protected from light.[3]
Protocol 2: General Protocol for Cell-Based Assays
-
Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of your 10 mM DMSO stock solution. Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Inhibitor Pre-treatment: Remove the old medium from your cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as your highest inhibitor concentration). Incubate for the desired pre-treatment time (e.g., 1 hour).
-
Stimulation: After pre-treatment, add your stimulus (e.g., LPS, cytokines, UV radiation) to the wells to activate the p38 MAPK pathway.
-
Incubation: Incubate for the appropriate time for your specific assay (e.g., 30 minutes for phosphorylation studies, or several hours for cytokine release assays).
-
Assay: Perform your downstream analysis, such as Western blotting for phospho-p38, ELISA for cytokine levels, or a cell viability assay.
Visualizations
p38 MAPK Signaling Pathway
Caption: Overview of the p38 MAPK signaling cascade and the point of inhibition.
Troubleshooting Workflow for Solubility Issues
Caption: Step-by-step workflow for dissolving and preparing p38 Inhibitor III.
References
How to minimize p38 MAP Kinase Inhibitor III off-target activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target activity of p38 MAP Kinase Inhibitor III during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable methylsulfanylimidazole compound that acts as a potent, selective, and ATP-competitive inhibitor of p38 MAP kinase.[1][2] Its primary mechanism is to bind to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates involved in inflammatory responses and other cellular processes.[1][] The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli like cytokines, ultraviolet irradiation, and osmotic shock, and is involved in cell differentiation, apoptosis, and autophagy.[4]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the p38 MAPK pathway. Could this be an off-target effect?
A2: It is highly possible that the observed phenotype is due to off-target activity. While this compound is designed to be selective, like many kinase inhibitors, it may interact with other kinases or cellular proteins, especially at higher concentrations.[5] Off-target effects can lead to unexpected cellular responses.[6] To investigate this, we recommend a series of validation experiments outlined in our troubleshooting guide.
Q3: What is the first step I should take to minimize potential off-target effects?
A3: The most critical first step is to determine the optimal concentration of this compound for your specific experimental setup. Use the lowest effective concentration that elicits the desired on-target effect (inhibition of p38 MAPK signaling) without causing confounding off-target phenotypes. A dose-response experiment is essential to identify this concentration.[6]
Q4: How can I proactively identify the potential off-target profile of this compound?
A4: Proactively identifying off-targets is crucial for accurate data interpretation. The most comprehensive method is to perform a kinase selectivity profile by screening the inhibitor against a large panel of kinases. Commercial services offer kinome-wide profiling that can provide quantitative data on the inhibitor's activity against hundreds of kinases.[7] Additionally, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context.[8][9]
Q5: Are there known off-target kinases for common p38 inhibitors that I should be aware of?
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
You observe a cellular response that is not consistent with the known functions of the p38 MAPK pathway, or your results are difficult to reproduce.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration:
-
Action: Perform a dose-response experiment to determine the IC50 value in your specific cell line. Test a range of concentrations (e.g., 10 nM to 10 µM).
-
Rationale: Off-target effects are often concentration-dependent. Using the lowest effective concentration minimizes the risk of engaging unintended targets.[6]
-
-
Use a Structurally Unrelated p38 Inhibitor:
-
Action: Confirm your primary observation using a second, structurally different p38 inhibitor (e.g., BIRB 796).
-
Rationale: If both inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.[7]
-
-
Perform a Rescue Experiment:
-
Action: Introduce a drug-resistant mutant of p38 MAPK into your cells.
-
Rationale: If the observed phenotype is reversed in cells expressing the resistant mutant, it provides strong evidence for on-target activity.[11]
-
Issue 2: No Inhibition of Downstream p38 MAPK Signaling
You have treated your cells with this compound but do not observe a decrease in the phosphorylation of downstream targets like MK2 or ATF2.
Possible Cause: Experimental conditions are not optimal for inhibition.
Troubleshooting Steps:
-
Confirm p38 Pathway Activation:
-
Action: Ensure the p38 pathway is robustly activated in your model. Use a positive control stimulus (e.g., Anisomycin, UV light, TNF-α) and verify p38 phosphorylation (at Thr180/Tyr182) via Western blot.[6]
-
-
Check Inhibitor Integrity and Concentration:
-
Action: Verify the stock solution concentration and ensure proper storage. Prepare fresh dilutions for each experiment.
-
Rationale: Improper storage or handling can lead to inhibitor degradation.
-
-
Optimize Incubation Time:
-
Action: The time required for inhibition can vary between cell types and experimental conditions. A pre-incubation time of 1-2 hours before applying a stimulus is a good starting point but may require optimization.[6]
-
Quantitative Data Summary
The following table presents the known inhibitory activity of this compound against its primary target and in cellular assays. A representative, illustrative kinase selectivity profile is also provided to guide researchers on potential off-target kinase families. Note: The kinome scan data is a hypothetical representation for illustrative purposes, as a comprehensive public dataset for this specific inhibitor is unavailable.
| Target | IC50 (µM) | Assay Type | Reference |
| p38α MAPK | 0.9 | In vitro kinase assay | [2][12][13] |
| TNF-α release | 0.37 | Human PBMC | [2][12][13] |
| IL-1β release | 0.044 | Human PBMC | [2][12][13] |
Illustrative Kinase Selectivity Profile (Hypothetical Data)
| Kinase | Kinase Family | % Inhibition @ 1 µM |
| p38α | MAPK | 95% |
| p38β | MAPK | 85% |
| JNK1 | MAPK | 30% |
| ERK2 | MAPK | 15% |
| GSK3β | CMGC | 45% |
| CDK2 | CMGC | 25% |
| SRC | TK | 10% |
| VEGFR2 | TK | 5% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Recombinant human p38α kinase.
-
Substrate: Myelin basic protein (MBP) or a specific peptide substrate for p38α.
-
Inhibitor: Prepare serial dilutions of this compound in DMSO.
-
ATP: Prepare [γ-³²P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Detection and Data Analysis:
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify drug-target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[8][9][14]
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Detection and Analysis:
-
Analyze the amount of soluble p38 MAPK in each sample by Western blot using a specific antibody.
-
Quantify the band intensities and plot them against the temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 3: Rescue Experiment with a Drug-Resistant Mutant
This experiment validates that the inhibitor's effect is on-target by showing that a mutation in the target protein confers resistance.[11][15]
-
Generation of Resistant Mutant:
-
Identify a gatekeeper residue or other key amino acid in the ATP-binding pocket of p38 MAPK.
-
Use site-directed mutagenesis to create a mutation that is predicted to sterically hinder inhibitor binding without abolishing kinase activity (e.g., T106M for some p38 inhibitors).
-
-
Cell Line Generation:
-
Generate stable cell lines expressing either wild-type p38 MAPK or the drug-resistant p38 MAPK mutant. An empty vector control cell line should also be created.
-
-
Phenotypic Assay:
-
Treat all three cell lines (empty vector, wild-type rescue, and mutant rescue) with a dose-response of this compound.
-
Assess the cellular phenotype of interest (e.g., cell viability, cytokine production, phosphorylation of a downstream target).
-
-
Data Analysis:
-
Compare the dose-response curves for the different cell lines.
-
If the phenotype is rescued (i.e., the cells are no longer sensitive to the inhibitor) in the mutant-expressing cells compared to the wild-type expressing cells, it strongly supports an on-target mechanism of action.
-
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting and identifying off-target effects.
References
- 1. scbt.com [scbt.com]
- 2. abmole.com [abmole.com]
- 4. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
p38 MAP Kinase Inhibitor III inconsistent western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results when using p38 MAP Kinase Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS 581098-48-8) is a cell-permeable, potent, and selective inhibitor of p38 MAP kinase.[1] It functions as a reversible and ATP-competitive inhibitor, primarily targeting the p38α isoform with an IC50 value of 380 nM. By blocking the activity of p38 MAP kinase, this inhibitor can effectively suppress downstream signaling pathways, such as the LPS-induced release of cytokines like TNF-α and IL-1β.[2]
Q2: How should I prepare and store this compound?
Proper preparation and storage are crucial for the inhibitor's efficacy.
-
Reconstitution: The inhibitor is soluble in DMSO at 5 mg/mL. For a 10 mM stock solution, dissolve 1 mg of the inhibitor in 247 µl of DMSO.
-
Storage: Store the solid compound at 2-8°C. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Q3: What are the expected molecular weights of p38 MAPK and its phosphorylated form?
The p38 MAPK family has four isoforms with slightly different molecular weights. The expected molecular masses are approximately:
-
p38α (MAPK14): ~43 kDa
-
p38β (MAPK11): ~43 kDa
-
p38γ (MAPK12/ERK6): ~40 kDa
-
p38δ (MAPK13/SAPK4): ~46 kDa
The phosphorylated forms of these proteins may migrate slightly differently on an SDS-PAGE gel. Always consult the antibody datasheet for the expected band size.
Troubleshooting Inconsistent Western Blot Results
This guide addresses common issues observed when performing Western blots to assess the inhibitory activity of this compound.
Problem 1: Weak or No Phospho-p38 Signal
A faint or absent band for phosphorylated p38 (p-p38) is a common challenge.
| Possible Cause | Recommended Solution |
| Low Basal Phosphorylation | The basal level of p38 phosphorylation in your cells may be too low to detect. Include a positive control by treating cells with a known p38 activator (e.g., anisomycin, UV radiation, or inflammatory cytokines like TNF-α or IL-1). |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too high, leading to complete inhibition, or too low for detectable effects. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Antibody Dilution | The primary antibody concentration may not be optimal. Titrate the phospho-p38 antibody to find the ideal dilution. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Inefficient Protein Extraction | Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation. Keep samples on ice throughout the lysis procedure. |
| Insufficient Protein Loading | Load an adequate amount of protein onto the gel (typically 20-30 µg of total protein per lane). For low-abundance proteins, you may need to load more. |
| Poor Antibody-Antigen Binding | Incubate the primary antibody overnight at 4°C to enhance binding. Ensure you are using the recommended blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) as milk can sometimes interfere with phospho-antibody binding.[3] |
Problem 2: High Background or Non-Specific Bands
High background can obscure the specific signal, while non-specific bands can lead to incorrect interpretations.
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | An excessive concentration of the primary or secondary antibody can lead to non-specific binding. Titrate both antibodies to find the optimal concentrations that provide a strong signal with minimal background. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature. Ensure the blocking buffer is fresh and appropriate for your antibodies. 5% non-fat dry milk or BSA in TBST are common choices. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), to avoid contamination that can cause speckles and high background. |
| Membrane Dried Out | Ensure the membrane does not dry out at any point during the immunoblotting process. |
| Potential Off-Target Effects | While this compound is selective, at high concentrations, off-target effects on other kinases could potentially lead to unexpected bands. If you suspect this, it is important to perform dose-response experiments and use the lowest effective concentration of the inhibitor. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for the appropriate time. Include positive and negative controls.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against total p38 MAPK.
Visualizations
References
Technical Support Center: p38 MAP Kinase Inhibitor III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p38 MAP Kinase Inhibitor III in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as (RS)-{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl}-(1-phenylethyl)amine], is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase.[1] It specifically targets the p38 MAPK signaling pathway, which is a crucial regulator of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[] By blocking the activity of p38 MAPK, this inhibitor can lead to the inhibition of pro-inflammatory cytokine production and may induce apoptosis in tumor cells.[]
Q2: What are the primary applications of this compound in cell viability studies?
A2: this compound is primarily used to investigate the role of the p38 MAPK pathway in cell survival and proliferation. Researchers use it to determine the pathway's involvement in cancer progression, inflammatory diseases, and other conditions where p38 signaling is dysregulated. Its effects on cell viability can vary depending on the cell type and context, sometimes promoting apoptosis and other times inhibiting proliferation.
Q3: What is the solubility and recommended storage for this compound?
A3: The inhibitor is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective inhibitor of p38 MAP kinase, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. It has been shown to have reduced inhibitory activity against cytochrome P450-2D6 compared to other p38 inhibitors like SB 203580, making it more suitable for in vivo studies. It is always recommended to perform dose-response experiments and consider using a second, structurally different p38 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
Quantitative Data
In Vitro Efficacy of this compound
| Target | Assay | IC50 | Species | Source |
| p38α MAP Kinase | Kinase Assay | 0.38 µM | - | |
| p38 MAPK | Kinase Assay | 0.9 µM | - | [3] |
| TNF-α release | Lipopolysaccharide-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | 0.16 µM | Human | |
| IL-1β release | Lipopolysaccharide-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | 0.039 µM | Human |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6]
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells).
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and diluting down.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals, resulting in a purple color.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (untreated cells are considered 100% viable).
-
Plot the percentage of cell viability against the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| No or low effect on cell viability | 1. Inhibitor inactivity: The inhibitor may have degraded. | 1. Ensure proper storage of the inhibitor stock solution at -20°C or -80°C.[3] Prepare fresh dilutions for each experiment. |
| 2. Incorrect concentration: The concentration used may be too low. | 2. Perform a wider dose-response curve to determine the optimal concentration for your specific cell line. | |
| 3. Cell line insensitivity: The cell line may not be dependent on the p38 MAPK pathway for survival. | 3. Confirm p38 MAPK expression and activity in your cell line using Western blotting. Consider using a positive control cell line known to be sensitive to p38 inhibition. | |
| 4. Insufficient incubation time: The treatment duration may be too short to observe an effect. | 4. Extend the incubation time (e.g., up to 72 hours) and perform a time-course experiment. | |
| Inconsistent results between experiments | 1. Variable cell seeding density: Inconsistent cell numbers will lead to variable results. | 1. Ensure accurate cell counting and even distribution of cells in the wells. |
| 2. Inhibitor precipitation: The inhibitor may precipitate in the culture medium. | 2. Visually inspect the medium for any precipitation after adding the inhibitor. If precipitation occurs, try preparing fresh dilutions or using a lower concentration of DMSO. | |
| 3. Edge effects in 96-well plates: Evaporation from the outer wells can affect cell growth. | 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation. | |
| High background in MTT assay | 1. Contamination: Bacterial or yeast contamination can metabolize MTT. | 1. Regularly check cell cultures for contamination. Use sterile techniques throughout the experiment. |
| 2. Phenol (B47542) red interference: Phenol red in the culture medium can affect absorbance readings. | 2. Use phenol red-free medium for the MTT assay if high background persists. | |
| Unexpected increase in cell viability | 1. Off-target effects: At certain concentrations, the inhibitor might have paradoxical effects. | 1. Perform a full dose-response curve to identify the concentration range of inhibition. Consider testing other p38 inhibitors to confirm the effect is specific to p38 inhibition. |
| 2. Cellular context: In some cell types, inhibition of p38 can promote proliferation.[] | 2. Review the literature for the role of p38 in your specific cell type. The effect of p38 inhibition can be context-dependent. |
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a cell viability assay using this compound.
Caption: Logical workflow for troubleshooting unexpected results in cell viability experiments.
References
Technical Support Center: p38 MAP Kinase Inhibitor III
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use and handling of p38 MAP Kinase Inhibitor III, with a focus on preventing its degradation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound to ensure its stability?
A1: To maintain the integrity and activity of p38 MAP Kinase Inhibator III, proper storage is crucial. The inhibitor is available in both solid (powder) and pre-dissolved formats.
For the solid form , it is recommended to store it at 2-8°C upon receipt.[1] Once reconstituted, it is best to aliquot the stock solution and freeze it at -20°C for long-term storage, where it can be stable for up to 3 months.[1]
For pre-dissolved solutions (e.g., in DMSO), storage at 2-8°C is also recommended.[2] Some suppliers suggest that after initial use, the solution should be aliquoted and refrigerated at 4°C.[2] For longer-term storage of stock solutions, -80°C is recommended for up to 6 months, while at -20°C, it should be used within 1 month.[3] It is also advised to protect the inhibitor from light.[1][2]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots. The inhibitor is also noted to be hygroscopic, so it should be stored in a desiccated environment.[2]
Q2: In which solvents can I dissolve this compound, and what are the recommended concentrations?
A2: this compound is soluble in several organic solvents. The choice of solvent and concentration is critical for preparing stable stock solutions.
The inhibitor is soluble in DMSO, DMF, and Ethanol.[4] It exhibits low solubility in aqueous media.[5] For cell culture applications, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid cellular toxicity.[5]
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL to 12 mg/mL | [1][4] |
| DMF | 20 mg/mL | [4] |
| Ethanol | 30 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [4] |
Q3: What are the primary causes of this compound degradation?
A3: As a pyridinyl-imidazole compound, this compound is susceptible to several degradation pathways, especially under suboptimal conditions.
-
Hydrolysis: The imidazole (B134444) ring can undergo hydrolysis, particularly in aqueous solutions. This can lead to the opening of the imidazole ring, rendering the inhibitor inactive.[1][3] Preparing fresh working solutions in aqueous buffers for each experiment is crucial.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of imidazole-containing compounds.[2] It is important to store the inhibitor in light-protected vials and minimize its exposure to light during experimental procedures.
-
Oxidation: The imidazole ring and the methylsulfanyl group can be sensitive to oxidation.[6] This can be accelerated by the presence of oxygen, metal ions, or other oxidizing agents in the solution. Using high-purity solvents and storing solutions under an inert gas can help mitigate oxidative degradation.[1]
Q4: I am observing a loss of inhibitory activity in my experiments. What could be the cause?
A4: A loss of activity is a common issue that can often be traced back to the handling and storage of the inhibitor.
-
Improper Storage: Check if the inhibitor has been stored at the correct temperature and protected from light and moisture. Repeated freeze-thaw cycles of the stock solution can also lead to degradation.
-
Degradation in Working Solution: The inhibitor may be unstable in your experimental buffer or cell culture medium over the duration of the experiment, especially at 37°C.[7] It is recommended to prepare fresh working solutions for each experiment and minimize the pre-incubation time in aqueous solutions.
-
Incorrect Concentration: Verify the concentration of your stock solution. If the inhibitor has precipitated out of solution during storage, the actual concentration will be lower than expected. Ensure the inhibitor is fully dissolved before making dilutions.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Suggested Solution |
| Inhibitor Degradation | Review storage and handling procedures. Prepare fresh stock and working solutions. Perform a quality control check of the inhibitor if possible (e.g., by HPLC). |
| Precipitation of Inhibitor | Ensure the inhibitor is fully dissolved in the stock solution. When diluting into aqueous media, do so gradually and mix thoroughly. The final concentration may be too high for the aqueous buffer. |
| Incorrect Dilution | Double-check all calculations and pipetting steps for the preparation of working solutions. |
| Cell Line Insensitivity | Confirm that the target p38 MAPK is expressed and active in your cell line. Consider using a positive control cell line known to be sensitive to the inhibitor. |
| High ATP Concentration in Cells | This compound is an ATP-competitive inhibitor.[2] High intracellular ATP levels can compete with the inhibitor, reducing its apparent potency. This can explain discrepancies between biochemical and cell-based assay results. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Suggested Solution |
| Inhibitor Concentration Too High | Perform a dose-response experiment to determine the optimal concentration that inhibits p38 MAPK without causing significant off-target effects or cytotoxicity. |
| Off-Target Inhibition | Use a structurally different p38 MAPK inhibitor as a control to confirm that the observed phenotype is due to p38 inhibition.[8] Genetic approaches like siRNA or CRISPR-mediated knockdown of p38 can also validate the on-target effect. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Solid this compound
-
Preparation: Before opening, allow the vial of solid inhibitor to equilibrate to room temperature to prevent condensation of moisture.
-
Reconstitution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the inhibitor is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C. For short-term use, some protocols suggest refrigeration at 4°C.[2]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Following incubation, lyse the cells and proceed with your downstream analysis (e.g., Western blot for phospho-p38, cytokine ELISA).
Visualizations
Caption: A diagram of the p38 MAPK signaling cascade and the point of intervention for this compound.
Caption: A step-by-step workflow for the proper handling and use of this compound in a typical cell-based experiment.
Caption: A decision tree to help diagnose the root cause of unexpected experimental results when using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pyridinyl imidazole compounds interfere with melanosomes sorting through the inhibition of cyclin G-associated Kinase, a regulator of cathepsins maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting data from p38 MAP Kinase Inhibitor III studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p38 MAP Kinase Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, potent, and selective ATP-competitive inhibitor of p38 MAP kinase.[1] It specifically targets the p38α isoform, preventing the phosphorylation of downstream substrates involved in the inflammatory response.
Q2: What are the key advantages of using this compound over other p38 inhibitors?
A2: this compound exhibits reduced inhibitory activity against the cytochrome P450-2D6 isoform compared to other common p38 inhibitors like SB 203580. This characteristic makes it a more suitable candidate for in vivo studies, as it is likely to have fewer off-target effects related to drug metabolism.
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro use, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo experiments, a recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q4: What are the recommended storage conditions for this compound?
A4: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| p38α MAP Kinase | 0.38 µM (380 nM) | Enzyme Assay | |
| p38 MAPK | 0.9 µM (900 nM) | Enzyme Assay | [2][3] |
| TNF-α Release | 0.044 µM (44 nM) | Human PBMC | [2][3] |
| IL-1β Release | 0.37 µM (370 nM) | Human PBMC | [2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁FN₄S | [1] |
| Molecular Weight | 404.50 g/mol | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 581098-48-8 | [1] |
Experimental Protocols
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is a general guideline for assessing the inhibitory effect of this compound on p38 phosphorylation. Optimization for specific cell types and experimental conditions is recommended.
1. Cell Lysis:
-
After treatment with this compound and/or a stimulus (e.g., LPS, UV), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
3. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 or a housekeeping protein (e.g., GAPDH, β-actin).
In Vitro Kinase Assay
This protocol provides a framework for measuring the direct inhibitory effect of this compound on p38 kinase activity.
1. Reagents and Materials:
-
Recombinant active p38 MAP kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase reaction buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
2. Assay Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the recombinant p38 kinase, the kinase substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or radioactivity.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of p38 phosphorylation | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles. | Aliquot the inhibitor upon receipt and store at -80°C. Use fresh aliquots for each experiment. |
| Insufficient inhibitor concentration: The effective concentration may vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. | |
| Short incubation time: The inhibitor may require more time to exert its effect. | Perform a time-course experiment to determine the optimal incubation time. | |
| Problems with Western blot: Issues with antibody, transfer, or detection. | Optimize your Western blot protocol. Use a positive control (e.g., cells treated with a known p38 activator) to ensure the detection system is working. | |
| Unexpected cellular phenotype or toxicity | Off-target effects: Although more specific than some inhibitors, off-target effects are still possible at high concentrations. | Lower the concentration of the inhibitor. Use a structurally different p38 inhibitor as a control to confirm that the observed phenotype is due to p38 inhibition. |
| On-target toxicity: p38 MAPK is involved in various cellular processes, including cell survival and apoptosis.[] | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to assess cytotoxicity at different concentrations. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or serum concentration. | Maintain consistent cell culture conditions. Use cells within a defined passage number range. |
| Inhibitor precipitation: The inhibitor may precipitate out of solution, especially at high concentrations or in certain media. | Ensure the inhibitor is fully dissolved in the stock solution. When diluting into culture media, mix thoroughly and inspect for any precipitation. Consider using a lower concentration or a different solvent formulation for the final dilution. |
Visualizations
Caption: The p38 MAPK signaling cascade and the point of inhibition.
References
Technical Support Center: p38 MAP Kinase Inhibitor III & Secondary Antibody Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving p38 MAP Kinase Inhibitor III and challenges related to secondary antibody cross-reactivity.
This compound
This compound, also known as ML3403, is a cell-permeable, potent, and ATP-competitive inhibitor of p38 MAP kinase. It is a valuable tool for studying the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[1]
Quantitative Data
| Target | This compound (ML3403) IC50 | SB203580 IC50 | BIRB 796 (Doramapimod) IC50/Kd |
| p38α MAPK | 0.38 µM - 0.9 µM[2][3][4][5] | 50 nM[6] | 38 nM (IC50), 0.1 nM (Kd)[7][8] |
| p38β MAPK | Not Publicly Available | 100 nM (p38β2)[6] | 65 nM[7][8] |
| p38γ MAPK | Not Publicly Available | - | 200 nM[7][8] |
| p38δ MAPK | Not Publicly Available | - | 520 nM[7][8] |
| TNF-α release | 0.044 µM - 0.16 µM[2] | - | - |
| IL-1β release | 0.37 µM - 0.039 µM[2] | - | - |
| JNK2 | Not Publicly Available | - | 98 nM |
| c-Raf-1 | Not Publicly Available | - | 1.4 µM |
| B-Raf | Not Publicly Available | - | 83 nM[7] |
| Abl | Not Publicly Available | - | 14.6 µM[7] |
Note: The lack of a comprehensive public kinase selectivity profile for this compound underscores the importance of empirical validation in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of p38 MAP kinase, preventing the phosphorylation of its downstream targets.[1]
Q2: What is a recommended starting concentration for cell-based assays?
A2: A common starting point for cell-based assays is in the range of 1-10 µM. However, the optimal concentration will depend on the cell type, treatment duration, and the specific endpoint being measured. A dose-response experiment is always recommended to determine the effective concentration for your system.
Q3: Are there known off-target effects for this inhibitor?
A3: While specific off-target effects for this compound are not extensively documented in public literature, it is known to have reduced inhibitory activity against cytochrome P450 enzymes compared to the prototypical p38 inhibitor SB203580, making it more suitable for in vivo studies.[9] As with any kinase inhibitor, off-target effects are possible, especially at higher concentrations.
Q4: How should I prepare and store the inhibitor?
A4: The inhibitor is typically dissolved in DMSO to create a stock solution. For a 10 mM stock, you can resuspend 5 mg in 1.23 ml of DMSO. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or weak inhibition of p38 phosphorylation | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Incorrect timing of inhibitor treatment. | Optimize the pre-incubation time with the inhibitor before stimulating the cells. A pre-treatment of 1-2 hours is a common starting point. | |
| Inhibitor has degraded. | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles. | |
| Unexpected cellular phenotype or toxicity | Off-target effects of the inhibitor. | Use a structurally different p38 inhibitor as a control to confirm the phenotype is due to p38 inhibition. Lower the concentration of the inhibitor. |
| On-target effects of potent p38 inhibition. | The p38 pathway is involved in cell survival and apoptosis; potent inhibition may lead to cell death in some contexts. Review literature for expected effects of p38 inhibition in your cell model. |
Secondary Antibody Cross-Reactivity
Secondary antibody cross-reactivity is a common issue in immunoassays that can lead to high background, non-specific signals, and false-positive results. It occurs when a secondary antibody binds to unintended targets, such as endogenous immunoglobulins in the sample or other primary antibodies in a multiplexing experiment.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main causes of secondary antibody cross-reactivity?
A1: The primary causes include:
-
Binding to endogenous immunoglobulins: The secondary antibody may recognize immunoglobulins present in the tissue or cell sample, especially when the secondary antibody was raised in a species closely related to the sample species.[10]
-
Non-specific binding: The secondary antibody may bind non-specifically to proteins or other molecules in the sample due to charge-based or hydrophobic interactions.
-
Cross-reactivity with other primary antibodies: In multiplexing experiments, a secondary antibody intended for one primary antibody may cross-react with a primary antibody from a different host species if they share homologous regions.[10][11]
Q2: How can I prevent secondary antibody cross-reactivity?
A2: Several strategies can be employed:
-
Use cross-adsorbed secondary antibodies: These antibodies have been pre-adsorbed against immunoglobulins from other species to minimize cross-reactivity.[12]
-
Proper blocking: Use an appropriate blocking buffer to saturate non-specific binding sites. Normal serum from the same species as the secondary antibody is often recommended.[13]
-
Use isotype controls: An isotype control is an antibody of the same isotype and from the same host species as the primary antibody but does not recognize the target antigen. It helps to determine the level of non-specific background staining.[14][15]
-
Optimize antibody concentrations: Using the lowest effective concentration of both primary and secondary antibodies can reduce non-specific binding.
Q3: What is the purpose of an isotype control?
A3: An isotype control is a negative control used to differentiate non-specific background signal from specific antibody binding.[14][15][16] It should match the primary antibody's host species, isotype (e.g., IgG1, IgG2a), and conjugation.[15][17]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in single-staining experiment | Non-specific binding of the secondary antibody. | Increase the concentration of the blocking agent or try a different blocking buffer (see table below). Increase the number and duration of wash steps. Titrate the secondary antibody to a lower concentration. |
| Secondary antibody is cross-reacting with endogenous immunoglobulins. | Use a secondary antibody that has been cross-adsorbed against the species of your sample. | |
| Non-specific bands in Western Blot | Secondary antibody is binding to other proteins in the lysate. | Optimize blocking conditions (e.g., switch from milk to BSA or vice-versa). Ensure adequate washing. |
| Cross-talk in multiplex immunofluorescence | Secondary antibody for one primary is binding to another primary antibody. | Use primary antibodies raised in different, distinct species. Use highly cross-adsorbed secondary antibodies. Perform sequential staining incubations with thorough washing in between. |
| Signal in the secondary-only control | The secondary antibody is binding non-specifically to the sample. | This confirms a problem with the secondary antibody or blocking. Implement the solutions for high background mentioned above. |
Comparison of Common Blocking Buffers
| Blocking Buffer | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | Single purified protein, good for general blocking.[18] | Can contain endogenous phosphoproteins and immunoglobulins that may cause background. | Phospho-specific antibody applications, general use.[19] |
| Non-fat Dry Milk | Inexpensive and effective for many applications.[18] | Contains phosphoproteins (casein) and biotin, which can interfere with phospho-specific and avidin-biotin detection systems, respectively.[19] | General Western blotting, particularly with nitrocellulose membranes. |
| Normal Serum | Contains a mixture of proteins that can effectively block non-specific sites. | Must be from the same species as the secondary antibody to avoid cross-reactivity. | Immunohistochemistry (IHC) and Immunofluorescence (IF).[13] |
| Commercial Blocking Buffers | Optimized formulations, often protein-free or with purified components for low background.[20] | More expensive than homemade buffers. | Fluorescent Western blotting and other sensitive applications.[20] |
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Experimental Workflow
Caption: Western blot workflow with key steps for p38 inhibitor studies and potential secondary antibody issues.
Troubleshooting Logic
Caption: Decision tree for troubleshooting secondary antibody cross-reactivity.
Experimental Protocols
Western Blotting for p38 MAPK Phosphorylation
This protocol is adapted for the use of this compound to assess its effect on p38 phosphorylation.
Materials:
-
Cells of interest
-
This compound (ML3403)
-
Stimulus (e.g., Anisomycin, LPS, UV-C)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK)
-
HRP-conjugated, cross-adsorbed secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to desired confluency (typically 70-80%).
-
Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist for the recommended time to induce p38 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total p38 MAPK antibody as a loading control.
-
Quantify band intensities and normalize the phospho-p38 signal to the total p38 signal.
-
Immunofluorescence for p38 MAPK Activation
This protocol provides a general framework for visualizing the activation of p38 MAPK in cells.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
This compound (ML3403)
-
Stimulus
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-phospho-p38 MAPK)
-
Fluorophore-conjugated, cross-adsorbed secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or in an imaging-compatible plate.
-
Pre-treat with this compound or vehicle.
-
Stimulate to induce p38 activation.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the anti-phospho-p38 MAPK primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips on slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters. Analyze the localization and intensity of the phospho-p38 signal.
-
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. (S)-p38 MAPK Inhibitor III - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel p38 MAPK inhibitor ML3403 has potent anti-inflammatory activity in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 14. Flow Cytometry Isotype Control Setup [elabscience.com]
- 15. ichor.bio [ichor.bio]
- 16. Beginner’s Guide to Choosing Isotype Controls - Nordic Biosite [nordicbiosite.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 19. Western blot blocking: Best practices | Abcam [abcam.com]
- 20. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
Technical Support Center: p38 MAP Kinase Inhibitor III
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using p38 MAP Kinase Inhibitor III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS 581098-48-8) is a potent and cell-permeable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of p38 MAPK, preventing the kinase from phosphorylating its downstream substrates.[1] This action effectively blocks the signaling cascade activated by various cellular stressors and inflammatory cytokines.[2][3]
Q2: What are the primary applications for this inhibitor?
A2: This inhibitor is primarily used in cell-based assays to investigate the biological roles of the p38 MAPK pathway. The p38 pathway is a key regulator of cellular responses to stress and inflammation, involved in processes like cytokine production, apoptosis, and cell differentiation.[3][4] Therefore, the inhibitor is a valuable tool for studying inflammatory diseases, cancer, and neurodegenerative disorders where the p38 pathway is implicated.[5][6]
Q3: What are the known isoforms of p38 MAPK, and which does this inhibitor target?
A3: The p38 MAPK family includes four main isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2] Most p38 inhibitors have been developed to target the p38α and p38β isoforms, as p38α is considered the primary isoform responsible for regulating inflammation.[7][8] While specific isoform selectivity data for this compound is not detailed in the provided results, it is classified as a selective p38 MAPK inhibitor.[1]
Q4: How should I properly store and handle this compound?
A4: For long-term storage, the solid compound should be stored at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[9] Always refer to the manufacturer's data sheet for specific storage recommendations.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: The inhibitor shows no effect on my target.
-
Potential Cause 1: Insufficient Pathway Activation.
-
Solution: The p38 MAPK pathway is activated by various stimuli like inflammatory cytokines (TNF-α, IL-1β), lipopolysaccharides (LPS), or environmental stressors (osmotic shock, UV radiation).[2][4] Ensure your experimental model includes an appropriate stimulus to activate the pathway. Confirm activation by performing a Western blot for phosphorylated p38 (p-p38) in your positive control (stimulated cells without inhibitor).[7]
-
-
Potential Cause 2: Incorrect Inhibitor Concentration.
-
Solution: The effective concentration can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific model. Start with a range around the published IC50 values.[9]
-
-
Potential Cause 3: Inappropriate Timing.
-
Solution: As an ATP-competitive inhibitor, it is most effective when present before or at the same time as the stimulus. Pre-incubating the cells with the inhibitor for 1-2 hours before adding the stimulus is a common practice.
-
-
Potential Cause 4: Compound Degradation.
-
Solution: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Use a fresh aliquot of the inhibitor or prepare a new stock solution.
-
Issue 2: I'm observing high levels of cell death or unexpected phenotypes.
-
Potential Cause 1: Solvent Toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and consistent across all conditions, including a "vehicle-only" control.[10]
-
-
Potential Cause 2: On-Target Toxicity.
-
Solution: The p38 MAPK pathway plays a role in cell survival, differentiation, and apoptosis.[3] Potent inhibition of this pathway can, in some cellular contexts, lead to cell death. Review the literature for the known roles of p38 in your specific cell type. Consider reducing the inhibitor concentration or the duration of the treatment.
-
-
Potential Cause 3: Off-Target Effects.
-
Solution: While selective, kinase inhibitors can affect other kinases, especially at higher concentrations, due to the conserved nature of the ATP-binding pocket.[6][11] To address this:
-
Lower the Concentration: Off-target effects are often concentration-dependent. Use the lowest effective concentration determined from your dose-response curve.[11]
-
Use a Structurally Unrelated Inhibitor: Confirm your phenotype by using another p38 inhibitor with a different chemical scaffold (e.g., SB203580, BIRB 796). If both inhibitors produce the same result, it is more likely an on-target effect.[11]
-
Use a Negative Control: Employ a structurally similar but biologically inactive analog of a p38 inhibitor (e.g., SB202474 for pyridinylimidazole-based inhibitors) to control for effects unrelated to p38 inhibition.[12]
-
-
Logical Troubleshooting Workflow
Below is a diagram illustrating a troubleshooting workflow for unexpected results.
Data Presentation: Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) for this compound and other commonly used p38 inhibitors for comparison.
| Inhibitor | Target / Assay | IC50 | Reference(s) |
| This compound | p38 MAPK (enzyme assay) | 0.9 µM | [9] |
| IL-1β release | 0.37 µM | [9] | |
| TNF-α release | 0.044 µM | [9] | |
| SB203580 | p38α/β (cell-based) | 0.3 - 0.5 µM | [13][14] |
| SB202190 | p38α (enzyme assay) | 50 nM | [13] |
| p38β (enzyme assay) | 100 nM | [13] | |
| BIRB 796 (Doramapimod) | p38α (enzyme assay) | 38 nM | [14] |
| VX-745 (Neflamapimod) | p38α (enzyme assay) | 10 nM | [13] |
Note: IC50 values can vary based on the assay conditions and cell type used.
Experimental Protocols & Validation
To ensure that the observed effects are due to specific inhibition of the p38 MAPK pathway, a series of validation experiments are essential.
p38 MAPK Signaling Pathway
The diagram below illustrates the core p38 MAPK signaling cascade.
References
- 1. scbt.com [scbt.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleck.co.jp [selleck.co.jp]
Technical Support Center: p38 MAP Kinase Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to p38 MAP Kinase (MAPK) inhibitors, including "p38 MAP Kinase Inhibitor III". The content is designed for researchers, scientists, and drug development professionals to diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My p38 inhibitor is not showing any effect. What are the initial checks I should perform?
A1: Before investigating complex biological resistance, it's crucial to rule out common technical issues:
-
Inhibitor Integrity: Confirm the inhibitor's expiration date and proper storage conditions (e.g., -20°C or -80°C). Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO) and use them at the recommended working concentration.
-
Cellular Model: Ensure your chosen cell line expresses p38 MAPK and that the pathway is active under your experimental conditions. You can confirm pathway activation by stimulating cells with known activators like anisomycin, UV radiation, or inflammatory cytokines (e.g., TNF-α, IL-1β) and performing a western blot for phosphorylated p38 (p-p38).[1][2][3]
-
Positive Control: Use a well-characterized p38 inhibitor (e.g., SB203580, Doramapimod) as a positive control to verify that the experimental setup is working correctly.[4][5]
Q2: What is a typical IC50 value for a p38 MAPK inhibitor?
A2: The half-maximal inhibitory concentration (IC50) can vary significantly depending on the specific inhibitor, the cell line, and the assay conditions. For many potent, selective p38 inhibitors like Doramapimod (BIRB 796) or SB203580, IC50 values are often in the low to mid-nanomolar range (e.g., 30-500 nM).[4][5][6] For the specific "this compound (compound 7h)," reported IC50 values are 0.9 µM for p38 MAPK activity and lower for cytokine release (0.044-0.37 µM).[7] It is essential to determine the IC50 empirically in your specific experimental system.
Q3: What are the primary mechanisms of acquired resistance to kinase inhibitors?
A3: Acquired resistance to kinase inhibitors, including those targeting p38 MAPK, typically arises from several key mechanisms:
-
On-Target Modifications: Mutations in the kinase's ATP-binding pocket can reduce the inhibitor's binding affinity.[8][9][10] A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors.[10]
-
Activation of Bypass Pathways: Cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling cascades (e.g., ERK, JNK, or PI3K/Akt pathways) to maintain pro-survival signals.[8][9]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1) from the ATP-binding cassette (ABC) transporter family, can actively remove the inhibitor from the cell, lowering its intracellular concentration.[11]
-
Target Overexpression: Amplification of the target kinase gene can lead to protein levels that overwhelm the inhibitor at standard concentrations.[8][9]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Decreased or No Inhibitor Efficacy in a Previously Sensitive Cell Line
You observe that your p38 inhibitor, which was previously effective, now shows a reduced effect or no effect at all (i.e., a significant increase in the IC50 value).
Possible Cause & Troubleshooting Steps:
-
Acquired Cellular Resistance: The most likely cause is the development of a resistant cell population.
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to generate a dose-response curve for both the parental (sensitive) and the suspected resistant cell line. A rightward shift in the curve and a significantly higher IC50 value confirm resistance.[12][13]
-
Investigate Bypass Pathways: Use western blotting to probe for the activation of compensatory signaling pathways. Analyze the phosphorylation status of key kinases like ERK1/2, JNK, and Akt in both sensitive and resistant cells, with and without inhibitor treatment. An increase in the phosphorylation of these kinases in the resistant line suggests pathway reactivation.[14]
-
Check for Target Modifications: While less common for p38 inhibitors than for some other kinases, consider sequencing the p38α (MAPK14) gene in your resistant cells to check for mutations within the ATP-binding site.
-
Assess Drug Efflux: Evaluate the expression of ABC transporters like P-gp (MDR1) and MRP1 via western blot or qPCR. Functional assays using fluorescent substrates of these pumps can also confirm increased efflux activity.[11]
-
Problem 2: Inconsistent Western Blot Results for p38 Phosphorylation
You are trying to validate inhibitor efficacy by measuring the phosphorylation of p38 (p-p38 at Thr180/Tyr182) via western blot, but the results are inconsistent or difficult to interpret.
Possible Cause & Troubleshooting Steps:
-
Low or No p-p38 Signal:
-
Use a Positive Control: Ensure your detection system is working by treating cells with a known p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to generate a strong positive signal.[2]
-
Include Phosphatase Inhibitors: Always add a cocktail of phosphatase inhibitors to your cell lysis buffer to prevent the rapid dephosphorylation of p38 after cell harvesting.[14]
-
Optimize Protein Load: Ensure you are loading a sufficient amount of protein (typically 20-30 µg of whole-cell lysate) per lane.[15]
-
-
High Background on the Blot:
-
Use BSA for Blocking: When using phospho-specific antibodies, block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk. Milk contains phosphoproteins (casein) that can cause high background.[14][16]
-
Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.
-
Increase Wash Steps: Increase the duration and number of washes with TBST after antibody incubations to remove non-specific binding.[15]
-
-
No Change in p-p38 After Inhibition (in a sensitive line):
-
Understand the Mechanism: Most p38 inhibitors are ATP-competitive and block the kinase activity of p38, not its phosphorylation by upstream kinases (MKK3/MKK6).[3][15] Therefore, you should not expect to see a decrease in p-p38 levels. Instead, you should measure the phosphorylation of a direct downstream substrate, such as MAPKAPK-2 (MK2) or HSP27, which will decrease upon effective p38 inhibition.[3][17]
-
Data Presentation
Quantitative data from resistance studies should be summarized for clear comparison.
Table 1: Comparison of IC50 Values in Parental vs. Resistant Cell Lines
| Cell Line | p38 Inhibitor | IC50 (nM) | Resistance Index (RI) |
| Parental SW480 | Inhibitor III | 950 ± 75 | 1.0 |
| Resistant SW480/R | Inhibitor III | 8750 ± 620 | 9.2 |
| Parental THP-1 | Doramapimod | 45 ± 5 | 1.0 |
| Resistant THP-1/R | Doramapimod | 550 ± 40 | 12.2 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Densitometry Analysis of Western Blots for Bypass Pathway Activation
| Cell Line | Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | Inhibitor III (1 µM) | 0.9 | 1.1 |
| Resistant | Vehicle | 1.2 | 1.5 |
| Resistant | Inhibitor III (1 µM) | 3.5 | 4.2 |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of a p38 inhibitor.[12][13][18]
-
Determine Initial IC50: First, determine the IC50 of the p38 inhibitor in your parental cell line using a cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in media containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[18]
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 2-3 passages), increase the inhibitor concentration by 1.5 to 2-fold.[12]
-
Repeat and Select: Continue this process of stepwise dose escalation. If significant cell death (>50%) occurs, maintain the cells at the previous concentration until they recover.[18]
-
Establish Resistant Line: After several months, a cell population capable of proliferating in a high concentration of the inhibitor (e.g., 5-10 times the original IC50) should emerge.
-
Characterize and Bank: Confirm the resistance phenotype by re-evaluating the IC50. Expand the resistant cell line and create cryopreserved stocks.
Protocol 2: Western Blot Analysis of p38 Pathway and Bypass Signaling
This protocol details the steps for analyzing protein expression and phosphorylation.[2][15]
-
Cell Treatment and Lysis: Plate parental and resistant cells. Treat with the p38 inhibitor or vehicle (DMSO) for the desired time. For a positive control for p38 activation, treat a separate set of cells with a known activator.
-
Harvesting: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (use 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with a primary antibody (e.g., anti-p-p38, anti-p-MK2, anti-p-ERK, anti-p-Akt, or loading controls like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software.
Protocol 3: Cell Viability (IC50 Determination) Assay using MTT
This protocol outlines how to determine the IC50 of an inhibitor.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the p38 inhibitor in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate percent viability relative to the vehicle control for each concentration. Plot the log of the inhibitor concentration versus percent viability and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[21]
Mandatory Visualizations
Caption: Canonical p38 MAPK signaling pathway and point of inhibition.
Caption: Experimental workflow for investigating p38 inhibitor resistance.
Caption: Troubleshooting decision tree for p38 inhibitor experiments.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
Mechanism of Action: Targeting the p38 Kinase
An Essential Comparison for Cellular Research: p38 MAP Kinase Inhibitor III vs. SB203580
For researchers, scientists, and drug development professionals investigating cellular signaling, the selection of a precise and potent kinase inhibitor is a critical decision. This guide provides an objective comparison of two widely used inhibitors of the p38 MAP kinase pathway: this compound and SB203580. We will delve into their mechanisms, quantitative efficacy, and selectivity, supported by experimental data and detailed protocols to inform your research.
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to inflammatory cytokines and environmental stressors.[1] This pathway is integral to cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][] Dysregulation of p38 MAPK signaling is implicated in numerous diseases, making its inhibitors invaluable tools for both fundamental research and therapeutic development.
Both this compound and SB203580 function as ATP-competitive inhibitors, binding to the ATP pocket of the p38 kinase to block its catalytic activity.[3][4] This prevents the subsequent phosphorylation of downstream targets.
SB203580 is a well-established pyridinyl imidazole (B134444) compound that selectively inhibits the p38α and p38β isoforms.[5][6] It effectively inhibits the activation of MAPKAPK-2, a direct substrate of p38, without blocking the phosphorylation of p38 itself by upstream kinases like MKK3 and MKK6.[7]
This compound , also known as ML3403, is also a potent and selective, cell-permeable p38 MAP kinase inhibitor that operates in an ATP-competitive manner.[4]
Quantitative Efficacy: A Head-to-Head Comparison
The potency of these inhibitors is best understood through their half-maximal inhibitory concentration (IC50) values, which quantify the concentration of inhibitor required to reduce enzyme activity by 50%. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target/Assay | IC50 Value | Source |
| This compound | p38 MAPK | 0.9 µM | [8] |
| IL-1β Release | 0.37 µM | [8] | |
| TNF-α Release | 0.044 µM | [8] | |
| SB203580 | p38α | ~50 nM | [9] |
| p38β | ~500 nM | [9] | |
| p38 MAPK (in THP-1 cells) | 0.3-0.5 µM | [10][11] | |
| p38 MAPK stimulation of MAPKAPK2 | ~0.07 µM | [10][12] | |
| PKB/Akt Phosphorylation | 3-5 µM | [10][11] |
Selectivity and Off-Target Considerations
While both compounds are potent p38 inhibitors, their selectivity profiles differ significantly, which is a critical consideration for interpreting experimental results.
SB203580 , being an older and more extensively studied compound, has a well-documented list of off-target effects, particularly at higher concentrations.[5]
-
Protein Kinase B (PKB/Akt): SB203580 can inhibit PKB phosphorylation with an IC50 in the 3-5 µM range.[3][10][11]
-
Raf-1: At concentrations greater than 20 µM, it may induce the activation of the serine/threonine kinase Raf-1.[3][5]
-
JNK Pathway: SB203580 has been shown to inhibit certain JNK isoforms, particularly those related to JNK2.[12][13]
-
ERK Pathway: At higher concentrations (5-10 µM), SB203580 can enhance NF-κB transcriptional activity through a non-specific activation of the ERK pathway.[13]
Due to these off-target effects, it is crucial for researchers using SB203580 to use the lowest effective concentration and employ control experiments to verify that the observed effects are indeed due to p38 inhibition.
Visualizing the Inhibition
To clarify the mechanism of action, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow.
Caption: p38 MAPK signaling pathway with points of inhibition.
Caption: Standard workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitors.
Protocol 1: In Vitro p38 Kinase Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against purified p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Test inhibitors (p38 Inhibitor III, SB203580) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Methodology:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 96-well plate, add kinase buffer, the substrate, and the diluted inhibitor.
-
Initiate the reaction by adding the p38α kinase.
-
Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay, or unlabeled ATP for ADP-Glo™).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or a stop solution).
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Downstream Target Phosphorylation
Objective: To assess the inhibitor's ability to block the p38 pathway in a cellular context by measuring the phosphorylation of a downstream target like HSP27.
Materials:
-
Human cell line (e.g., HeLa or THP-1)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin, LPS, or TNF-α)
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO as a vehicle control) for 1-2 hours.[7]
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 pathway.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Strip the membrane and re-probe for total HSP27 and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the phospho-protein signal.
Conclusion
Both this compound and SB203580 are effective tools for studying the p38 MAPK pathway.
-
SB203580 is a well-characterized inhibitor with high potency, especially for the p38α isoform. However, its utility can be complicated by known off-target effects. It is best suited for well-controlled experiments where these off-target activities can be accounted for.[5]
-
This compound presents as a potent alternative, particularly effective at inhibiting cytokine release in cellular assays.[8]
The ultimate choice between these inhibitors will depend on the specific experimental context, the required level of selectivity, and the concentration needed to achieve the desired biological effect. For any application, it is imperative to consult the primary literature and perform dose-response experiments to validate the inhibitor's efficacy and specificity in your chosen system.
References
- 1. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB203580 | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
p38 MAP Kinase Inhibitor III: A Comparative Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of p38 MAP Kinase Inhibitor III against other well-characterized p38 MAPK inhibitors. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies and to highlight the importance of considering off-target effects.
Introduction to p38 MAP Kinase and its Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer, making it a key target for therapeutic intervention. This compound is a cell-permeable, ATP-competitive inhibitor of p38 MAPK.[2][3] Like other kinase inhibitors, its utility as a research tool and its potential as a therapeutic agent are critically dependent on its selectivity for the intended target.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a tiered pathway involving a series of protein kinases that culminate in the activation of p38. Upon activation by upstream kinases such as MKK3 and MKK6, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response.
Caption: The p38 MAPK signaling cascade.
Comparative Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound and two other widely used p38 MAPK inhibitors, SB203580 and BIRB 796 (Doramapimod), against p38 isoforms and a selection of off-target kinases. It is important to note that a comprehensive, publicly available kinome-wide selectivity screen for this compound has not been identified. The data presented are compiled from various sources and experimental conditions may differ.
| Target Kinase | This compound IC50 (µM) | SB203580 IC50/Kd | BIRB 796 (Doramapimod) IC50/Kd |
| p38α (MAPK14) | 0.38 - 0.9 [1][3][4] | 0.05 µM (IC50) | 0.038 µM (IC50) [5] |
| p38β (MAPK11) | Not Available | 0.5 µM (IC50) | 0.065 µM (IC50) [5] |
| p38γ (MAPK12) | Not Available | >10 µM (IC50) | 0.200 µM (IC50) [5] |
| p38δ (MAPK13) | Not Available | >10 µM (IC50) | 0.520 µM (IC50) [5] |
| JNK2 | Not Available | >10 µM (IC50) | 0.098 µM (IC50) [6] |
| c-Raf-1 | Not Available | >10 µM (IC50) | 1.4 µM (IC50) [6] |
| LCK | Not Available | >10 µM (IC50) | 35 µM (IC50) [6] |
| FYN | Not Available | >10 µM (IC50) | 24 µM (IC50) [6] |
| ERK1 | Not Available | No significant inhibition[6] | No significant inhibition[6] |
| SYK | Not Available | No significant inhibition[6] | No significant inhibition[6] |
| IKKβ | Not Available | No significant inhibition[6] | No significant inhibition[6] |
| ZAP-70 | Not Available | No significant inhibition[6] | No significant inhibition[6] |
| EGFR | Not Available | No significant inhibition[6] | No significant inhibition[6] |
| HER2 | Not Available | No significant inhibition[6] | No significant inhibition[6] |
| PKA | Not Available | No significant inhibition[6] | No significant inhibition[6] |
| PKCα | Not Available | No significant inhibition[6] | No significant inhibition[6] |
Note: IC50 and Kd values are dependent on the specific assay conditions. The lack of a comprehensive selectivity profile for this compound is a notable limitation for its use as a highly specific research tool.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is crucial for the interpretation of experimental results. Below are detailed protocols for common methods used to assess kinase inhibitor activity and selectivity.
Experimental Workflow for Kinase Inhibitor Profiling
A typical workflow for characterizing the selectivity of a kinase inhibitor involves a primary screen followed by more detailed secondary and profiling assays.
Caption: A typical workflow for kinase inhibitor profiling.
In Vitro Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol provides a general framework for a TR-FRET-based kinase assay to determine inhibitor potency (IC50).
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Recombinant p38 MAPK diluted in Kinase Buffer to the desired concentration (e.g., 2X final concentration).
-
Substrate/ATP Mix: Peptide substrate and ATP diluted in Kinase Buffer (e.g., 2X final concentration).
-
Test Compound: Serially diluted this compound in DMSO, then further diluted in Kinase Buffer.
-
Detection Mix: Europium-labeled anti-phospho-substrate antibody and an acceptor fluorophore (e.g., ULight™-streptavidin if using a biotinylated substrate) in TR-FRET dilution buffer containing EDTA to stop the reaction.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to the assay wells.
-
Add 5 µL of the kinase solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the Detection Mix to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
3. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling (KINOMEscan™)
This method utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[4][7]
1. Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
2. Experimental Procedure (Conceptual Overview):
-
Kinases, each tagged with a unique DNA identifier, are individually incubated with the test compound and an immobilized ligand in a multi-well plate format.
-
After an incubation period to reach binding equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR using the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. For more detailed analysis, a full dose-response curve is generated to determine the dissociation constant (Kd).
3. Data Interpretation: The output is a quantitative measure of the interaction of the test compound with hundreds of kinases, providing a comprehensive selectivity profile. This allows for the identification of both on-target and off-target interactions.
Conclusion
This compound is a potent inhibitor of p38 MAPK. However, the lack of a comprehensive and publicly available kinome-wide selectivity profile represents a significant gap in its characterization as a research tool. When designing experiments, researchers should consider the potential for off-target effects and, where possible, use multiple inhibitors with different selectivity profiles to confirm that the observed biological effects are due to the inhibition of p38 MAPK. For applications requiring high selectivity, inhibitors such as BIRB 796, which has been more extensively profiled, may be a more suitable choice. Further investigation into the kinome-wide selectivity of this compound is warranted to fully understand its utility and limitations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. scbt.com [scbt.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Guide to p38 MAP Kinase Inhibitors: Featuring p38 MAP Kinase Inhibitor III
For researchers, scientists, and professionals in drug development, the selection of a suitable p38 MAP kinase inhibitor is crucial for advancing investigations into inflammatory diseases, cancer, and neurodegenerative disorders. This guide provides an objective comparison of p38 MAP Kinase Inhibitor III against other widely used p38 inhibitors, namely SB203580, BIRB 796 (Doramapimod), and Losmapimod. The information is supported by experimental data to aid in the selection of the most appropriate compound for specific research needs.
The p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a key pathway in the cellular response to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1] This pathway plays a central role in inflammation, apoptosis, cell differentiation, and cell cycle control.[1] The core of this pathway is a three-tiered kinase cascade where a MAP Kinase Kinase Kinase (MAPKKK) activates a MAP Kinase Kinase (MAPKK), which in turn activates the p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases and transcription factors, leading to a cellular response.
Comparative Performance of p38 MAPK Inhibitors
The following tables provide a comparative overview of this compound and other widely studied p38 MAPK inhibitors. It is important to note that the data presented is compiled from various sources, and experimental conditions may differ.
In Vitro Inhibitory Activity Against p38 MAPK Isoforms
This table summarizes the half-maximal inhibitory concentrations (IC50) of selected inhibitors against the different p38 MAPK isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| This compound | 380[2] | Data not available | Data not available | Data not available |
| SB203580 | 50-600[3] | 500[3] | Inactive | Inactive |
| BIRB 796 (Doramapimod) | 38[3] | 65[3] | 200[3] | 520[3] |
| Losmapimod | pKi = 8.1 | pKi = 7.6 | Data not available | Data not available |
Note: The pKi values for Losmapimod are indicative of high potency for the α and β isoforms.
Cellular Activity: Inhibition of Cytokine Release
This table presents the IC50 values of the inhibitors for the suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) release in cellular assays, a key downstream effect of p38 MAPK activation.
| Inhibitor | Cell Type | TNF-α IC50 (nM) | IL-1β IC50 (nM) |
| This compound | Human PBMC | 160[2] | 39[2] |
| SB203580 | THP-1 cells | 300-500 | Data not available |
| BIRB 796 (Doramapimod) | Human PBMC | 21 | Data not available |
| Losmapimod | Human Whole Blood | ~75 | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
p38 substrate (e.g., ATF2)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (e.g., 5% DMSO).[4]
-
Add 2 µl of a solution containing the p38α enzyme to each well.
-
Add 2 µl of a solution containing the substrate and ATP to initiate the kinase reaction.[4]
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30 minutes.[4]
-
Read the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of LPS-Induced TNF-α Release
This assay determines the potency of inhibitors in a cellular context by measuring their ability to block the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitors
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 4-6 hours in a CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant containing the secreted TNF-α.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
The IC50 values are determined by plotting the percentage of inhibition of TNF-α release against the inhibitor concentration.
Experimental and Screening Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel p38 MAPK inhibitors.
Conclusion
The choice of inhibitor will depend on the specific research question. For studies focused on the role of p38α, this compound and Losmapimod are strong candidates. For broader studies on the role of all p38 isoforms, BIRB 796 would be more suitable. SB203580 remains a useful tool, but its off-target effects should be carefully considered in the interpretation of results. Further studies are required to fully elucidate the selectivity and full potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound The this compound, also referenced under CAS 581098-48-8, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 581098-48-8 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to p38 MAP Kinase Inhibitors: p38 MAP Kinase Inhibitor III vs. BIRB 796 (Doramapimod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used p38 MAP kinase inhibitors: p38 MAP Kinase Inhibitor III and BIRB 796 (Doramapimod). The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to p38 MAP Kinase
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, osmotic shock, and UV irradiation.[1] The p38 MAPK signaling pathway is a key regulator of inflammation, apoptosis, cell differentiation, and cell cycle control.[2][3] Dysregulation of this pathway has been implicated in a range of diseases, including autoimmune disorders, inflammatory diseases, and cancer, making it a significant target for therapeutic intervention.[1][4]
Mechanism of Action: A Tale of Two Binding Modes
The two inhibitors discussed in this guide, this compound and BIRB 796, target the p38 MAP kinase through distinct mechanisms, a crucial factor to consider in experimental design and data interpretation.
This compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the p38 kinase, directly competing with the enzyme's natural substrate, ATP. This mode of action is characteristic of many traditional kinase inhibitors.
BIRB 796 (Doramapimod) , in contrast, is a highly potent, allosteric inhibitor. It binds to a novel, allosteric site on the p38 kinase, which is distinct from the ATP-binding pocket.[5] This binding induces a conformational change in the enzyme, rendering it inactive.[5] This unique mechanism of action contributes to its high affinity and slow dissociation rate.[6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and BIRB 796. It is important to note that the experimental conditions under which these data were generated may vary between different sources.
Table 1: Biochemical Potency
| Parameter | This compound | BIRB 796 (Doramapimod) |
| Target | p38 MAP Kinase | p38 MAP Kinase (all isoforms) |
| IC50 (p38α) | 0.9 µM[7], 380 nM[8] | 38 nM[9] |
| IC50 (p38β) | Not widely reported | 65 nM[9] |
| IC50 (p38γ) | Not widely reported | 200 nM[9] |
| IC50 (p38δ) | Not widely reported | 520 nM[9] |
| Kd (p38α) | Not widely reported | 0.1 nM[9] |
| Mechanism | ATP-competitive | Allosteric |
Table 2: Cellular Efficacy - Inhibition of Cytokine Release
| Parameter | This compound | BIRB 796 (Doramapimod) |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) | THP-1 cells, Human PBMCs |
| Stimulus | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| IC50 (TNF-α release) | 0.044 µM[7], 160 nM[8] | 13 - 18 nM (THP-1), 15-30 nM (PBMCs) |
| IC50 (IL-1β release) | 0.37 µM[7], 39 nM[8] | Not widely reported |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its utility and potential off-target effects.
This compound: While described as selective for p38, detailed selectivity profiling against a broad panel of kinases is not as extensively documented in publicly available sources. It is noted to have reduced inhibitory activity against cytochrome P450-2D6 compared to other inhibitors like SB 203580, making it more suitable for in vivo studies.[8]
BIRB 796 (Doramapimod): Exhibits high selectivity for p38 kinases. It shows over 330-fold greater selectivity for p38α over JNK2.[9] Weak inhibition has been observed for c-RAF, Fyn, and Lck, with insignificant inhibition of ERK-1, SYK, and IKK2.[9]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK Signaling Pathway and points of inhibition.
Caption: General experimental workflow for p38 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative protocols for key experiments.
Protocol 1: In Vitro p38α Kinase Assay (Luminescent - ADP-Glo™)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 (a p38 substrate)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test inhibitors (this compound or BIRB 796)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the p38α enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the ATF-2 substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Inhibition of LPS-Induced TNF-α Release
This assay assesses the inhibitory effect of compounds on p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human PBMCs
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test inhibitors (this compound or BIRB 796)
-
ELISA kit for human TNF-α
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/ml final concentration) to induce TNF-α production.
-
Incubate the plate for an appropriate time (e.g., 4-18 hours) at 37°C.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
Protocol 3: In Vivo Model of LPS-Induced Endotoxemia
This animal model is used to evaluate the in vivo efficacy of p38 MAPK inhibitors in suppressing systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
Test inhibitors (this compound or BIRB 796) formulated for in vivo administration
-
Vehicle control
-
Blood collection supplies
-
ELISA kit for mouse TNF-α
Procedure:
-
Administer the test inhibitor or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.
-
Inject the mice with a sublethal dose of LPS to induce a systemic inflammatory response.
-
At a specified time point after LPS injection (e.g., 1-2 hours), collect blood samples from the mice.
-
Prepare serum or plasma from the blood samples.
-
Measure the levels of TNF-α in the serum or plasma using a mouse TNF-α ELISA kit.
-
Compare the TNF-α levels in the inhibitor-treated groups to the vehicle-treated group to determine the in vivo efficacy of the inhibitors.
Conclusion
Both this compound and BIRB 796 are valuable tools for studying the p38 MAPK signaling pathway. The choice between them will depend on the specific experimental goals.
-
This compound is a well-characterized, ATP-competitive inhibitor suitable for a range of in vitro and in vivo applications. Its reduced interaction with certain cytochrome P450 enzymes may be advantageous for in vivo studies.[8]
-
BIRB 796 (Doramapimod) offers exceptional potency and a unique allosteric mechanism of action. Its high affinity and slow dissociation rate can provide sustained inhibition.[6] Its well-documented selectivity profile makes it a preferred choice for studies requiring high specificity for the p38 MAPK pathway.
Researchers should carefully consider the differences in their mechanism of action, potency, and selectivity when designing experiments and interpreting results. The provided protocols offer a starting point for the rigorous evaluation of these and other p38 MAPK inhibitors.
References
- 1. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p38 pathway leads to OA-like changes in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays. | Meso Scale Discovery [mesoscale.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics of binding to p38MAP kinase by analogues of BIRB 796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Efficacy of p38 MAP Kinase Inhibitor III in Diverse Cell Lines
For researchers, scientists, and drug development professionals navigating the complex landscape of signal transduction, the selection of a potent and specific inhibitor is paramount. This guide provides an objective comparison of p38 MAP Kinase Inhibitor III with other commercially available alternatives, supported by experimental data to inform your research decisions. We delve into the efficacy of these inhibitors across various cell lines, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.
The p38 MAPK Signaling Pathway: A Critical Regulator of Cellular Stress and Inflammation
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial mediator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, growth factors, and environmental stressors. This pathway plays a pivotal role in regulating processes such as inflammation, apoptosis, cell cycle progression, and cellular differentiation. Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.
The canonical p38 MAPK pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ). Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cascade of cellular responses.
Comparative Efficacy of p38 MAPK Inhibitors
The following tables summarize the in vitro efficacy of this compound and other commonly used p38 MAPK inhibitors. The data is presented to highlight the inhibitory concentrations (IC50) in various assays and cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| p38α MAPK (enzymatic assay) | - | 0.38 / 0.9 | [1] |
| TNF-α Release | Human PBMCs | 0.16 | |
| IL-1β Release | Human PBMCs | 0.039 | [2] |
Note: Publicly available data on the direct anti-proliferative or cytotoxic IC50 values of this compound in common cancer cell lines such as HeLa, MCF-7, or A549 is limited.
Table 2: Comparative In Vitro Efficacy of Other p38 MAPK Inhibitors
| Inhibitor | Target/Assay | Cell Line | IC50 (µM) |
| BIRB-796 (Doramapimod) | Proliferation | U87 (Glioblastoma) | 34.96 |
| Proliferation | U251 (Glioblastoma) | 46.30 | |
| PH-797804 | TNF-α Production | U937 (Monocytic) | 0.0059 |
| SB203580 | Proliferation | MDA-MB-468 (Breast Cancer) | 9 |
| Proliferation | MDA-MB-231 (Breast Cancer) | 85.1 | |
| SB202190 | Proliferation | MDA-MB-231 (Breast Cancer) | 46.6 |
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified p38 MAPK enzyme, a suitable substrate (e.g., ATF2), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the p38 MAPK inhibitor in the appropriate solvent (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP to the mixture of the enzyme, substrate, and inhibitor.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detection: Quantify the extent of substrate phosphorylation using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a phosphosensor.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cultured cells.
Protocol:
-
Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the p38 MAPK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or resazurin (B115843) assay.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control and calculate the IC50 value for cell proliferation.
Cytokine Release Assay
This assay measures the ability of a compound to inhibit the production and release of inflammatory cytokines from cells.
Protocol:
-
Cell Culture: Culture the appropriate cell line (e.g., human PBMCs or U937 cells) under standard conditions.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of the p38 MAPK inhibitor for a defined period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: Incubate the stimulated cells for a specific duration to allow for cytokine release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α or IL-1β) in the supernatant using an ELISA kit.
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine release by plotting the cytokine concentration against the inhibitor concentration.
Conclusion
This compound demonstrates potent inhibition of the p38α MAPK enzyme and effectively suppresses the release of key pro-inflammatory cytokines in human peripheral blood mononuclear cells.[2] While its direct anti-proliferative effects on various cancer cell lines are not extensively documented in publicly available literature, its strong anti-inflammatory profile suggests its utility in research focused on inflammation-driven diseases.
For studies investigating the role of p38 MAPK in cancer cell proliferation and survival, inhibitors such as BIRB-796 and SB203580 have demonstrated efficacy in specific cancer cell lines. The choice of inhibitor should be guided by the specific research question, the cell lines being investigated, and the desired endpoint. The detailed protocols and comparative data provided in this guide aim to facilitate a more informed selection process for researchers in the field of signal transduction and drug discovery.
References
Navigating the Kinome: A Comparative Guide to p38 MAP Kinase Inhibitor III and its Alternatives
For researchers, scientists, and drug development professionals, the precise selection of small molecule inhibitors is paramount to the integrity and success of their investigations. This guide provides an objective comparison of p38 MAP Kinase Inhibitor III (also known as ML3403) with two widely-used alternative p38 MAPK inhibitors, SB203580 and BIRB-796. The focus is a critical evaluation of their off-target kinase profiles, supported by available experimental data to aid in the selection of the most appropriate tool for specific research needs.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in inflammation has made it a key target for drug discovery. However, the high degree of homology within the human kinome presents a significant challenge in developing selective kinase inhibitors. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. Therefore, a thorough understanding of an inhibitor's selectivity is crucial.
Comparative Analysis of Off-Target Kinase Inhibition
| Target Kinase | This compound (ML3403) | SB203580 | BIRB-796 (Doramapimod) |
| Primary Targets | |||
| p38α (MAPK14) | IC50: 380 nM | IC50: 50 nM | IC50: 38 nM [1][2] |
| p38β (MAPK11) | Data not available | IC50: 500 nM | IC50: 65 nM [1][2] |
| p38γ (MAPK12) | Data not available | Not a primary target | IC50: 200 nM [1][2] |
| p38δ (MAPK13) | Data not available | Not a primary target | IC50: 520 nM [1][2] |
| Selected Off-Targets | |||
| c-Raf-1 | Data not available | Data not available | IC50: 1.4 µM [3][4] |
| JNK2α2 | Data not available | Data not available | IC50: 98 nM [3][4] |
| LCK | Data not available | >100-fold selective vs p38α/β | Weak inhibition[2] |
| GSK-3β | Data not available | >100-fold selective vs p38α/β | Data not available |
| PKBα (AKT1) | Data not available | >500-fold selective vs p38α/β | Data not available |
| RIPK2 | Data not available | IC50: 46 nM | Data not available |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is often expressed as a ratio of its IC50 against the primary target versus off-targets.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. The data presented in this guide is typically generated using in vitro kinase assays. Below is a generalized protocol for such an assay.
In Vitro Kinase Selectivity Profiling Assay
Objective: To determine the inhibitory activity of a compound against a panel of purified protein kinases.
Materials:
-
Test compound (e.g., this compound)
-
A panel of purified, recombinant protein kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP) or coupled to a detection system
-
Assay buffer (typically contains a buffer salt, MgCl₂, and other components to ensure optimal kinase activity)
-
Multi-well assay plates (e.g., 96- or 384-well)
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or luminescence/fluorescence reagents for non-radiometric assays)
-
Plate reader (e.g., scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in an appropriate solvent (commonly DMSO) and then further diluted in the assay buffer to the final desired concentrations.
-
Kinase Reaction Setup: The kinase, its specific substrate, and the test inhibitor are combined in the wells of the assay plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a strong acid or a chelating agent that sequesters Mg²⁺ ions required for kinase activity.
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified.
-
Radiometric Assays (e.g., HotSpot™): The radiolabeled phosphate (B84403) incorporated into the substrate is measured using a scintillation counter.
-
Luminescence-based Assays (e.g., ADP-Glo™): The amount of ADP produced is measured, which is directly proportional to kinase activity. This is often done by converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a light signal.
-
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To provide context for the action of these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for assessing inhibitor selectivity.
Caption: The p38 MAPK signaling cascade.
Caption: Kinase inhibitor selectivity screening workflow.
References
Validating the Inhibitory Effect of p38 MAP Kinase Inhibitor III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p38 MAP Kinase Inhibitor III with other alternative inhibitors, supported by experimental data and detailed protocols. The aim is to assist researchers in making informed decisions for their studies on the p38 MAPK signaling pathway, a critical regulator of inflammation and cellular stress responses.
The p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1][2] Activation of the p38 MAPK pathway begins with the phosphorylation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), typically MKK3 or MKK6.[3] Activated MKKs then dually phosphorylate the p38 MAPK at conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[1] Activated p38 MAPK subsequently phosphorylates various downstream substrates, including transcription factors and other kinases, which regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][3]
Figure 1. The p38 MAPK signaling cascade and the point of inhibition.
Comparison of p38 MAPK Inhibitor III and Alternatives
This compound is a cell-permeable compound that acts as a potent and selective, reversible, and ATP-competitive inhibitor of p38 MAP kinase.[4] Its inhibitory effect has been quantified through various in vitro assays, and its performance can be compared with other commonly used p38 MAPK inhibitors.
| Inhibitor | Target(s) | IC50 (p38α) | IC50 (TNF-α release) | IC50 (IL-1β release) | Reference(s) |
| This compound | p38 MAPK | 0.38 µM | 0.16 µM (LPS-induced, human PBMC) | 0.039 µM (LPS-induced, human PBMC) | [4][5] |
| SB203580 | p38α/β | 0.3-0.5 µM (in THP-1 cells) | Not explicitly stated for TNF-α alone | Not explicitly stated for IL-1β alone | [6][7] |
| SB202190 | p38α/β | 50 nM / 100 nM | Not explicitly stated | Not explicitly stated | [7] |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ | 38 nM / 65 nM / 200 nM / 520 nM | Not explicitly stated | Not explicitly stated | [6] |
| VX-745 (Neflamapimod) | p38α | 10 nM | Not explicitly stated | Not explicitly stated | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell type, stimulus, and assay format. The data presented here is for comparative purposes and is based on the cited literature.
Experimental Protocols for Validation
To validate the inhibitory effect of this compound and compare it with other inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Experimental Workflow
Figure 2. A typical experimental workflow for validating p38 MAPK inhibitors.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the steps to assess the inhibition of p38 MAPK phosphorylation in cells treated with this compound.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes) in culture plates.
-
Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a predetermined time (e.g., 30 minutes).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-p38 band to the total p38 band for each sample.
-
Compare the levels of phosphorylated p38 MAPK in inhibitor-treated samples to the LPS-stimulated control to determine the inhibitory effect.
ELISA for TNF-α and IL-1β Release
This protocol outlines the measurement of pro-inflammatory cytokine release from cells to assess the downstream effects of p38 MAPK inhibition.
a. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the Western blot analysis (section 1a). The incubation time after LPS stimulation may need to be optimized for cytokine release (e.g., 4-24 hours).
b. Supernatant Collection:
-
After the incubation period, centrifuge the culture plates to pellet the cells.
-
Carefully collect the cell culture supernatants, avoiding disturbance of the cell pellet.
c. ELISA Procedure:
-
Use commercially available ELISA kits for the quantification of human TNF-α and IL-1β.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation to allow the cytokine to bind to the immobilized antibody.
-
Washing steps to remove unbound substances.
-
Addition of a detection antibody conjugated to an enzyme (e.g., HRP).
-
Further incubation and washing steps.
-
Addition of a substrate solution that reacts with the enzyme to produce a colored product.
-
Addition of a stop solution to terminate the reaction.
-
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
d. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α and IL-1β in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for each inhibitor.
By following these detailed protocols, researchers can effectively validate the inhibitory activity of this compound and conduct objective comparisons with other p38 MAPK inhibitors, thereby ensuring the reliability and reproducibility of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SB203580 | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of p38 MAPK Inhibitors for Researchers
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[1] This central role in inflammation has made p38 MAPK, particularly the p38α isoform, an attractive therapeutic target for a host of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.[2][3] Consequently, numerous small-molecule inhibitors have been developed to probe the pathway's function and for potential clinical use.[4]
This guide provides an objective, data-driven comparison of commonly used p38 MAPK inhibitors. We will delve into their in vitro potency, isoform selectivity, and cellular activity, supported by detailed experimental protocols and pathway visualizations to aid researchers in selecting the most suitable inhibitor for their specific needs.
The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered kinase module.[5] It is initiated by various extracellular stimuli, including stress signals (UV radiation, osmotic shock) and inflammatory cytokines (TNF-α, IL-1β).[6] These signals activate MAPKK kinases (MAP3Ks), which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[7] MKK3 and MKK6 then dually phosphorylate a threonine-glycine-tyrosine (TGY) motif in the activation loop of p38 MAPK isoforms (α, β, γ, δ).[7][8] Once activated, p38 MAPKs phosphorylate a wide array of downstream targets, including other kinases (like MAPKAPK2/MK2 and MSK1) and transcription factors (such as ATF2, CREB, and p53), ultimately regulating gene expression related to inflammation and other stress responses.[5][8]
Comparative Performance of p38 MAPK Inhibitors
A variety of small-molecule inhibitors targeting p38 MAPK have been developed, most of which are ATP-competitive.[9] Their utility in a research setting depends critically on their potency and selectivity for the different p38 isoforms.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the IC50 values of several widely studied p38 MAPK inhibitors against the four isoforms. Lower values indicate higher potency. It is important to note that these values are compiled from various sources, and experimental conditions may differ.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Selectivity Notes |
| SB203580 | 50[10] | 500[10] | No Inhibition[11] | No Inhibition[11] | Selective for p38α/β. Does not inhibit JNK.[10] |
| SB202190 | 50[10] | 100[10] | - | - | Potent, selective inhibitor of p38α and p38β2.[10] |
| BIRB 796 | 38[10] | 65[10] | 200[10] | 520[10] | Pan-p38 inhibitor, also inhibits JNK2 at higher concentrations.[9][10] |
| VX-745 | 10[12] | ~220 (22-fold less potent)[12] | No Inhibition[12] | No Inhibition[9] | Potent and highly selective for p38α.[9][12] |
| VX-702 | 4-20[9] | ~56-280 (14-fold less potent)[9] | - | - | Highly selective for p38α.[9] |
| TAK-715 | 7.1[12] | ~200 (28-fold less potent)[12] | No Inhibition[12] | No Inhibition[12] | Potent and selective for p38α over p38β.[12] |
| SB239063 | 44[9] | Potent inhibitor[9] | No Activity[9] | No Activity[9] | Potent and selective p38α/β inhibitor.[9] |
| PH-797804 | 26 | 180 | >10000 | 1800 | Potent and selective p38α/β inhibitor.[13] |
| AS1940477 | 0.45 (LPS/TNFα)[14] | Inhibits β isoform[14] | No effect[14] | No effect[14] | Potent inhibitor of p38α and β isoforms.[14] |
Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources for comparison.
Cellular Activity: Inhibition of TNF-α Release
A critical downstream effect of p38 MAPK activation is the production of the pro-inflammatory cytokine TNF-α. An inhibitor's ability to block TNF-α release in a cellular context is a key indicator of its biological efficacy. The table below shows the IC50 values of selected inhibitors for the suppression of lipopolysaccharide (LPS)-induced TNF-α release.
| Inhibitor | Cell Type | TNF-α Release IC50 (nM) |
| BIRB 796 | Human PBMCs | 6 |
| VX-702 | Human whole blood | 170 |
| Losmapimod | Human whole blood | 23 |
| SB239063 | Human whole blood | 28 |
| PH-797804 | Human whole blood | 13 |
| AS1940477 | Human whole blood | 12[14] |
Source: Data compiled from BenchChem and other cited literature.[9]
Selectivity Profile and Off-Target Effects
While potency is important, the selectivity of an inhibitor is crucial for accurately attributing observed biological effects to the inhibition of p38 MAPK. Many early-generation p38 inhibitors have been found to inhibit other kinases, which can complicate data interpretation.[4][15]
-
SB203580 and SB202190 , while highly useful, have been shown to inhibit other kinases such as CK1, GAK, and RIP2 with similar or greater potency than p38β.[16]
-
A broader screening of p38 inhibitors revealed off-target effects on kinases like EGFR, GSK3α/β, and LCK for several compounds.[4]
Experimental Protocols
Detailed and consistent methodologies are essential for the accurate evaluation and comparison of p38 MAPK inhibitors.
In Vitro p38α Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant active p38α enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
Substrate (e.g., ATF2 peptide)
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based detection kits)
-
Test inhibitors
-
96-well plates
-
Phosphocellulose paper or detection reagents (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the p38α enzyme, the substrate, and the inhibitor solution.
-
Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Quantify kinase activity. If using radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure incorporated radioactivity using a scintillation counter. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production
This assay determines an inhibitor's potency in a relevant biological context by measuring its effect on cytokine production in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitors
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize.
-
Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours. Include a vehicle (DMSO) control.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
Conclusion and Future Outlook
The development of p38 MAPK inhibitors has provided invaluable tools for dissecting cellular stress and inflammation pathways. While first-generation inhibitors like SB203580 remain widely used, newer compounds such as VX-745 and TAK-715 offer significantly improved potency and selectivity for the p38α isoform. However, the translation of these potent anti-inflammatory agents into successful clinical therapies has been challenging, with many trials failing due to modest efficacy or safety concerns.[2][17] These difficulties have highlighted the complexity of targeting a pathway with such broad physiological roles.[17]
For researchers, a careful choice of inhibitor based on potency, isoform selectivity, and known off-target effects is paramount. Utilizing multiple inhibitors and validating findings with genetic approaches where possible will yield the most reliable and interpretable results. The continued characterization of these chemical probes will further illuminate the intricate functions of the p38 MAPK pathway in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. assaygenie.com [assaygenie.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sinobiological.com [sinobiological.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. p38 MAPK Inhibitors | p38 MAPK | Tocris Bioscience [tocris.com]
- 14. Anti-inflammatory effect and selectivity profile of AS1940477, a novel and potent p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to p38 MAP Kinase Inhibitors: A Focus on Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p38 MAP Kinase Inhibitor III against other well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making its components key targets for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes essential pathways and workflows to aid researchers in selecting the appropriate tools for their studies.
Comparative Performance of p38 MAPK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency in inhibiting the target enzyme and its effect on downstream cellular processes. The following tables summarize the in vitro inhibitory activity of this compound and several common alternatives against p38 MAPK isoforms and their ability to suppress the release of the pro-inflammatory cytokine TNF-α.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies.
In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of selected inhibitors against different p38 MAPK isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Mechanism of Action |
| This compound | 380 - 900[1][2] | Data not available | Data not available | Data not available | ATP-competitive[3] |
| SB 203580 | 50 - 600[4] | 500[4] | Inactive | Inactive | ATP-competitive[4] |
| BIRB 796 (Doramapimod) | 38[5] | 65[5] | 200[5] | 520[5] | Allosteric (DFG-out)[6] |
| VX-745 (Neflamapimod) | 10[5] | 220[5] | Inactive | Data not available | ATP-competitive[7] |
| TAK-715 | 7.1[5] | 200 | Inactive | Inactive | ATP-competitive |
Cellular Activity: Inhibition of TNF-α and IL-1β Release
This table presents the IC50 values for the inhibition of lipopolysaccharide (LPS)-induced cytokine release in cellular assays, a key downstream effect of p38 MAPK activation.
| Inhibitor | Cell Type | TNF-α Release IC50 (nM) | IL-1β Release IC50 (nM) |
| This compound | Human PBMC | 44 - 160[1] | 370 - 390[1] |
| SB 203580 | Human PBMC | ~50-100 | Data not available |
| BIRB 796 (Doramapimod) | Human PBMC | 21[8] | Data not available |
| VX-745 (Neflamapimod) | Human PBMC | 52 | 56 |
| TAK-715 | THP-1 cells | 48 | Data not available |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the p38 MAPK signaling pathway and a typical workflow for inhibitor screening.
Caption: The p38 MAPK signaling cascade.
Caption: A typical workflow for p38 MAPK inhibitor discovery.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative protocols for key experiments.
In Vitro p38α Kinase Assay (Non-Radioactive)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 (a p38 substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Test inhibitors dissolved in DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (e.g., 5% DMSO).
-
Add 2 µl of diluted p38α enzyme to each well.
-
Add 2 µl of a substrate/ATP mix (containing ATF-2 and ATP at desired concentrations).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based LPS-Induced TNF-α Release Assay
This assay assesses the inhibitory effect of compounds on p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte-like cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).
-
Pre-incubate the cells with serial dilutions of the test inhibitors or vehicle (DMSO) for 1 hour at 37°C in a CO₂ incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours at 37°C.
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated control and determine the IC50 value.
Conclusion
This compound is a potent, ATP-competitive inhibitor of p38 MAPK, effectively suppressing the release of pro-inflammatory cytokines in cellular assays. When compared to other well-known inhibitors, it demonstrates moderate potency against the p38α isoform. The choice of inhibitor for a particular study will depend on the specific research question, including the desired potency, isoform selectivity, and mechanism of action. For instance, BIRB 796 offers high potency and an allosteric binding mode, which can be advantageous for certain studies, while VX-745 provides high selectivity for the p38α isoform. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their investigations into the critical role of the p38 MAPK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative Inhibitors of the p38 MAPK Pathway
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of alternative small molecule inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This document synthesizes experimental data to evaluate inhibitor performance, provides detailed methodologies for key assays, and visualizes critical biological pathways and experimental workflows.
The p38 MAPK signaling cascade is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, making it a significant therapeutic target for a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1][2][3] The most extensively studied isoform, p38α, is a key regulator in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Consequently, numerous small molecule inhibitors have been developed to target this pathway.[3][4] This guide provides a comparative analysis of several prominent p38 MAPK inhibitors to aid in the selection of appropriate research tools and potential therapeutic candidates.
Comparative Performance of p38 MAPK Inhibitors
The efficacy of p38 MAPK inhibitors is primarily assessed by their in vitro kinase inhibitory activity against different p38 isoforms and their cellular activity in blocking the downstream effects of p38 MAPK activation, such as the release of inflammatory cytokines.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values of selected inhibitors against the four p38 MAPK isoforms (α, β, γ, and δ). Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various sources, and experimental conditions may differ.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Selectivity Notes |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 | Pan-p38 inhibitor, also inhibits JNK2 at higher concentrations.[1][5] |
| VX-745 (Neflamapimod) | 10 | ~22-fold less potent vs α | No inhibition | No inhibition | Potent and selective p38α inhibitor.[1][6] |
| VX-702 | 4-20 | ~14-fold less potent vs α | - | - | Highly selective for p38α.[1][6] |
| Losmapimod | pKi = 8.1 | pKi = 7.6 | - | - | Selective for p38α and p38β.[1][7] |
| SB203580 | 300-500 (in THP-1 cells)[1] | ~10x less sensitive[1] | 10-fold less sensitive[1] | 10-fold less sensitive[1] | The first reported p38 inhibitor.[1] Also inhibits SAPK2b/p38β2 with an IC50 of 500 nM.[5] |
| Ralimetinib (LY2228820) | - | - | - | - | A potent and selective inhibitor of the α and β isoforms of p38 MAPK.[8] |
| PH-797804 | 26 | ~4-fold less potent vs α | - | - | Does not inhibit JNK2.[1][6] |
| TAK-715 | 7.1 | 28-fold less potent vs α | No inhibition | No inhibition | Selective for p38α.[1][6] |
| Pamapimod | 14 | 480 | No activity | No activity | Selective for p38α and p38β.[1] |
| SB239063 | 44 | Potent inhibitor | No activity | No activity | Potent and selective p38α/β inhibitor.[1][6] |
| SD-0006 | 16 | 677 | - | - | Selective for p38α over 50 other kinases, with modest selectivity over p38β.[9] |
Data compiled from multiple sources and should be considered indicative.[1][5][6][7][8][9]
Cellular Activity: Inhibition of TNF-α Release
A key downstream function of the p38 MAPK pathway is the regulation of pro-inflammatory cytokine production. The ability of inhibitors to suppress the release of TNF-α in cellular assays is a critical indicator of their biological efficacy. The following table presents the IC50 values for the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in various cell lines.
| Inhibitor | Cell Line | TNF-α Release IC50 (nM) |
| SB203580 | THP-1 | 300-500 |
| BIRB 796 | Human PBMCs | Potent inhibition (specific values not provided) |
| VX-702 | - | IL-6: 59 ng/mL, IL-1β: 122 ng/mL, TNFα: 99 ng/mL |
Data compiled from multiple sources.[1]
Signaling Pathways and Experimental Workflows
Visualizing the p38 MAPK signaling pathway and the experimental workflow for inhibitor evaluation provides a clearer understanding of the target and the assessment process.
Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.
Caption: A typical workflow for the discovery and characterization of p38 MAPK inhibitors.[1]
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate evaluation and comparison of p38 MAPK inhibitors.
In Vitro p38α Kinase Assay (Luminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant p38α kinase.
Objective: To determine the IC50 value of test compounds against p38α.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated substrate peptide (e.g., Biotin-KKV-ATF2-KK)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add 10 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cellular Assay: Inhibition of LPS-Induced TNF-α Release
This assay measures the inhibitory effect of compounds on p38 MAPK signaling within a cellular context by quantifying the production of the pro-inflammatory cytokine TNF-α.
Objective: To determine the IC50 value of test compounds for the inhibition of TNF-α production in a human cell line.
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed the cells (e.g., THP-1 cells at 1 x 10^6 cells/mL) into a 96-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitors or a vehicle (DMSO) for 1-2 hours.[1]
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[1] Include an unstimulated control.
-
Incubate the plate for an appropriate time (e.g., 4-17 hours) at 37°C in a CO2 incubator.[1]
-
After incubation, centrifuge the plate and collect the cell culture supernatant.[1]
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
A wide array of small molecule inhibitors targeting the p38 MAPK pathway have been developed, with many showing promise in preclinical studies. However, the clinical development of these inhibitors has been challenging, with many failing in clinical trials.[4][10][11] Future research is focused on developing more selective inhibitors with improved safety profiles and exploring their application in combination therapies.[2] A more profound understanding of the distinct roles of different p38 MAPK isoforms in various diseases will be pivotal for the successful clinical translation of this promising class of therapeutic agents.[2] This guide provides a foundational comparison to aid researchers in navigating the landscape of available p38 MAPK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pagepressjournals.org [pagepressjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Navigating the Specificity of p38 MAP Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise targeting of protein kinases is paramount. This guide provides a detailed comparison of p38 MAP Kinase Inhibitor III, focusing on its specificity for the p38 alpha and p38 beta isoforms, and contrasts its performance with other notable p38 MAPK inhibitors. The information is supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. This signaling pathway is implicated in a variety of diseases, making its components attractive therapeutic targets. The most studied isoform, p38α, is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Consequently, a multitude of small molecule inhibitors have been developed to target this pathway.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound and its alternatives against p38 isoforms is a critical determinant of their utility in research and therapeutic development. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected inhibitors against p38α and p38β. Lower IC50 values are indicative of higher potency.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Notes |
| This compound | 380 or 900[1] | Data not available | Also known as ML3403.[2][3] The differing IC50 values are from separate sources. |
| SB 203580 | 50[4][5][6] | 500[4][5][6] | A widely used, first-generation p38 inhibitor. |
| VX-745 (Neflamapimod) | 10[2][3][7] | 220[2][3] | A potent and selective inhibitor that has been clinically evaluated. |
| BIRB 796 (Doramapimod) | 38[] | 65[] | A potent, allosteric inhibitor with slow-binding kinetics. |
Note: IC50 values can vary between different experimental setups. The data presented here is compiled from publicly available sources for comparative purposes.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway that responds to extracellular stimuli, leading to a variety of cellular responses including inflammation, apoptosis, and cell differentiation. The pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to changes in gene expression.
References
- 1. scbt.com [scbt.com]
- 2. This compound [sigmaaldrich.com]
- 3. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to the Cross-Reactivity of p38 MAP Kinase Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of p38 MAP Kinase Inhibitor III, focusing on its cross-reactivity profile. Understanding the selectivity of a kinase inhibitor is paramount for the accurate interpretation of experimental results and for the advancement of drug development programs. This document outlines the methodologies to assess inhibitor specificity, presents available data for this compound in comparison to other common p38 inhibitors, and provides detailed experimental protocols and visualizations to aid in these evaluations.
The p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[1][2] It plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] The pathway consists of a core three-tiered kinase module, where a MAPKKK activates a MAPKK, which in turn activates p38 MAPK.[4][5] Activated p38 then phosphorylates downstream protein kinases and transcription factors, leading to a variety of cellular responses, including apoptosis, cell cycle regulation, and inflammation.[2][] There are four isoforms of p38 MAPK: α, β, γ, and δ, with p38α being the most extensively studied.[1]
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Comparative Kinase Inhibitor Selectivity
The therapeutic potential of kinase inhibitors is often linked to their selectivity. Off-target effects can lead to unforeseen cellular responses and potential toxicity.[7] this compound, also known as ML3403, is a potent, ATP-competitive inhibitor of p38 MAPK.[8][9] It was developed as a structural analog of the widely used inhibitor SB203580, but with reduced activity towards liver cytochrome P450 enzymes, making it potentially more suitable for in vivo studies.[10]
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other common p38 inhibitors against their primary targets and key off-targets. Lower IC50 values indicate higher potency. It is important to note that these values are compiled from various sources, and experimental conditions may differ.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| This compound (ML3403) | p38α | 380-900 | Data not publicly available | Data not publicly available |
| SB203580 | p38α, p38β | 300-500 | RIP2, CK1, GAK | > RIP2, similar for CK1/GAK |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | JNK2 | 98 |
| VX-745 (Neflamapimod) | p38α | 10 | Highly selective vs. p38β, γ, δ | >22-fold vs p38β, no inhibition of γ, δ |
Data for SB203580, BIRB 796, and VX-745 are compiled from publicly available datasets and literature.[4][11][12] IC50 for this compound is reported from vendor websites and publications.[13]
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of an inhibitor's selectivity relies on robust and well-defined experimental methods. Below are representative protocols for key biochemical and cellular assays.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ATP remaining after the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup:
-
Add kinase buffer to each well of a 384-well plate.
-
Add the test inhibitor at various concentrations or DMSO for the control.
-
Add a mixture of the kinase and its corresponding substrate.
-
-
Initiation: Start the reaction by adding ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased melting temperature.
Objective: To confirm the binding of this compound to p38 MAPK in intact cells and identify potential off-targets.
Materials:
-
Cell line of interest (e.g., HeLa or THP-1)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific to p38 MAPK and other potential targets
-
Western blotting or ELISA equipment
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble target protein using Western blotting or ELISA.
-
Data Analysis: For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis of Downstream Signaling
This cellular assay determines if an inhibitor can block a specific signaling pathway inside living cells by measuring the phosphorylation of a known downstream target.
Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream target of p38 MAPK (e.g., MAPKAPK2 or HSP27) in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound
-
A known activator of the p38 pathway (e.g., Anisomycin or LPS)
-
Lysis buffer
-
Primary antibodies: anti-phospho-MAPKAPK2 (Thr334), anti-total-MAPKAPK2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 pathway activator for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated downstream target.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein and a loading control to confirm equal loading and specificity of the inhibition.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation of the p38 MAPK substrate.
Caption: On-target vs. potential off-target effects of a kinase inhibitor.
Conclusion and Recommendations
Researchers aiming to use this compound should consider the following:
-
Perform comprehensive kinase profiling: Utilize in vitro biochemical assays against a broad panel of kinases to identify potential off-targets.
-
Validate on-target engagement in cells: Employ methods like CETSA to confirm that the inhibitor binds to p38 MAPK in a cellular context at the desired concentrations.
-
Confirm downstream pathway inhibition: Use Western blotting to verify that the inhibitor blocks the phosphorylation of known p38 MAPK substrates in a dose-dependent manner.
-
Use orthogonal tools: When possible, use a second, structurally distinct p38 inhibitor to confirm that the observed biological phenotype is a result of on-target p38 inhibition and not an off-target effect of this compound.
By following these guidelines and utilizing the provided protocols, researchers can confidently assess the selectivity of this compound and generate reliable data for their studies in inflammation, oncology, and other fields where the p38 MAPK pathway is a critical therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel p38 MAPK inhibitor ML3403 has potent anti-inflammatory activity in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-techne.com [bio-techne.com]
- 13. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p38 MAP Kinase Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of p38 MAP Kinase Inhibitor III against other widely used p38 MAPK inhibitors, including SB203580, BIRB 796 (Doramapimod), Ralimetinib (LY2228820), and Neflamapimod (VX-745). This comparison focuses on their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to p38 MAP Kinase
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in the cellular response to a wide range of extracellular stimuli, including inflammatory cytokines, osmotic shock, and UV irradiation.[1][2] The p38 MAPK signaling cascade is a key regulator of inflammatory responses, cell cycle, apoptosis, and cell differentiation.[3][4] Dysregulation of this pathway is implicated in a variety of diseases, making p38 MAPK a significant therapeutic target. The four main isoforms of p38 are α, β, γ, and δ, with p38α being the most extensively studied.[2]
Overview of p38 MAP Kinase Inhibitors
This guide focuses on a comparative analysis of several small molecule inhibitors that target the p38 MAPK pathway. These inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
-
This compound: A potent and selective inhibitor of p38 MAP kinase.
-
SB203580: One of the earliest and most widely used p38 MAPK inhibitors, primarily targeting the α and β isoforms.[5]
-
BIRB 796 (Doramapimod): A highly potent and selective inhibitor that binds to an allosteric site on p38, leading to a slow dissociation rate.[6]
-
Ralimetinib (LY2228820): A potent inhibitor of p38α and p38β that has been investigated in clinical trials.[7]
-
Neflamapimod (VX-745): A selective p38α inhibitor that can cross the blood-brain barrier.[3]
Quantitative Comparison of Inhibitor Potency and Cellular Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the selected inhibitors against p38 MAPK isoforms and in a key functional cellular assay (inhibition of TNF-α release). Lower IC50 values indicate higher potency.
| Inhibitor | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) - TNF-α release | Key Selectivity Notes |
| This compound | p38α | 380[8] | 160 (in human PBMC)[8] | Reduced activity against cytochrome P450-2D6 compared to SB203580.[8] |
| SB203580 | p38α | 300-500 (in THP-1 cells)[9] | - | Also inhibits p38β. At higher concentrations, can inhibit other kinases like PKB/Akt.[] |
| BIRB 796 (Doramapimod) | p38α | 38[4] | 21 (in human PBMC)[4] | Pan-p38 inhibitor (p38α/β/γ/δ). Also inhibits JNK2α2 and c-Raf-1 at higher concentrations.[4] |
| Ralimetinib (LY2228820) | p38α | 5.3[7] | 5.2 (in murine macrophages)[7] | Potent inhibitor of p38α and p38β.[7] |
| Neflamapimod (VX-745) | p38α | 10[3] | 52 (in human PBMC)[3] | Highly selective for p38α over p38β (22-fold).[3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for comparing these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for kinase inhibitor comparison.
Detailed Experimental Protocols
In Vitro p38α MAP Kinase Enzymatic Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against p38α MAPK.
Materials:
-
Recombinant active human p38α MAPK enzyme
-
p38 MAPK substrate (e.g., ATF2 peptide)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP (at a concentration close to the Km for p38α, typically 100 µM)
-
Test inhibitors (dissolved in DMSO)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Phosphocellulose paper or other appropriate separation method for radiolabelled assays
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in Kinase Assay Buffer. A typical starting concentration range is 0.1 nM to 10 µM.
-
Kinase Reaction Setup:
-
Add 1 µL of the various concentrations of the test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing Kinase Assay Buffer, recombinant active p38α MAPK (e.g., 10-20 ng per reaction), and the p38 substrate (e.g., 1 µ g/reaction ).
-
Add 24 µL of the kinase reaction mix to each well.
-
Gently mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a solution containing ATP and [γ-³²P]ATP (if using radiometric detection) in Kinase Assay Buffer.
-
Add 25 µL of the ATP mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based LPS-Induced TNF-α Release Assay in Human PBMCs
This protocol assesses the ability of inhibitors to block p38 MAPK-mediated TNF-α production in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitors (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating: Seed PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in complete RPMI-1640 medium.
-
Add 50 µL of the diluted inhibitors or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in complete RPMI-1640 medium.
-
Add 50 µL of the LPS solution to each well to a final concentration of 100 ng/mL.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The choice of a p38 MAPK inhibitor for preclinical research depends on the specific experimental goals.
-
This compound offers a good balance of potency and improved in vivo properties compared to older inhibitors like SB203580, particularly regarding its reduced interaction with cytochrome P450 enzymes.[8]
-
SB203580 , while historically significant, has known off-target effects and lower potency, which should be considered in data interpretation.[]
-
BIRB 796 (Doramapimod) is a highly potent, allosteric inhibitor with a slow dissociation rate, making it suitable for studies requiring sustained target inhibition.[6]
-
Ralimetinib (LY2228820) is a potent inhibitor of both p38α and p38β, with extensive characterization in preclinical and clinical settings.[7]
-
Neflamapimod (VX-745) is a valuable tool for studying the specific roles of p38α, especially in the central nervous system, due to its selectivity and ability to cross the blood-brain barrier.[3]
This guide provides a foundational comparison to aid researchers in selecting the most appropriate p38 MAPK inhibitor for their studies. It is crucial to consult the primary literature for the most detailed and up-to-date information on these compounds and to carefully consider the specific experimental context when interpreting results.
References
- 1. researchgate.net [researchgate.net]
- 2. Ralimetinib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SB 203580 - Wikipedia [en.wikipedia.org]
- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
In Vivo Efficacy of p38 MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. A number of small molecule inhibitors targeting p38 MAPK have been evaluated in preclinical in vivo models, demonstrating varying degrees of efficacy. This guide provides a comparative overview of the in vivo performance of several prominent p38 MAPK inhibitors, supported by experimental data and detailed methodologies.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a key signaling pathway that responds to environmental stress and inflammatory cytokines. Activation of this pathway leads to the phosphorylation of downstream targets, ultimately resulting in the transcription of genes encoding inflammatory mediators.
Caption: The p38 MAPK signaling cascade.
Comparative In Vivo Efficacy of p38 MAPK Inhibitors
The following tables summarize the in vivo efficacy of selected p38 MAPK inhibitors in various preclinical models of inflammation and cancer.
Table 1: Efficacy in Arthritis and Inflammation Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| SB203580 | Collagen-Induced Arthritis (DBA/LACJ mice) | 50 mg/kg, p.o. | Significant inhibition of paw inflammation and serum amyloid protein levels. | [1] |
| Adjuvant-Induced Arthritis (Lewis rat) | 30 and 60 mg/kg, p.o. | Demonstrated anti-arthritic activity, improved bone mineral density. | [1] | |
| Rat Iodoacetate Model of Osteoarthritis | 5, 10, 25, 50 mg/kg, p.o., b.i.d. | Dose-related inhibition of joint degeneration (8%, 12%, 25%, and 30% respectively). At 50 mg/kg, 45% inhibition of joint degeneration was observed. | [2] | |
| VX-745 | Rat Iodoacetate Model of Osteoarthritis | 50 mg/kg, p.o. | 31% inhibition of joint degeneration. | [2] |
| BIRB-796 | Active Crohn's Disease (Human Clinical Trial) | 10, 20, 30, or 60 mg, b.i.d. for 8 weeks | No significant clinical efficacy compared to placebo. Transient, dose-dependent decrease in C-reactive protein. | [3] |
Table 2: Efficacy in Cancer Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Ralimetinib (LY2228820) | B16-F10 Melanoma (mice) | 11.2 mg/kg | Dose-dependent inhibition of tumor phospho-MK2. | [4] |
| Multiple Cancer Xenografts (melanoma, NSCLC, ovarian, glioma, myeloma, breast) | Not specified in abstract | Produced significant tumor growth delay. | [4][5] | |
| A549 NSCLC Xenograft (nude mice) | 20 mg/kg, p.o., t.i.d. | Significant decrease in tumor volume with both continuous and intermittent dosing. | [6] | |
| A2780 Ovarian Xenograft (nude mice) | 10 mg/kg, p.o., t.i.d. (4 days on/3 days off) | Significant tumor growth inhibition. | [6] | |
| U-87MG Glioma Xenograft (nude mice) | 14.7 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition. | [6] | |
| OPM-2 Myeloma Xenograft (nude mice) | 30 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition. | [6] | |
| MDA-MB-468 Breast Cancer Xenograft (nude mice) | 30 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition. | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and comparison.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis.[7][8]
-
Animals: DBA/1J mice (highly susceptible) or C57BL/6 mice (less susceptible, require chicken type II collagen).[8]
-
Induction:
-
Primary Immunization (Day 0): Emulsify type II collagen (bovine for DBA/1J, chicken for C57BL/6) in Complete Freund's Adjuvant (CFA).[8] Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA).[8] Inject 0.1 mL of the emulsion intradermally at a different site near the base of the tail.
-
-
Disease Assessment:
-
Arthritis development typically occurs between days 26 and 35 post-primary immunization.[8]
-
Clinical signs are scored based on the severity of paw swelling and inflammation. Each paw is scored on a scale of 0-4, for a maximum score of 16 per mouse.
-
-
Treatment: Administration of test compounds can be initiated either prophylactically (before disease onset) or therapeutically (after disease onset).
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase, in animal models of arthritis, bone resorption, endotoxin shock and immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
Benchmarking p38 MAP Kinase Inhibitor III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a key target for therapeutic intervention. This guide provides an objective comparison of p38 MAP Kinase Inhibitor III against other well-established p38 MAPK inhibitors, supported by experimental data to inform the selection of appropriate research tools.
Performance Comparison of p38 MAP Kinase Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and several widely used alternative inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) against p38 MAPK isoforms and for the suppression of pro-inflammatory cytokine release.
| Inhibitor | Target(s) | In Vitro IC50 (p38α) | Cellular IC50 (TNF-α release) | Cellular IC50 (IL-1β release) |
| This compound | p38 MAPK | 0.9 µM[1] | 0.044 µM[1] | 0.37 µM[1] |
| SB203580 | p38α/β | 50 nM | Not widely reported | Not widely reported |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ | 38 nM[2][3] | Not widely reported | Not widely reported |
| VX-745 (Neflamapimod) | p38α/β | 10 nM[4][5] | 52 nM[4] | 56 nM[4] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Inhibition
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. The diagram below illustrates the central role of p38 MAPK and the point of intervention for inhibitors like this compound.
Experimental Workflow for Inhibitor Benchmarking
A standardized workflow is crucial for the accurate assessment and comparison of inhibitor performance. The following diagram outlines a general experimental procedure for evaluating p38 MAPK inhibitors.
Detailed Experimental Protocols
In Vitro p38 Kinase Assay
This protocol details a non-radioactive method to determine the in vitro IC50 of a test compound against p38 MAPK.
Materials:
-
Recombinant active p38 MAP Kinase
-
Kinase substrate (e.g., ATF-2)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test Inhibitor (this compound and alternatives)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µL of diluted p38 kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of TNF-α Release
This protocol describes a method to assess the cellular potency of p38 MAPK inhibitors by measuring the inhibition of TNF-α production in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
Materials:
-
Human PBMCs or THP-1 cells
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Inhibitor (this compound and alternatives)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle (DMSO control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.
-
Incubate the plates for a suitable time period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated control and determine the cellular IC50 value.
References
Safety Operating Guide
Proper Disposal and Handling of p38 MAP Kinase Inhibitor III
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the p38 MAP Kinase Inhibitor III, focusing on operational and disposal plans to directly address procedural questions and promote laboratory safety.
Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure a safe laboratory environment. While some documentation suggests that this compound may not be classified as hazardous under certain regulations, it is imperative to treat all chemical waste with caution and adhere to institutional and local guidelines.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations for chemical waste disposal. Regulations can vary significantly by location.
-
Do Not Dispose in General Waste or Drains: This compound should not be disposed of in the regular trash or washed down the sink.[1] Preventing chemical agents from entering drains is a standard and critical laboratory practice to protect waterways.[1]
-
Solid Waste Disposal:
-
If the inhibitor is in solid (powder) form, carefully sweep or scoop the material, avoiding dust generation.[1]
-
Place the solid waste into a clearly labeled, sealed container designated for chemical waste. The container should be appropriate for the chemical's properties (e.g., a securely sealed plastic or glass bottle).
-
-
Solution Waste Disposal:
-
If the inhibitor is in a solvent (e.g., DMSO), the entire solution should be treated as chemical waste.
-
Collect the waste solution in a sealable, properly labeled container. The label should clearly indicate the contents, including the name of the inhibitor and the solvent used.
-
-
Decontamination of Labware: Any labware (e.g., flasks, beakers, pipette tips) that has come into contact with the this compound should be decontaminated or disposed of as contaminated waste according to your institution's protocols.
-
Waste Pickup: Arrange for the collection of the chemical waste by your institution's hazardous waste management service.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Weight | 404.50 g/mol | [2][3][4] |
| CAS Number | 581098-48-8 | [2][3][4] |
| Purity | ≥95% (HPLC) | [3][4] |
| Form | Solid | [2][3] |
| Color | White to off-white/yellow | [2][3] |
| Solubility | DMSO: 5 mg/mL | [3] |
| IC₅₀ for p38α | 0.38 µM (380 nM) | [3][5] |
| IC₅₀ for IL-1β release | 0.039 µM (39 nM) | [2][5] |
| IC₅₀ for TNF-α release | 0.044 µM (in another study 0.16 µM) | [2][5] |
| Storage Temperature | 2-8°C (Solid); -20°C to -80°C (In solution) | [2][3] |
Visualizing Key Processes
To further aid in understanding the context in which this compound is used, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
p38 MAPK Signaling Pathway
The p38 MAP kinase pathway is a critical signaling cascade that responds to stress stimuli and cytokines, playing a key role in inflammation, apoptosis, and cell differentiation.[6][7] Inhibitors like this compound block this pathway, which is a therapeutic target for various diseases.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow: Kinase Inhibitor Screening
The following diagram outlines a typical experimental workflow for screening and characterizing kinase inhibitors like this compound. This process is essential for drug discovery and development.
Caption: A typical workflow for in vitro kinase inhibitor screening.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling p38 MAP Kinase Inhibitor III
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling p38 MAP Kinase Inhibitor III. As a potent, cell-permeable, and ATP-competitive inhibitor of p38 MAP kinase, this compound requires careful handling to ensure the safety of laboratory personnel and maintain experimental integrity.[1][2][3] Given the varying information on its formal hazard classification, with some suppliers indicating it does not require a Material Safety Data Sheet under OSHA standards, it is prudent to treat this compound as a potentially hazardous substance of unknown toxicity.[4][5]
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion.[6] Therefore, a comprehensive PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[6] | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.[6] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[6] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[6] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[6] | Protects against splashes and aerosolized particles.[6] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[6] | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation.[6] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[6] | Prevents the spread of contamination outside the designated work area.[6] |
Operational Plan: Safe Handling and Preparation of Stock Solutions
Adherence to the following procedural steps is critical to minimize exposure risk during routine laboratory operations.
-
Preparation: Before handling the compound, ensure the designated work area (preferably a chemical fume hood) is clean and equipped with all necessary PPE and spill response materials.
-
Weighing: When weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.
-
Reconstitution: Reconstitute the compound by adding the appropriate solvent (e.g., DMSO) to the vial.[1] Following reconstitution, it is recommended to aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the solid compound at 2-8°C, protected from light.[1] For reconstituted solutions, short-term storage at -20°C (up to 1 month) or long-term storage at -80°C (up to 6 months) is recommended.[7]
Caption: Procedural workflow for the safe handling and preparation of this compound stock solutions.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.[6] Never dispose of this chemical down the drain or in regular trash.[4]
Table 2: Disposal Procedures for this compound Waste
| Waste Stream | Recommended Disposal Method |
| Solid Hazardous Waste | Place all contaminated materials (e.g., gloves, gown, shoe covers, weigh boats, pipette tips, empty vials) in a designated, sealed, and labeled hazardous waste container.[4][6] |
| Liquid Hazardous Waste | Collect all unused or expired stock solutions and contaminated solvents in a labeled, leak-proof hazardous liquid waste container.[4][6] |
| Contaminated Sharps | Dispose of any needles and syringes used for in vivo studies in a puncture-proof, labeled sharps container designated for hazardous waste.[6] |
Disposal Workflow:
-
Segregation: At the point of generation, separate all waste contaminated with this compound from other laboratory waste.
-
Containment: Use designated, leak-proof, and clearly labeled containers for solid and liquid hazardous waste.[8] Keep containers closed when not in use.[4]
-
Labeling: All hazardous waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.[8]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, ensuring incompatible waste types are segregated.[4][8]
-
Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
Caption: Step-by-step process for the safe disposal of waste contaminated with this compound.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill: Treat any spill as a major incident. Evacuate the immediate area, notify your supervisor and EHS department, and follow their specific procedures for hazardous chemical spills.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[9]
-
Eye Contact: Rinse eyes with plenty of water, removing contact lenses if present.[9]
-
Inhalation: Move to fresh air.[9]
-
Ingestion: Make the victim drink water (two glasses at most).[9]
For all exposure incidents, seek medical attention and consult the available safety data information.
References
- 1. This compound The this compound, also referenced under CAS 581098-48-8, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 581098-48-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
